molecular formula C12H16BrNO2 B581966 N-BOC-4-bromo-3-methylaniline CAS No. 654056-82-3

N-BOC-4-bromo-3-methylaniline

Cat. No.: B581966
CAS No.: 654056-82-3
M. Wt: 286.169
InChI Key: GIPPMBXUPCAXHC-UHFFFAOYSA-N
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Description

N-BOC-4-bromo-3-methylaniline (CAS 654056-82-3) is a protected aromatic amine building block of high importance in organic synthesis and medicinal chemistry. Its molecular formula is C12H16BrNO2, with a molecular weight of approximately 286.17 g/mol . The compound features both a bromo substituent and a BOC-protected methylamino group on the benzene ring, making it a versatile intermediate for further functionalization, including cross-coupling reactions . This reagent is particularly valuable in the synthesis of more complex, nitrogen-containing heterocyclic compounds . Research indicates its application in the development of novel pharmaceutical agents, specifically as a key fragment in the preparation of bromodomain inhibitors . These inhibitors are a significant area of study for the potential treatment of various diseases, including cancers and inflammatory conditions . The compound requires specific storage conditions, typically at 2-8°C, to ensure its stability over time . This product is intended for research and development applications exclusively. It is strictly for laboratory use and is not classified as a drug, medicinal product, or for food consumption. Safety and Usage Notice: This product is offered For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption of any kind. All information provided is for research reference and is not to be considered a product specification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-bromo-3-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPPMBXUPCAXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733097
Record name tert-Butyl (4-bromo-3-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654056-82-3
Record name tert-Butyl (4-bromo-3-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of N-BOC-4-bromo-3-methylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-BOC-4-bromo-3-methylaniline, a key intermediate in the development of various pharmaceutical and specialty chemical compounds. This document details two primary synthetic routes for the precursor, 4-bromo-3-methylaniline, followed by a standardized protocol for its N-tert-butoxycarbonyl (BOC) protection. The information is compiled from established chemical literature and is intended to provide researchers with reliable and reproducible methodologies.

Synthesis of 4-bromo-3-methylaniline

The initial and crucial step is the synthesis of the aniline precursor, 4-bromo-3-methylaniline. Two effective methods are presented below, offering flexibility based on available starting materials and desired yield.

Method A: Regioselective Bromination of m-Toluidine

This approach involves the direct and regioselective bromination of 3-methylaniline (m-toluidine) to yield the desired product.

Experimental Protocol:

To a solution of m-toluidine (1 mmol) in acetonitrile (5 mL), o-xylylene bis(triethylammonium tribromide) (OXBTEATB) (0.233 g, 0.5 mmol) is added. The mixture is stirred at room temperature (20°C) for approximately 5 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (5/1) eluent. Upon completion, the reaction mixture is filtered, and the filtrate is transferred to a separatory funnel. It is then extracted with water (15 mL) and dichloromethane (20 mL). The organic layer is collected, dried over anhydrous sodium sulfate (Na2SO4), and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford 4-bromo-3-methylaniline.[1]

Method B: Reduction of 2-bromo-5-nitrotoluene

This alternative route involves the reduction of a nitro-substituted precursor, which typically results in a very high yield.

Experimental Protocol:

To a suspension of 1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol) in methanol (200 mL), activated Raney nickel (0.4 g) is added. The mixture is stirred under a hydrogen atmosphere (30 psi) for 3 hours. After the reaction is complete, the mixture is filtered through Celite. The solvent is then evaporated under reduced pressure, and the residue is dried under vacuum to yield 4-bromo-3-methylaniline as a white solid.[1]

Data Summary: Synthesis of 4-bromo-3-methylaniline
MethodStarting MaterialKey ReagentsSolventTemperature (°C)TimeYield (%)
A m-Toluidineo-xylylene bis(triethylammonium tribromide)Acetonitrile205 min95
B 2-bromo-5-nitrotolueneRaney Nickel, H₂ gasMethanolRoom Temp.3 h99

N-BOC Protection of 4-bromo-3-methylaniline

The second stage of the synthesis involves the protection of the amino group of 4-bromo-3-methylaniline with a tert-butoxycarbonyl (BOC) group. This is a standard procedure in organic synthesis to modulate the reactivity of the amine functionality.

General Experimental Protocol:

A widely applicable and effective method for the N-BOC protection of anilines is presented below.[2]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methylaniline (1.0 equivalent) and triethylamine (TEA) (3.0 equivalents) in a 2:1 v/v mixture of water (H₂O) and tetrahydrofuran (THF). Stir the mixture at room temperature for 5 minutes until all solids have dissolved.

  • Reaction: Cool the reaction flask to 0°C using an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equivalents) to the solution in a single portion.

  • Stirring: Stir the reaction mixture at 0°C for a minimum of 2 hours. Subsequently, allow the mixture to warm to room temperature and continue stirring for an additional 4 hours.

  • Work-up: Monitor the reaction's progress via TLC. Once the starting material is consumed, remove the THF under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3 x volume of aqueous layer).

  • Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, this compound. For most applications, this procedure yields a product of high purity without the need for further purification.[2]

Data Summary: N-BOC Protection
SubstrateKey ReagentsSolventTemperature (°C)TimeTypical Yield (%)
4-bromo-3-methylaniline(Boc)₂O, TriethylamineH₂O/THF (2:1)0 to Room Temp.6 h>90 (expected)

Visualizing the Synthesis

To further clarify the chemical transformations and experimental workflow, the following diagrams are provided.

G Synthesis Pathway of this compound cluster_2 BOC Protection m-Toluidine 4-bromo-3-methylaniline m-Toluidine->4-bromo-3-methylaniline 2-bromo-5-nitrotoluene 4-bromo-3-methylaniline_2 2-bromo-5-nitrotoluene->4-bromo-3-methylaniline_2 Raney Ni, H2 (30 psi) MeOH, RT, 3h (99%) aniline_intermediate final_product aniline_intermediate->final_product (Boc)2O, TEA H2O/THF, 0°C to RT, 6h

Caption: Chemical synthesis pathways to this compound.

G General Workflow for N-BOC Protection A Dissolve Amine and TEA in H2O/THF B Cool to 0°C in Ice Bath A->B C Add (Boc)2O B->C D Stir at 0°C (2h) then warm to RT (4h) C->D E Monitor by TLC D->E F Work-up: Remove THF, Extract with EtOAc E->F Reaction Complete G Isolation: Dry, Filter, Concentrate F->G H Pure N-BOC Protected Product G->H

Caption: Step-by-step experimental workflow for N-BOC protection.

References

synthesis of N-BOC-4-bromo-3-methylaniline from 4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-tert-butoxycarbonyl-4-bromo-3-methylaniline (N-BOC-4-bromo-3-methylaniline) from its precursor, 4-bromo-3-methylaniline. This transformation is a crucial step in multi-step organic syntheses, particularly in the development of pharmaceutical intermediates and other complex molecules, where the protection of the amine functionality is essential. The Boc protecting group offers stability under a range of reaction conditions and can be readily removed when desired.[1][2]

Reaction Overview

The synthesis involves the protection of the primary amine group of 4-bromo-3-methylaniline using di-tert-butyl dicarbonate (Boc₂O or Boc-anhydride). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc-anhydride.

Chemical Equation:

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 4-bromo-3-methylaniline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), 4-Dimethylaminopyridine (DMAP))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromo-3-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a base to the solution. Triethylamine (1.2 eq) is a common choice. For reactions in aqueous conditions, sodium bicarbonate can be used.[1] A catalytic amount of 4-dimethylaminopyridine (DMAP) can also be added to accelerate the reaction.[1][3]

  • Addition of Boc-Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in the same solvent and add it dropwise to the stirred reaction mixture at 0 °C (using an ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., DCM).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis. Please note that yields can vary based on reaction scale and optimization of conditions.

Reagent/ParameterMolar RatioTypical Quantity (for 10 mmol scale)Notes
4-bromo-3-methylaniline1.01.86 gStarting material.[4]
Di-tert-butyl dicarbonate1.12.40 gThe protecting agent.[1]
Triethylamine1.21.67 mLA common organic base.
Dichloromethane (DCM)-50 mLA common solvent for this reaction.
Reaction Time-2-12 hoursMonitor by TLC.
Reaction Temperature-0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction.
Product
This compound--Expected Yield: >90% (after purification)
Appearance: Typically a white to off-white solid.
Molecular Formula: C₁₂H₁₆BrNO₂[5]
Molecular Weight: 286.16 g/mol

Characterization Data

The structure of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the tert-butyl group protons (~1.5 ppm), a singlet for the methyl group protons (~2.3 ppm), and aromatic protons in the region of 7-8 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show characteristic peaks for the carbonyl of the Boc group (~152 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the aromatic and methyl carbons.

  • IR (Infrared) Spectroscopy: A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the carbamate group is expected. The N-H stretch of the starting amine (~3300-3500 cm⁻¹) should be absent or significantly diminished.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-bromo-3-methylaniline and base in solvent B Add (Boc)₂O solution dropwise at 0°C A->B Step 1-2 C Stir at room temperature (Monitor by TLC) B->C Step 3-4 D Quench with NaHCO₃ (aq) C->D E Extract with organic solvent D->E Step 5a F Wash with H₂O and Brine E->F Step 5b G Dry over Na₂SO₄ F->G Step 5c H Concentrate in vacuo G->H Step 5d I Column Chromatography (Silica gel, Hexanes/EtOAc) H->I J This compound (Pure Product) I->J

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 4-bromo-3-methylaniline is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6]

  • Di-tert-butyl dicarbonate is a flammable solid and can cause skin and eye irritation.

  • Organic solvents are flammable and should be handled with care.

This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound. Researchers should adapt the procedure as necessary based on the specific scale and available laboratory conditions, always adhering to safety best practices.

References

An In-depth Technical Guide to the Chemical Properties of N-BOC-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N-BOC-4-bromo-3-methylaniline (tert-butyl (4-bromo-3-methylphenyl)carbamate). This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a nucleophilic N-H bond (protected as a carbamate) and a C-Br bond amenable to cross-coupling reactions, makes it a versatile building block for medicinal chemistry.

Core Chemical Properties

This compound is a white to off-white solid at room temperature. Its core chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₆BrNO₂[1][2]
Molecular Weight 286.16 g/mol [1]
CAS Number 654056-82-3[1]
Appearance Off-white solid[3]
Melting Point 105 - 109 °C[3]
Boiling Point Not available[3]
Solubility While specific quantitative data is limited, N-BOC protected anilines generally exhibit slight solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol. It is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.

Spectroscopic Data Analysis

Detailed spectroscopic analysis is crucial for the characterization and quality control of this compound. Below is an analysis of its expected NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3-7.5d1HAr-H (ortho to NHBoc)
~7.1-7.3dd1HAr-H (ortho to Br)
~6.8-7.0d1HAr-H (ortho to CH₃)
~6.5br s1HNH
~2.4s3HAr-CH
~1.5s9H-C(CH ₃)₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~152-154C =O (carbamate)
~138-140Ar-C -NHBoc
~132-134Ar-C -CH₃
~130-132Ar-C H
~120-122Ar-C H
~118-120Ar-C H
~115-117Ar-C -Br
~80-82-C (CH₃)₃
~28-29-C(C H₃)₃
~22-24Ar-C H₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3350-3450MediumN-H stretch
~2970-2980Medium-StrongC-H stretch (aliphatic, t-butyl)
~1700-1730StrongC=O stretch (carbamate)
~1500-1600Medium-StrongC=C stretch (aromatic)
~1220-1250 & ~1150-1170StrongC-O stretch (carbamate)
~550-650MediumC-Br stretch

Experimental Protocols

Synthesis of this compound

This protocol describes the protection of the amino group of 4-bromo-3-methylaniline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 4-bromo-3-methylaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-bromo-3-methylaniline (1.0 eq) in dichloromethane or tetrahydrofuran.

  • To the stirred solution, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve 4-bromo-3-methylaniline and triethylamine in DCM B Add Boc₂O solution A->B 1 C Stir at room temperature B->C 2 D Quench with water C->D E Extract with DCM D->E 3 F Wash with NaHCO₃ and brine E->F 4 G Dry and concentrate F->G 5 H Recrystallization or Column Chromatography G->H I This compound (Pure Product) H->I 6 Suzuki_Coupling reactant1 This compound product N-BOC-4-R-3-methylaniline reactant1->product + reactant2 R-B(OH)₂ reactant2:s->product:n catalyst Pd Catalyst Base catalyst:n->product:s

References

Technical Guide: N-BOC-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 654056-82-3

Abstract

This technical guide provides a comprehensive overview of N-BOC-4-bromo-3-methylaniline (tert-butyl (4-bromo-3-methylphenyl)carbamate), a key intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications. The guide includes structured data tables, detailed experimental protocols, and workflow diagrams to facilitate its use in a laboratory setting.

Chemical Identity and Properties

This compound is a protected aniline derivative. The tert-butoxycarbonyl (BOC) group serves as a protecting group for the amine, which allows for selective reactions at other positions of the molecule, particularly the aryl bromide which is amenable to cross-coupling reactions.

PropertyValueSource
CAS Number 654056-82-3N/A
Molecular Formula C₁₂H₁₆BrNO₂N/A
Molecular Weight 286.16 g/mol N/A
Boiling Point 297.3±33.0 °C (Predicted)[1]
Density 1.356±0.06 g/cm³ (Predicted)[1]
pKa 12.99±0.70 (Predicted)[1]
Storage Temperature 2-8°C[1]

Synthesis

The synthesis of this compound is typically achieved in a two-stage process: the synthesis of the precursor 4-bromo-3-methylaniline, followed by the protection of the amino group with a BOC anhydride.

Synthesis of 4-bromo-3-methylaniline (Precursor)

A common route for the synthesis of 4-bromo-3-methylaniline involves the reduction of a nitrated precursor.

Experimental Protocol: Synthesis of 4-bromo-3-methylaniline

Materials:

  • 1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol)

  • Methanol (200 mL)

  • Activated Raney nickel (0.4 g)

  • Celite

  • Hydrogen gas supply

Procedure:

  • To a suspension of 1-bromo-2-methyl-4-nitrobenzene in methanol, add activated Raney nickel.

  • Stir the mixture under a hydrogen atmosphere (30 psi) for 3 hours.[2]

  • Monitor the reaction for completion.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dry the residue under vacuum to yield 4-bromo-3-methylaniline as a white solid (Expected yield: ~3.4 g, 99%).[2]

BOC Protection of 4-bromo-3-methylaniline

The protection of the amino group of 4-bromo-3-methylaniline is achieved using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-bromo-3-methylaniline

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • tert-Butyl methyl ether

  • 0.1 N aqueous HCl

Procedure:

  • Dissolve 4-bromo-3-methylaniline (1.0 equivalent) in dry THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

  • Allow the solution to warm to room temperature and stir overnight.

  • Add saturated aqueous sodium bicarbonate solution to the reaction mixture.

  • Extract the mixture with tert-butyl methyl ether (3 times).

  • Combine the organic extracts and wash with 0.1 N aqueous HCl, followed by a saturated aqueous sodium bicarbonate solution.

  • Dry the organic phase with a drying agent (e.g., MgSO₄), filter, and remove the volatiles by rotary evaporation to yield the this compound product.

G cluster_0 Synthesis of 4-bromo-3-methylaniline cluster_1 BOC Protection 1-bromo-2-methyl-4-nitrobenzene 1-bromo-2-methyl-4-nitrobenzene Raney_Ni_H2 Raney Ni, H2 Methanol 1-bromo-2-methyl-4-nitrobenzene->Raney_Ni_H2 Reduction 4-bromo-3-methylaniline 4-bromo-3-methylaniline Raney_Ni_H2->4-bromo-3-methylaniline Boc2O Boc2O, THF 4-bromo-3-methylaniline->Boc2O Protection This compound This compound Boc2O->this compound

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and organic synthesis. The BOC protecting group allows for the selective functionalization of the molecule. The aryl bromide moiety is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds.

The carbamate functional group can increase the biological activity and modulate the pharmacokinetic properties of molecules.[3] Carbamates are used in drug design to enhance stability and cell membrane permeability.[4] The BOC group, in particular, is widely used for the temporary protection of amino groups during the synthesis of complex molecules.

G N-BOC-Aniline This compound Coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki) N-BOC-Aniline->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Deprotection Acidic Deprotection (e.g., TFA) Intermediate->Deprotection Final_Product Final Active Pharmaceutical Ingredient (API) Deprotection->Final_Product

Caption: Role of this compound in API synthesis.

Analytical Data

Characterization of this compound is typically performed using standard analytical techniques.

Analytical MethodData
¹H NMR Spectra available.[5]
Mass Spectrometry Spectra available.[5]
Infrared Spectroscopy Spectra available.[5]

Safety and Handling

For the precursor, 4-bromo-3-methylaniline, the following GHS hazard statements apply: Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, and May cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this and related compounds. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a crucial intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its synthesis is straightforward, and its dual functionality allows for a wide range of chemical transformations. This guide provides essential information for the safe and effective use of this compound in a research and development setting.

References

An In-depth Technical Guide to N-BOC-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-BOC-4-bromo-3-methylaniline, a valuable intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document details the physicochemical properties of the compound and provides a detailed methodology for its synthesis.

Core Compound Data

This compound is a protected form of 4-bromo-3-methylaniline, where the amine functional group is masked with a tert-butoxycarbonyl (BOC) group. This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions of the amino group.

PropertyValueReference
Molecular Weight 286.16 g/mol [1]
Molecular Formula C₁₂H₁₆BrNO₂[1]
CAS Number 654056-82-3
SMILES CC1=CC(NC(=O)OC(C)(C)C)=CC=C1Br[1]

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 4-bromo-3-methylaniline, followed by the N-BOC protection of the amino group.

Experimental Protocols

Step 1: Synthesis of 4-bromo-3-methylaniline from 2-bromo-5-nitrotoluene

This procedure outlines the reduction of a nitro group to an amine.

Materials:

  • 2-bromo-5-nitrotoluene

  • Methanol (MeOH)

  • Activated Raney nickel

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • A suspension of 1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol) is prepared in 200 mL of methanol.

  • To this suspension, activated Raney nickel (0.4 g) is carefully added.

  • The mixture is then stirred under a hydrogen atmosphere (30 psi) for 3 hours.

  • Upon completion of the reaction, the mixture is filtered through a pad of Celite to remove the catalyst.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting residue is dried under vacuum to yield 4-bromo-3-methylaniline as a white solid (3.4 g, 99% yield)[2].

Step 2: N-BOC Protection of 4-bromo-3-methylaniline

This is a general and highly efficient method for the protection of anilines.

Materials:

  • 4-bromo-3-methylaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (optional, e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃))

Procedure:

  • Dissolve 4-bromo-3-methylaniline (1.0 mmol) in a suitable solvent such as Dichloromethane or Tetrahydrofuran.

  • To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents). For less nucleophilic anilines, a base like triethylamine can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is redissolved in an organic solvent like ethyl acetate.

  • The organic solution is washed sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to give the crude this compound[1].

  • If necessary, the product can be further purified by column chromatography on silica gel.

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

SynthesisWorkflow Start 2-bromo-5-nitrotoluene Intermediate 4-bromo-3-methylaniline Start->Intermediate Raney Ni, H2 Methanol Product This compound Intermediate->Product Boc2O DCM or THF

Caption: Synthesis of this compound.

References

N-BOC-4-bromo-3-methylaniline: A Technical Guide to its Spectral Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for N-BOC-4-bromo-3-methylaniline, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

This compound, also known as tert-butyl (4-bromo-3-methylphenyl)carbamate, is a protected aniline derivative. The tert-butyloxycarbonyl (BOC) protecting group is instrumental in multi-step organic syntheses, preventing the unwanted reactivity of the amine functionality.

Molecular Formula: C₁₂H₁₆BrNO₂

Molecular Weight: 286.17 g/mol

Spectral Data Summary

The following tables summarize the expected and observed spectral data for this compound. Due to the limited availability of directly published complete spectra for this specific compound, data for the closely related analogue, tert-butyl (4-bromophenyl)carbamate, and the precursor, 4-bromo-3-methylaniline, are included for comparative analysis.

Table 1: ¹H NMR Spectral Data
Compound Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Solvent Reference
This compound (Expected) -C(CH₃)₃~1.5Singlet-CDCl₃General knowledge of BOC-protected anilines
Ar-H~7.0-7.5Multiplet-CDCl₃General knowledge of BOC-protected anilines
-CH₃~2.3Singlet-CDCl₃General knowledge of substituted anilines
N-H~6.5Broad Singlet-CDCl₃General knowledge of BOC-protected anilines
tert-butyl (4-bromophenyl)carbamate -C(CH₃)₃1.51Singlet-CDCl₃[1]
Ar-H7.39 (d), 7.25 (d)Doublet8CDCl₃[1]
N-H6.47Broad Singlet-CDCl₃[1]
4-bromo-3-methylaniline -CH₃2.28Singlet-CDCl₃[2]
-NH₂3.39Broad Singlet-CDCl₃[2]
Ar-H6.38 (d), 6.55 (s), 7.27 (d)Doublet, Singlet, Doublet8CDCl₃[2]
Table 2: ¹³C NMR Spectral Data
Compound Carbon Chemical Shift (δ) ppm Solvent Reference
This compound (Expected) -C (CH₃)₃~80CDCl₃General knowledge of BOC-protected anilines
-C(C H₃)₃~28CDCl₃General knowledge of BOC-protected anilines
C=O~153CDCl₃General knowledge of BOC-protected anilines
Ar-C~115-140CDCl₃General knowledge of substituted anilines
-CH₃~20CDCl₃General knowledge of substituted anilines
tert-butyl (4-bromophenyl)carbamate -C (CH₃)₃80.92CDCl₃[1]
-C(C H₃)₃28.31CDCl₃[1]
C=O152.50CDCl₃[1]
Ar-C137.46, 131.89, 120.02, 115.43CDCl₃[1]
Table 3: IR Spectral Data
Compound Functional Group **Absorption Band (cm⁻¹) **Reference
This compound (Expected) N-H Stretch~3400General knowledge of BOC-protected anilines
C-H Stretch (Aromatic)~3100-3000General knowledge of aromatic compounds
C-H Stretch (Aliphatic)~2950-2850General knowledge of aliphatic compounds
C=O Stretch (Amide I)~1700General knowledge of BOC-protected anilines
N-H Bend (Amide II)~1520General knowledge of BOC-protected anilines
C-Br Stretch~600-500General knowledge of organobromine compounds
tert-butyl carbamate N-H Stretch3439, 3336NIST WebBook
C=O Stretch1739NIST WebBook
Table 4: Mass Spectrometry Data
Compound Ion m/z (Expected) Notes
This compound [M]⁺285/287Molecular ion peak with characteristic bromine isotope pattern (approx. 1:1 ratio).
[M-C₄H₈]⁺229/231Loss of isobutylene from the BOC group.
[M-BOC]⁺184/186Loss of the entire BOC group.
[C₄H₉]⁺57tert-butyl cation.

Experimental Protocols

Synthesis of this compound

A general and widely used method for the N-BOC protection of anilines involves the reaction of the aniline with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 4-bromo-3-methylaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • A base (e.g., Triethylamine (TEA) or Sodium Hydroxide) may be used to facilitate the reaction.

Procedure:

  • Dissolve 4-bromo-3-methylaniline in the chosen solvent.

  • Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents).

  • If necessary, add the base to the reaction mixture.

  • Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aniline 4-bromo-3-methylaniline Reaction Reaction in Solvent (e.g., DCM or THF) Aniline->Reaction Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthesis workflow for this compound.
Spectral Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required for a good quality spectrum.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI is likely to cause fragmentation, providing structural information, while ESI is more likely to show the molecular ion peak.

Spectral_Acquisition_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound NMR_Prep Dissolve in CDCl₃ Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Prepare for GC/LC or Direct Infusion Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

General workflow for acquiring spectral data.

Conclusion

This technical guide provides a detailed compilation of the expected spectral data for this compound, supported by experimental protocols for its synthesis and spectral analysis. The provided data and methodologies will serve as a valuable resource for scientists engaged in the synthesis and characterization of this important chemical intermediate.

References

An In-depth Technical Guide to the 1H NMR Spectrum of N-BOC-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of N-BOC-4-bromo-3-methylaniline, a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines the expected spectral data, a detailed experimental protocol for its synthesis and purification, and a structural representation to aid in spectral interpretation.

Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-2~7.45d~2.01H
H-5~7.35d~8.51H
H-6~7.10dd~8.5, 2.01H
NH~6.50s (broad)-1H
CH₃~2.40s-3H
C(CH₃)₃~1.52s-9H

Structural and Spectral Rationale

The N-BOC protecting group significantly influences the electronic environment of the aromatic ring. The electron-withdrawing nature of the carbamate is expected to deshield the aromatic protons, causing a downfield shift compared to the parent aniline. The bulky tert-butyl group will exist as a sharp singlet at approximately 1.52 ppm, integrating to nine protons, a characteristic feature of a BOC-protected amine.[1] The methyl group on the aromatic ring is anticipated to appear as a singlet around 2.40 ppm. The aromatic protons will exhibit a splitting pattern based on their coupling with neighboring protons.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-bromo-3-methylaniline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 4-bromo-3-methylaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-3-methylaniline (1.0 equivalent) in anhydrous THF.

  • Add triethylamine or DIPEA (1.2 equivalents) to the solution.

  • To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

¹H NMR Sample Preparation

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube

  • Pipettes

Procedure:

  • Dissolve approximately 5-10 mg of purified this compound in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 300 MHz or higher).

Visualization of Key Structures and Relationships

The following diagrams illustrate the molecular structure of this compound and the synthetic workflow.

Caption: Molecular structure of this compound.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product aniline 4-bromo-3-methylaniline reaction Reaction at Room Temp aniline->reaction boc2o Boc₂O boc2o->reaction base Base (TEA or DIPEA) base->reaction solvent Solvent (THF) solvent->reaction workup Aqueous Workup reaction->workup Quench & Extract purification Column Chromatography workup->purification Crude Product product This compound purification->product Pure Product

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to the 13C NMR Analysis of N-BOC-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of N-BOC-4-bromo-3-methylaniline. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document presents predicted 13C NMR data, detailed experimental protocols, and visual representations of the analytical workflow and the electronic effects influencing the chemical shifts.

Predicted 13C NMR Data

The table below summarizes the experimental 13C NMR data for 4-bromo-3-methylaniline and the predicted data for its N-BOC protected form.

Carbon Atom4-bromo-3-methylaniline (Experimental, δ ppm)This compound (Predicted, δ ppm)
C-1 (C-NHBOC)~145~138-142
C-2~115~118-122
C-3 (C-CH3)~139~139-141
C-4 (C-Br)~110~112-116
C-5~130~130-132
C-6~120~123-127
-CH3~23~23
BOC (C=O)-~152-154
BOC (C(CH3)3)-~80-82
BOC (-CH3)-~28

Note: Experimental data for 4-bromo-3-methylaniline is sourced from publicly available spectral databases. Predicted shifts are estimated based on known substituent effects and data from similar N-BOC protected aniline derivatives.

Experimental Protocols

The following is a detailed methodology for obtaining the 13C NMR spectrum of this compound.

N-BOC Protection of 4-bromo-3-methylaniline

Materials:

  • 4-bromo-3-methylaniline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • A suitable base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃))

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-bromo-3-methylaniline (1.0 eq) in the chosen organic solvent.

  • Add the base (1.1-1.5 eq) to the solution.

  • Slowly add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture, which may be cooled in an ice bath to control any exothermic reaction.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

13C NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 300, 400, or 500 MHz NMR spectrometer.

  • Nucleus: 13C

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 or zgdc).

  • Temperature: 298 K (25 °C).

  • Relaxation Delay (d1): 2-5 seconds (a longer delay is necessary for quaternary carbons).

  • Number of Scans (ns): 1024 or more to achieve an adequate signal-to-noise ratio.

  • Spectral Width (sw): Approximately 200-250 ppm.

  • Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used for chemical shift referencing.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the 13C NMR analysis of this compound, from the synthesis of the compound to the final data analysis.

G cluster_synthesis Synthesis cluster_analysis 13C NMR Analysis start Start: 4-bromo-3-methylaniline react N-BOC Protection with (Boc)₂O start->react workup Aqueous Workup & Extraction react->workup purify Purification (Column Chromatography) workup->purify product This compound purify->product sample_prep Sample Preparation (Dissolve in CDCl₃) product->sample_prep Proceed to Analysis acquisition Data Acquisition (NMR Spectrometer) sample_prep->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Peak Picking, Assignment) processing->analysis

Workflow for 13C NMR Analysis
Substituent Effects on 13C NMR Chemical Shifts

This diagram illustrates the electronic influence of the bromo, methyl, and N-BOC substituents on the aromatic ring of this compound, which in turn affects the 13C NMR chemical shifts. Electron-donating groups (EDG) tend to shield the aromatic carbons (upfield shift), while electron-withdrawing groups (EWG) deshield them (downfield shift).

G cluster_molecule This compound cluster_substituents mol Aromatic Ring nhboc N-BOC (-NHBOC) (Electron-Withdrawing Inductively, Electron-Donating by Resonance) nhboc->mol Deshields C1 (ipso) Shields C2, C6 (ortho) br Bromo (-Br) (Electron-Withdrawing Inductively, Weakly Electron-Donating by Resonance) br->mol Deshields C4 (ipso) Shields C3, C5 (ortho) ch3 Methyl (-CH₃) (Electron-Donating) ch3->mol Shields C3 (ipso) Shields C2, C4 (ortho)

Influence of Substituents on Chemical Shifts

Technical Guide: Physical Properties of N-BOC-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of N-BOC-4-bromo-3-methylaniline, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document includes a summary of its physical data, detailed experimental protocols for property determination, and a logical workflow for its synthesis and characterization.

Core Physical Properties

This compound, also known as tert-butyl (4-bromo-3-methylphenyl)carbamate, is a solid organic compound. While specific experimental data for some of its physical properties are not widely published, the following table summarizes the available information. For comparative purposes, data for the parent compound, 4-bromo-3-methylaniline, is also included.

PropertyThis compound4-bromo-3-methylaniline (for comparison)
CAS Number 654056-82-3[1]6933-10-4
Molecular Formula C12H16BrNO2[1]C7H8BrN
Molecular Weight 286.16 g/mol 186.05 g/mol
Appearance Solid (predicted)Off-white to beige to light brown powder
Melting Point Data not available80-82 °C
Boiling Point Data not available240 °C
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) (predicted)Data not available

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of solid organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample needs to be ground)

  • The sample of this compound

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack the capillary tube by pressing the open end into the sample, trapping a small amount of the solid.

  • Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Repeat until the packed sample is 2-3 mm high.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

  • Allow the apparatus to cool. For an accurate measurement, repeat the process with a fresh sample, setting the heating rate to a slower 1-2 °C per minute as the temperature approaches the previously observed approximate melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2 °C.

Determination of Solubility

Understanding the solubility of a compound is essential for its purification, reaction setup, and formulation.

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rod

  • Graduated pipettes or micropipettes

  • A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

  • The sample of this compound

Procedure:

  • Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of test tubes.

  • To each test tube, add a measured volume of a different solvent (e.g., 1 mL), starting with common polar and non-polar solvents.

  • Agitate the mixture vigorously using a vortex mixer or by stirring for a set period (e.g., 1 minute).

  • Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

  • For samples that do not dissolve at room temperature, gentle heating can be applied to assess temperature-dependent solubility. Allow the solution to cool to observe if precipitation occurs.

  • Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Synthesis and Characterization Workflow

The following diagram illustrates a typical logical workflow for the synthesis and subsequent characterization of this compound. This process is fundamental in ensuring the identity and purity of the synthesized compound for its use in further research and development.

Synthesis_Characterization_Workflow Start Start: 4-bromo-3-methylaniline Reaction BOC Protection Reaction Start->Reaction Reagents Reagents: Di-tert-butyl dicarbonate (Boc)2O Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Purification: Column Chromatography or Recrystallization Workup->Purification Crude Product IsolatedProduct Isolated Product: This compound Purification->IsolatedProduct Pure Product Characterization Characterization IsolatedProduct->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (e.g., ESI-MS) Characterization->MS MP Melting Point Determination Characterization->MP End Pure, Characterized Compound NMR->End MS->End MP->End

Caption: Synthesis and Characterization Workflow for this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of N-BOC-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-BOC-4-bromo-3-methylaniline, a key intermediate in organic synthesis, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its reactivity, focusing on palladium-catalyzed cross-coupling reactions, and its stability under various conditions. Detailed experimental protocols and reaction mechanisms are presented to aid in its effective utilization in research and drug development.

Chemical Properties and Stability

This compound, also known as tert-butyl (4-bromo-3-methylphenyl)carbamate, possesses a chemical structure amenable to a variety of chemical transformations. The stability of this compound is crucial for its storage and handling in a laboratory setting.

Physical Properties:

PropertyValue
Molecular Formula C₁₂H₁₆BrNO₂
Molecular Weight 286.17 g/mol
Appearance Solid

Stability Profile:

The stability of this compound is largely dictated by the lability of the tert-butyloxycarbonyl (BOC) protecting group and the inherent properties of the substituted aniline core.

  • Acidic Stability: The BOC group is highly sensitive to acidic conditions and can be readily cleaved to yield the corresponding aniline. This is a standard deprotection strategy in organic synthesis.

  • Basic Stability: The BOC protecting group is generally stable under basic conditions, allowing for reactions to be carried out in the presence of non-nucleophilic bases.[1]

  • Photostability: While specific photostability studies on this compound are not extensively documented, substituted anilines can be susceptible to photodegradation. It is advisable to store the compound in a light-protected environment.

Storage Recommendations:

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Inert atmosphere storage is recommended to prevent potential degradation.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of two key reactive sites: the aryl bromide and the BOC-protected amino group. The aryl bromide moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The BOC group, while serving as a protecting group, can be readily removed to liberate the free amine for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

2.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. This compound can be coupled with a variety of boronic acids and their derivatives in the presence of a palladium catalyst and a base. While specific yield data for a wide range of coupling partners with this compound is not available in a consolidated format, studies on similar unprotected ortho-bromoanilines have shown good to excellent yields with various boronic esters.[2]

General Reaction Scheme:

Typical Reaction Conditions for Analogous Substrates:

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PCy₃K₃PO₄Dioxane/H₂O100Good[3]
CataCXium A palladacycle-Cs₂CO₃2-MeTHF80up to 95[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand if necessary.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent (e.g., dioxane/water mixture).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2.1.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines. This compound can serve as the aryl halide component in this reaction, enabling the synthesis of various substituted anilines. The choice of catalyst, ligand, and base is crucial for achieving high yields and depends on the nature of the amine coupling partner.[4][5]

General Reaction Scheme:

Typical Reaction Conditions for Analogous Substrates:

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂X-PhosKOt-BuToluene100Good to Excellent[6]
[Pd(allyl)Cl]₂t-BuXPhosNaOt-BuToluene->90[5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a reaction vessel.

  • Add this compound and the amine coupling partner.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and perform a suitable workup, which may involve filtration through celite and extraction.

  • Purify the product by column chromatography.

N-BOC Deprotection

The BOC group can be readily removed under acidic conditions to yield the free amine, which can then be used in subsequent synthetic steps.

General Reaction Scheme:

Common Deprotection Reagents:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Hydrochloric acid (HCl) in dioxane or methanol

Experimental Protocol: General Procedure for N-BOC Deprotection

  • Dissolve this compound in a suitable solvent (e.g., DCM).

  • Add the acidic reagent (e.g., TFA) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully adding a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected aniline.

Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition Complex A->B Ar-X C Transmetalation Complex B->C R-B(OR)₂ Base D Reductive Elimination C->D D->A Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition Complex A->B Ar-X C Amine Coordination B->C R₂NH Base D Reductive Elimination C->D D->A Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Aqueous Workup monitor->workup Reaction Complete extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides efficient routes to a wide array of complex molecules. Understanding its stability profile is essential for its proper handling and for designing robust synthetic strategies. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this important chemical intermediate in their synthetic endeavors. Further research to quantify the reactivity and stability of this specific compound would be beneficial to the scientific community.

References

N-BOC-4-bromo-3-methylaniline: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N-BOC-4-bromo-3-methylaniline. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from SDSs of structurally similar molecules, including 4-bromo-3-methylaniline and other N-BOC protected bromo-anilines. The N-tert-butoxycarbonyl (BOC) protecting group generally reduces the reactivity and toxicity of the parent amine; however, caution is still warranted.

Hazard Identification and Classification

This compound is anticipated to be a hazardous substance. Based on the hazard profile of its parent compound, 4-bromo-3-methylaniline, and other related structures, the following GHS classifications are likely applicable.

Table 1: Postulated GHS Hazard Classifications

Hazard ClassHazard Category
Acute Toxicity, OralCategory 4: Harmful if swallowed.
Acute Toxicity, DermalCategory 4: Harmful in contact with skin.
Acute Toxicity, InhalationCategory 4: Harmful if inhaled.
Skin Corrosion/IrritationCategory 2: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2: Causes serious eye irritation.
Specific target organ toxicity — single exposureCategory 3: May cause respiratory irritation.

Note: These classifications are inferred from structurally related compounds and should be treated as a precautionary guideline.

Physical and Chemical Properties

While experimental data for this compound is limited, the following table summarizes key physical and chemical properties based on available information for the parent compound and general characteristics of N-BOC protected anilines.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₂H₁₆BrNO₂
Molecular Weight 286.16 g/mol
Appearance Likely a solid at room temperature
Boiling Point Not available (Parent: 240 °C)
Melting Point Not available (Parent: 80-82 °C)

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator for organic vapors and particulates is recommended.
Experimental Protocol: Donning and Doffing PPE

Objective: To ensure proper protection and prevent contamination when handling this compound.

Materials:

  • Safety glasses or goggles

  • Nitrile gloves

  • Lab coat

Procedure:

  • Donning:

    • Put on the lab coat and ensure it is fully buttoned.

    • Put on safety glasses or goggles.

    • Wash and dry hands thoroughly.

    • Put on the first glove.

    • With the gloved hand, put on the second glove, ensuring the cuff of the glove is over the cuff of the lab coat sleeve.

  • Doffing:

    • Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

    • Remove the lab coat by rolling it outwards and away from the body.

    • Remove safety glasses or goggles.

    • Wash hands thoroughly with soap and water.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

Experimental Protocol: Safe Weighing of this compound

Objective: To accurately weigh the solid compound while minimizing exposure.

Materials:

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • This compound in a sealed container

  • Appropriate PPE

Procedure:

  • Ensure the analytical balance is clean, calibrated, and located in an area free from drafts.

  • Don the appropriate PPE.

  • Place a clean weighing paper or boat on the balance pan and tare the balance.

  • Carefully open the container of this compound inside a chemical fume hood.

  • Using a clean spatula, transfer the desired amount of solid to the weighing paper. Avoid generating dust.

  • Record the weight.

  • Securely close the container of this compound.

  • Clean the spatula and any contaminated surfaces.

  • Dispose of contaminated weighing paper and gloves in the designated chemical waste.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First-Aid and Emergency Procedures

In case of exposure, immediate and appropriate action is critical.

Table 4: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures: Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid creating dust. Clean the spill area with a suitable solvent and then wash with soap and water.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepWorkArea Prepare Ventilated Work Area GatherPPE->PrepWorkArea DonPPE Don PPE PrepWorkArea->DonPPE Weighing Weighing and Transfer DonPPE->Weighing Reaction Perform Experiment Weighing->Reaction DoffPPE Doff PPE Reaction->DoffPPE Store Store Compound Correctly Reaction->Store If not all used Decontaminate Decontaminate Work Area & Glassware DoffPPE->Decontaminate WasteDisposal Dispose of Chemical Waste Properly Decontaminate->WasteDisposal

Caption: Logical workflow for the safe handling of this compound.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is based on data from structurally similar compounds. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel should be trained in proper chemical handling techniques and have access to and be familiar with the specific SDS for any chemical they are handling. Always perform a thorough risk assessment before beginning any new experimental procedure.

Methodological & Application

The Strategic Utility of N-BOC-4-bromo-3-methylaniline in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Versatility of a Key Synthetic Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. N-tert-butoxycarbonyl-4-bromo-3-methylaniline, hereafter referred to as N-BOC-4-bromo-3-methylaniline, has emerged as a highly versatile and valuable building block. Its unique structural features—a protected aniline, a strategically positioned methyl group, and a reactive aryl bromide—offer a trifecta of synthetic handles that can be manipulated with a high degree of precision.[1]

The tert-butoxycarbonyl (BOC) protecting group serves a dual purpose. It deactivates the aniline nitrogen, preventing unwanted side reactions and allowing for selective functionalization at other positions on the aromatic ring. Furthermore, the BOC group can be readily removed under acidic conditions, unmasking the aniline for subsequent transformations. The methyl group provides steric and electronic influence, which can be exploited to fine-tune the properties of the final molecule. However, it is the bromo substituent that truly unlocks the synthetic potential of this reagent, rendering it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1]

This comprehensive guide provides detailed application notes and protocols for the use of this compound in key organic transformations. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 639520-70-0[2]
Molecular Formula C₁₂H₁₆BrNO₂[2]
Molecular Weight 286.16 g/mol [2]
Appearance White to off-white solid
Melting Point 80-82 °C
Boiling Point 240 °C (of 4-bromo-3-methylaniline)
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF.

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[1]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents and organic materials.[4][5] In this reaction, the aryl bromide of this compound is coupled with an organoboron reagent, typically a boronic acid or a boronate ester.[6]

Suzuki_Miyaura_Coupling reagent1 This compound product Coupled Biaryl Product reagent1->product Suzuki Coupling reagent2 Aryl/Alkyl Boronic Acid or Boronate Ester reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., Dioxane/H₂O, Toluene) solvent->product

Figure 1. Workflow for the Suzuki-Miyaura Coupling of this compound.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe. The mixture should be sparged with the inert gas for 15-20 minutes to ensure deoxygenation.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Expert Insights: The choice of palladium catalyst, ligand, base, and solvent system can significantly impact the reaction yield and purity. For sterically hindered substrates, more sophisticated ligands such as SPhos or XPhos may be required. The water in the solvent mixture is crucial for the transmetalation step of the catalytic cycle.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides and amines.[7] This reaction is particularly valuable in drug discovery, as the aniline and its derivatives are common pharmacophores.[8] Using this compound, a variety of primary and secondary amines can be coupled to introduce diverse functionalities.

Buchwald_Hartwig_Amination reagent1 This compound product N-Aryl Amine Product reagent1->product Buchwald-Hartwig Amination reagent2 Primary or Secondary Amine reagent2->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) catalyst->product ligand Ligand (e.g., BINAP, Xantphos) ligand->product base Base (e.g., NaOt-Bu, Cs₂CO₃) base->product solvent Solvent (e.g., Toluene, Dioxane) solvent->product

Figure 2. General scheme for the Buchwald-Hartwig Amination using this compound.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOt-Bu to an oven-dried Schlenk tube.

  • In a separate vial, dissolve this compound, Pd₂(dba)₃, and XPhos in anhydrous toluene.

  • Add this solution to the Schlenk tube containing the base.

  • Add morpholine to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl morpholine derivative.[9][10]

Trustworthiness of the Protocol: This protocol is based on well-established procedures for the Buchwald-Hartwig amination.[10] The use of a strong, non-nucleophilic base like NaOt-Bu is critical for the deprotonation of the amine and the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand like XPhos is often necessary for the efficient coupling of aryl bromides.[11]

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling provides a direct and efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[12][13] This reaction is instrumental in the synthesis of conjugated enynes, which are important precursors for a variety of organic materials and complex molecules.[14]

Sonogashira_Coupling reagent1 This compound product Alkynylated Product reagent1->product Sonogashira Coupling reagent2 Terminal Alkyne reagent2->product pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) pd_catalyst->product cu_cocatalyst Cu(I) Cocatalyst (e.g., CuI) cu_cocatalyst->product base Amine Base (e.g., Et₃N, DIPEA) base->product solvent Solvent (e.g., THF, DMF) solvent->product

Figure 3. Key components of the Sonogashira Coupling reaction with this compound.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the alkynylated aniline derivative.[15][16]

Causality in Experimental Choices: The use of a copper(I) co-catalyst is a hallmark of the traditional Sonogashira coupling. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. The amine base not only scavenges the HX by-product but also serves as the solvent in some cases.

Application in the Synthesis of Heterocyclic Compounds: The Gateway to Carbazoles

This compound is a valuable precursor for the synthesis of complex heterocyclic structures, most notably carbazoles. Carbazoles are a class of nitrogen-containing heterocycles with significant biological activity and interesting photophysical properties.[17][18]

A common strategy for carbazole synthesis involves an initial palladium-catalyzed cross-coupling reaction to form a biaryl amine, followed by an intramolecular cyclization.

Carbazole_Synthesis start This compound step1 Suzuki or Buchwald-Hartwig Coupling start->step1 intermediate Biaryl Amine Intermediate step2 Intramolecular Cyclization intermediate->step2 product Substituted Carbazole step1->intermediate step2->product

Figure 4. Synthetic pathway to carbazoles from this compound.

The intramolecular cyclization can be achieved through various methods, including palladium-catalyzed C-H activation or other oxidative cyclization conditions.[19] The BOC group can be removed before or after the cyclization, depending on the desired final product and the stability of the intermediates.

Role in Drug Discovery: A Building Block for Kinase Inhibitors

The structural motif derived from this compound is found in a number of biologically active molecules, including kinase inhibitors.[20][21] Kinase inhibitors are a major class of targeted cancer therapeutics.[8][22][23] The ability to readily functionalize the aniline core through the cross-coupling reactions described above allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

The aniline moiety can act as a key hydrogen bond donor or acceptor in the hinge region of the kinase active site, while the substituents introduced via cross-coupling can be tailored to occupy other pockets, thereby enhancing potency and selectivity.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its utility is primarily derived from the presence of a reactive aryl bromide, which serves as a handle for a variety of palladium-catalyzed cross-coupling reactions. The protocols and application notes provided in this guide offer a starting point for researchers to explore the full synthetic potential of this valuable reagent. By understanding the principles behind these transformations and carefully selecting the reaction conditions, chemists can efficiently construct complex molecular architectures for applications in drug discovery, materials science, and beyond.

References

Application Notes and Protocols: N-BOC-4-bromo-3-methylaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-tert-butyloxycarbonyl-4-bromo-3-methylaniline (N-BOC-4-bromo-3-methylaniline) is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapeutics. Its unique structure, featuring a bromine atom and a BOC-protected aniline, offers two key points of reactivity. The aryl bromide is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the introduction of various aryl and heteroaryl moieties. The BOC-protected amine allows for controlled reactions and subsequent deprotection to reveal the free amine for further functionalization, often forming a critical hydrogen bond donor in the final active pharmaceutical ingredient (API).

This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors and other biologically active molecules, along with comprehensive experimental protocols.

Application 1: Synthesis of Kinase Inhibitors

The 4-bromo-3-methylaniline scaffold is a common feature in a variety of kinase inhibitors, including those targeting Bruton's tyrosine kinase (BTK) and the Epidermal Growth Factor Receptor (EGFR). These enzymes are crucial nodes in signaling pathways that regulate cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers and autoimmune diseases.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[1] Its inhibition is a validated therapeutic strategy for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell growth and proliferation.[3] Inhibitors of EGFR are used in the treatment of various solid tumors, including non-small cell lung cancer (NSCLC).[4]

Signaling Pathways

The following diagrams illustrate the general signaling pathways of BTK and EGFR and the points of inhibition by their respective inhibitors.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 IP3_DAG IP3 / DAG PLCy2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation BTKi BTK Inhibitor BTKi->BTK Inhibition

Caption: Simplified BTK Signaling Pathway.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MAPK RAS-RAF-MAPK Pathway Dimerization->RAS_RAF_MAPK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT Proliferation Cell Proliferation, Survival & Invasion RAS_RAF_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation EGFRi EGFR Inhibitor EGFRi->EGFR Inhibition

Caption: Simplified EGFR Signaling Pathway.

Quantitative Data: Kinase Inhibitor Activity

The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors synthesized using the 4-bromo-3-methylaniline scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineCell-based IC₅₀ (µM)Reference
10d BTK0.5--[2]
10i BTK0.5--[2]
10j BTK0.4Ramos7.75[2]
10j BTK0.4Raji12.6[2]
4c EGFR-A5490.56[5]
4c EGFR-PC-32.46[5]
4c EGFR-HepG22.21[5]

Application 2: Synthesis of Other Biologically Active Molecules

Beyond kinase inhibitors, the 4-bromo-3-methylaniline core is a valuable starting material for other classes of biologically active compounds, such as antibacterial agents and alkaline phosphatase inhibitors.

Antibacterial and Alkaline Phosphatase Inhibitors

Recent research has demonstrated that derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide exhibit potent antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi and also act as inhibitors of alkaline phosphatase.[6]

Quantitative Data: Antibacterial and Enzyme Inhibition Activity
Compound IDTarget Organism/EnzymeMIC (mg/mL)IC₅₀ (µM)Reference
5d XDR S. Typhi6.25-[6]
5d Alkaline Phosphatase-1.469[6]

Experimental Protocols

The following protocols provide a general workflow for the synthesis of kinase inhibitors and other therapeutic candidates using this compound as a starting material.

General Synthetic Workflow

The overall synthetic strategy typically involves three key steps:

  • Suzuki-Miyaura Cross-Coupling: To introduce aryl or heteroaryl diversity.

  • Amide Bond Formation or other coupling: To build the core scaffold.

  • N-BOC Deprotection: To reveal the free aniline.

Synthetic_Workflow start This compound suzuki Suzuki-Miyaura Coupling start->suzuki intermediate1 Coupled Intermediate suzuki->intermediate1 amide_formation Amide Bond Formation intermediate1->amide_formation intermediate2 N-BOC Protected Final Compound amide_formation->intermediate2 deprotection N-BOC Deprotection intermediate2->deprotection final_product Final Product (e.g., Kinase Inhibitor) deprotection->final_product

Caption: General Synthetic Workflow.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 10:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Suzuki Coupling Yields

EntryArylboronic AcidProduct YieldReference
1Phenylboronic acid85%[6]
24-Methoxyphenylboronic acid80%[6]
33-Chlorophenylboronic acid75%[6]
44-Fluorophenylboronic acid60%[6]
Protocol 2: Amide Bond Formation

This protocol describes the formation of an amide bond between a carboxylic acid and an aniline, a common step in the synthesis of many inhibitors. This example uses 4-bromo-3-methylaniline directly, but the BOC-protected version would react similarly.

Materials:

  • Pyrazine-2-carboxylic acid (1.0 equiv)

  • 4-Bromo-3-methylaniline (1.0 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equiv)

  • Dichloromethane (DCM)

Procedure:

  • In a Schlenk flask, dissolve pyrazine-2-carboxylic acid, 4-bromo-3-methylaniline, and DMAP in DCM.

  • Cool the reaction mixture to 0 °C.

  • Add DCC to the cooled mixture under an inert atmosphere.

  • Remove the cooling bath and stir the reaction at room temperature for 18 hours. Monitor by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate and purify the crude product by column chromatography.[6]

Quantitative Data: Amide Formation Yield

ReactantsProductYieldReference
Pyrazine-2-carboxylic acid + 4-Bromo-3-methylanilineN-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide83%[6]
Protocol 3: N-BOC Deprotection

This protocol outlines a mild and efficient method for the removal of the N-BOC protecting group.[7]

Materials:

  • N-BOC protected substrate (1.0 equiv)

  • Oxalyl chloride (3.0 equiv)

  • Methanol

Procedure:

  • Dissolve the N-BOC protected substrate in methanol at room temperature.

  • Add oxalyl chloride dropwise to the solution. An immediate exotherm and sputtering may be observed.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.

  • The resulting product is often the hydrochloride salt, which can be used directly or neutralized with a mild base.

Quantitative Data: N-BOC Deprotection Yields

Substrate TypeReaction TimeYieldReference
Aromatic Amine< 3 hours>70%[8]
Aliphatic Amine1-4 hoursup to 90%[7]

These protocols and application notes provide a framework for the utilization of this compound in the discovery and development of novel therapeutics. The versatility of this building block, combined with robust synthetic methodologies, makes it a valuable tool for medicinal chemists.

References

Application of N-BOC-4-bromo-3-methylaniline in the Synthesis of ACK1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-BOC-4-bromo-3-methylaniline, also known as tert-butyl (4-bromo-3-methylphenyl)carbamate, is a key building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The presence of the tert-butyloxycarbonyl (BOC) protecting group on the aniline nitrogen allows for selective functionalization at the aryl bromide position through various cross-coupling reactions. This application note details the use of this compound in the synthesis of a series of potent ACK1 (Activated CDC42 Kinase 1) inhibitors, which are promising therapeutic agents for the treatment of hormone-refractory cancers.[1][2]

Activated CDC42 kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has been implicated in the progression of several human cancers, including prostate, breast, and lung cancer.[1] Overexpression or aberrant activation of ACK1 can lead to increased cell proliferation, survival, and migration. Therefore, the development of selective ACK1 inhibitors is a significant area of research in oncology.

Synthesis of ACK1 Inhibitors

The synthesis of the target ACK1 inhibitors involves a multi-step sequence wherein this compound serves as a crucial precursor for introducing the substituted aniline moiety. The general synthetic strategy involves the protection of 4-bromo-3-methylaniline with a BOC group, followed by a Suzuki coupling reaction to introduce a desired heterocyclic core. Subsequent deprotection and further functionalization lead to the final inhibitor molecules.

Experimental Protocols

Step 1: Protection of 4-bromo-3-methylaniline

To a solution of 4-bromo-3-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, is added di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base, for instance, triethylamine or 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product, this compound, is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the protected aniline.

Step 2: Suzuki Coupling Reaction

The this compound (1.0 eq) is then subjected to a Suzuki coupling reaction with a suitable boronic acid or boronate ester partner (1.1 eq). The reaction is catalyzed by a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like potassium carbonate or cesium carbonate. A solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is used. The reaction mixture is heated under an inert atmosphere until completion. After cooling, the mixture is worked up by extraction, and the desired coupled product is purified by column chromatography.

Step 3: Deprotection and Further Functionalization

The BOC protecting group is removed from the coupled product by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane. The resulting amine can then be further functionalized, for example, by acylation or alkylation, to introduce additional diversity and optimize the biological activity of the final ACK1 inhibitors.

Quantitative Data

The following table summarizes the yields for the key steps in the synthesis of a representative ACK1 inhibitor.

StepReactionReagents and ConditionsYield (%)
1BOC Protection4-bromo-3-methylaniline, Boc₂O, Et₃N, CH₂Cl₂95
2Suzuki CouplingThis compound, Heterocyclic boronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O78
3DeprotectionTFA, CH₂Cl₂92

Visualizations

Diagram 1: Synthetic Pathway to ACK1 Inhibitors

Synthesis_Pathway A 4-bromo-3-methylaniline B This compound A->B Boc₂O, Et₃N C Coupled Intermediate B->C Suzuki Coupling (Heterocyclic Boronic Acid, Pd Catalyst, Base) D Deprotected Intermediate C->D TFA or HCl E ACK1 Inhibitor D->E Acylation / Alkylation

Caption: General synthetic route for ACK1 inhibitors.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_0 Synthesis cluster_1 Purification & Analysis start Start protection BOC Protection start->protection workup1 Workup & Extraction protection->workup1 coupling Suzuki Coupling chromatography1 Column Chromatography coupling->chromatography1 deprotection Deprotection workup2 Workup & Extraction deprotection->workup2 functionalization Functionalization chromatography2 Column Chromatography functionalization->chromatography2 end_synthesis Final Product analysis NMR, MS, HPLC end_synthesis->analysis workup1->coupling chromatography1->deprotection workup2->functionalization chromatography2->end_synthesis

Caption: Workflow for synthesis and purification.

This compound is a versatile and essential building block for the synthesis of novel ACK1 kinase inhibitors. The strategic use of the BOC protecting group enables selective and efficient introduction of the 4-amino-3-methylphenyl moiety into the target molecules. The described synthetic protocols provide a robust framework for the development of a diverse library of ACK1 inhibitors for further investigation as potential anti-cancer therapeutics. The ability to perform selective cross-coupling reactions on this intermediate makes it a valuable tool for researchers and scientists in drug discovery and development.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with N-BOC-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of N-BOC-4-bromo-3-methylaniline , a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The protocols outlined herein are based on established methodologies for structurally similar aryl bromides and are intended to serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers mild reaction conditions, high functional group tolerance, and generally high yields, making it a staple in modern organic synthesis.[2] this compound is a useful substrate for these reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position, leading to the synthesis of diverse molecular scaffolds.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with a generic boronic acid is depicted below. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system.

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Coupled_Product Coupled Product This compound->Coupled_Product Suzuki-Miyaura Coupling Boronic_Acid R-B(OH)₂ Boronic_Acid->Coupled_Product plus1 + Catalyst Pd Catalyst Base Base Solvent Solvent plus2 + Byproducts Byproducts

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are two representative protocols for the Suzuki-Miyaura coupling of this compound with arylboronic acids. These protocols are based on procedures reported for similar bromoaniline substrates and may require optimization for specific coupling partners.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard and widely used method for Suzuki-Miyaura couplings.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane or Toluene

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.[3]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure using a Palladacycle Catalyst

This protocol utilizes a more active palladacycle precatalyst, which can be effective for more challenging couplings.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.5 equiv)

  • CataCXium® A Pd G3 (a palladacycle precatalyst) (0.05-0.10 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel, combine this compound, the arylboronic acid/ester, cesium carbonate, and the palladacycle catalyst.

  • Establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.

  • Add degassed 2-MeTHF and a small amount of degassed water (e.g., a 10:1 solvent to water ratio).

  • Heat the mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product via column chromatography.

Data Presentation

The following tables summarize expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids based on reactions with structurally similar substrates. Actual yields may vary and optimization is recommended.

Table 1: Coupling with Phenylboronic Acids

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O851680-90
33-Chlorophenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃2-MeTHF/H₂O80875-85
44-Fluorophenylboronic acidCataCXium® A Pd G3Cs₂CO₃2-MeTHF/H₂O80690-97[2]

Table 2: Coupling with Heterocyclic Boronic Acids

EntryHeterocyclic Boronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1Pyridine-3-boronic acidPd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane/H₂O1001870-80
2Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901280-90
3Furan-2-boronic acidCataCXium® A Pd G3Cs₂CO₃2-MeTHF/H₂O801085-95[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general laboratory workflow for performing the Suzuki-Miyaura coupling reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Weigh Reactants: - this compound - Boronic Acid - Catalyst - Base setup Assemble Reaction under Inert Atmosphere prep_reactants->setup prep_glassware Dry Glassware prep_glassware->setup prep_solvents Degas Solvents addition Add Solvents prep_solvents->addition setup->addition heating Heat and Stir addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete extraction Extraction and Washing cooling->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition + Ar-X pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation + [R-B(OH)₃]⁻ pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)(R)L₂ transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of N-BOC-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of tert-butyl (4-bromo-3-methylphenyl)carbamate (N-BOC-4-bromo-3-methylaniline). This versatile building block is valuable in medicinal chemistry and materials science, and the methodologies described herein—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings—offer robust strategies for the synthesis of complex molecular architectures.

Overview of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For this compound, these reactions enable the introduction of a wide variety of substituents at the 4-position, facilitating the generation of diverse compound libraries for drug discovery and other applications.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a widely used method for the formation of biaryl and vinyl-aryl compounds. It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester.

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Conditions are based on established protocols for similar substrates.[1][2][3]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1001680-90
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DME851875-85
42-Thiopheneboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1101288-98

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants B Inert Atmosphere A->B C Add Solvents B->C D Heat & Stir C->D E Monitor Progress D->E F Quench & Extract E->F G Dry & Concentrate F->G H Purify G->H I I H->I Final Product Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L₂) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' pd_amido [Ar-Pd(II)-NHR'R'']⁺ amine_coordination->pd_amido deprotonation Deprotonation (Base) pd_amido->deprotonation reductive_elimination Reductive Elimination deprotonation->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product Heck_Flow start Start reactants Combine Aryl Halide, Alkene, Catalyst, Base start->reactants reaction Heat under Inert Atmosphere reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification deprotection_check Check for BOC Deprotection purification->deprotection_check product Substituted Alkene deprotection_check->product Sonogashira_Workflow cluster_setup Reaction Setup cluster_run Reaction cluster_purify Workup & Purification A Combine Aryl Halide & Catalysts B Inert Atmosphere A->B C Add Solvent, Base, & Alkyne B->C D Stir at Elevated Temp C->D E Monitor Reaction D->E F Filter & Concentrate E->F G Aqueous Wash F->G H Dry & Purify G->H I I H->I Final Product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of N-BOC-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is particularly valuable in pharmaceutical and materials science research for the synthesis of aryl amines, which are key structural motifs in a vast array of bioactive molecules and functional materials. These application notes provide a detailed protocol for the Buchwald-Hartwig amination of tert-butyl (4-bromo-3-methylphenyl)carbamate (N-BOC-4-bromo-3-methylaniline), a common building block in medicinal chemistry. The presence of the N-BOC protecting group and the substitution pattern on the aromatic ring necessitates careful optimization of reaction conditions to achieve high yields and purity.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine. Subsequent deprotonation by the base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-aryl amine and regenerate the active Pd(0) catalyst, completing the cycle. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the key steps of the catalytic cycle.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of various aryl bromides with tert-butyl carbamate, a reaction analogous to the amination of this compound with other amines. These conditions, particularly the catalyst, ligand, and base system, serve as an excellent starting point for the optimization of the target reaction.

EntryAryl BromidePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃·CHCl₃ (1)t-BuXPhos (3)NaOtBu (1.2)TolueneRT1883
24-BromoanisolePd₂(dba)₃·CHCl₃ (1)t-BuXPhos (3)NaOtBu (1.2)TolueneRT1881
34-BromobiphenylPd₂(dba)₃·CHCl₃ (1)t-BuXPhos (3)NaOtBu (1.2)TolueneRT1875
43-BromopyridinePd₂(dba)₃·CHCl₃ (1)t-BuXPhos (3)NaOtBu (1.2)TolueneRT1865
51-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃·CHCl₃ (1)t-BuXPhos (3)NaOtBu (1.2)TolueneRT1855

Data adapted from a study on the room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate.[1]

Experimental Protocols

General Considerations

The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.

Materials and Reagents
  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, t-BuXPhos, RuPhos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Anhydrous Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

General Procedure for the Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add the base (e.g., NaOtBu, 1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Addition of Solvent: Add the anhydrous and degassed solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. For room temperature reactions, ensure efficient stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-N-BOC-3-methyl-4-aminoaniline derivative.

Visualizations

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_monitoring Monitoring cluster_workup Workup and Purification prep_reagents Prepare Anhydrous Reagents and Solvents add_solids Add Pd-Catalyst, Ligand, Base, and Aryl Bromide to Schlenk Tube prep_reagents->add_solids dry_glassware Oven-Dry Glassware dry_glassware->add_solids add_liquids Add Solvent and Amine add_solids->add_liquids seal_heat Seal and Heat Reaction Mixture add_liquids->seal_heat monitor Monitor by TLC/LC-MS seal_heat->monitor cool_down Cool to Room Temperature monitor->cool_down Reaction Complete filtration Dilute and Filter through Celite cool_down->filtration extraction Wash with Water and Brine filtration->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate purification Purify by Column Chromatography dry_concentrate->purification final_product final_product purification->final_product Pure Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 L-Pd(0) oxidative_addition Oxidative Addition Complex L-Pd(II)(Ar)(Br) pd0->oxidative_addition + Ar-Br amine_coordination Amine Coordinated Complex oxidative_addition->amine_coordination + R'R''NH amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') amine_coordination->amido_complex - HBr (+ Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

The Strategic Utility of N-BOC-4-bromo-3-methylaniline in the Synthesis of Diverse Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

N-tert-butoxycarbonyl-4-bromo-3-methylaniline, commonly referred to as N-BOC-4-bromo-3-methylaniline, is a versatile and strategically important building block in modern organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its unique structural features—a protected aniline nitrogen, a reactive aryl bromide, and a methyl group—offer multiple points for diversification, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The BOC-protecting group provides stability and allows for controlled reactivity of the aniline nitrogen, while the bromo substituent is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions. This dual functionality enables the sequential and regioselective introduction of different substituents, leading to complex molecular architectures.

The primary applications of this compound in heterocyclic synthesis revolve around its participation in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in forging new carbon-carbon and carbon-nitrogen bonds, respectively, which are the cornerstone of many heterocyclic ring formations.[1] For instance, the Suzuki coupling allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position, setting the stage for subsequent cyclization reactions. Similarly, the Buchwald-Hartwig amination is instrumental in intramolecular cyclizations to form nitrogen-containing heterocycles like carbazoles, a privileged scaffold in medicinal chemistry.[3][4] The strategic placement of the methyl group can also influence the regioselectivity of these reactions and the properties of the final products.

Application in the Synthesis of Substituted Carbazoles

Carbazoles are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities and applications in materials science. This compound serves as an excellent starting material for the synthesis of functionalized carbazoles. A common strategy involves an initial intermolecular C-N bond formation via a Buchwald-Hartwig amination with a suitable coupling partner, followed by an intramolecular palladium-catalyzed C-H activation/arylation to construct the carbazole core. The BOC group can be readily removed under acidic conditions to provide the free N-H carbazole, which can be further functionalized if desired.

Application in the Synthesis of Biaryl-Containing Heterocycles via Suzuki Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. This compound can be efficiently coupled with a variety of boronic acids or their esters to generate biaryl compounds. These intermediates can then undergo further transformations, such as intramolecular cyclization, to yield complex heterocyclic systems. The choice of the boronic acid partner allows for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for drug discovery and other applications.

Experimental Protocols

Protocol 1: Synthesis of a Biaryl Precursor via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃))

  • Solvent (e.g., 1,4-Dioxane and water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285-95 (estimated)
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O1001080-90 (estimated)
3Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane901675-85 (estimated)[5]
Protocol 2: Synthesis of a Methyl-Substituted Carbazole via Intramolecular Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of a carbazole derivative from a suitable N-BOC-protected biaryl amine precursor, which can be synthesized from this compound.

Materials:

  • N-BOC-protected 2-amino-2'-bromobiphenyl derivative

  • Palladium catalyst (e.g., Palladium(II) acetate [Pd(OAc)₂])

  • Ligand (e.g., a biarylphosphine ligand like SPhos)

  • Base (e.g., Potassium tert-butoxide (KOtBu))

  • Solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the N-BOC-protected 2-amino-2'-bromobiphenyl derivative (1.0 equiv.), palladium(II) acetate (2-5 mol%), the phosphine ligand (4-10 mol%), and potassium tert-butoxide (1.5-2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene to the flask.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the N-BOC-protected carbazole.

  • Deprotection (Optional): The BOC group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature to yield the final carbazole.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)SPhos (10)KOtBuToluene1102470-85 (estimated)
2Pd₂(dba)₃ (2.5)XPhos (7.5)K₃PO₄Dioxane1001875-90 (estimated)

Visualizing the Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams depict the key reaction workflows.

Suzuki_Coupling_Workflow start This compound reaction Suzuki-Miyaura Coupling start->reaction reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) reagents->reaction product N-BOC-protected Biaryl Intermediate reaction->product Carbazole_Synthesis_Pathway cluster_step1 Step 1: C-N Bond Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Deprotection start This compound intermediate1 N-BOC-protected Biaryl Amine start->intermediate1 Buchwald-Hartwig Amination reagent1 Aryl Amine Pd Catalyst Base intermediate2 N-BOC-Carbazole intermediate1->intermediate2 Intramolecular C-H Amination reagent2 Pd Catalyst Ligand Base final_product Methyl-substituted Carbazole intermediate2->final_product BOC Removal reagent3 Acid (e.g., TFA)

References

Application Notes and Protocols for Acidic Deprotection of N-Boc-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the acidic deprotection of N-Boc-4-bromo-3-methylaniline to yield 4-bromo-3-methylaniline. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The selection of the appropriate acidic reagent and reaction conditions is crucial for achieving high yields and purity, especially for substituted anilines which can be sensitive to harsh conditions.

Introduction

The deprotection of this compound is a critical step in multi-step synthetic pathways for pharmaceuticals and other complex molecules. The most common methods for N-Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] These methods are generally efficient and proceed at room temperature.[4][5] The choice between these reagents often depends on the substrate's sensitivity to the acid strength, the desired salt form of the product, and the ease of workup.

Reaction Mechanism

The acidic deprotection of a Boc-protected amine proceeds through an acid-catalyzed cleavage mechanism. The process can be summarized in the following steps:[1][2]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA or HCl).

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes to release carbon dioxide gas.

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

Deprotection_Mechanism N_Boc_Aniline This compound Protonated_Boc Protonated Boc Group N_Boc_Aniline->Protonated_Boc + H⁺ Acid H-A (TFA or HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-butyl cation tBu_cation tert-butyl cation Aniline_Salt 4-bromo-3-methylaniline (Amine Salt) Carbamic_Acid->Aniline_Salt - CO₂ CO2 CO₂ Isobutylene Isobutylene tBu_cation->Isobutylene - H⁺

Caption: Mechanism of acidic N-Boc deprotection. (Within 100 characters)

Comparison of Common Acidic Deprotection Methods

The following table summarizes typical reaction conditions for the deprotection of N-Boc anilines using trifluoroacetic acid (TFA) and hydrochloric acid (HCl). The optimal conditions for this compound may require some optimization based on experimental monitoring.

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol (MeOH), Ethyl Acetate (EtOAc)
Concentration 20-50% TFA in DCM (v/v) is common.[1]4M HCl in Dioxane is widely used.[6]
Temperature 0 °C to Room Temperature.[1]Room Temperature.[6]
Reaction Time 30 minutes - 4 hours.[1]1 - 18 hours.[5][6]
Work-up Evaporation of solvent and excess TFA, followed by neutralization with a base (e.g., NaHCO₃).[2]Evaporation of solvent to yield the hydrochloride salt directly.[6]
Product Form Initially the trifluoroacetate salt, can be converted to the free amine.Hydrochloride salt.
Notes TFA is volatile and corrosive, requiring careful handling.[7] The tert-butyl cation formed can cause side reactions like alkylation with nucleophilic residues.[2]Solutions of HCl in organic solvents are commercially available or can be prepared by bubbling HCl gas through the solvent.[7]

Experimental Protocols

An experimental workflow for a typical deprotection reaction is outlined below.

Experimental_Workflow start Start dissolve Dissolve this compound in anhydrous solvent (e.g., DCM or Dioxane) start->dissolve cool Cool solution to 0°C (especially for TFA) dissolve->cool add_acid Slowly add acidic reagent (e.g., TFA or 4M HCl in Dioxane) cool->add_acid react Stir at 0°C to room temperature add_acid->react monitor Monitor reaction progress by TLC or LC-MS react->monitor monitor->react Incomplete workup Perform aqueous work-up (neutralization and extraction) monitor->workup Complete isolate Isolate and purify the product (e.g., column chromatography or recrystallization) workup->isolate end End isolate->end

Caption: General workflow for N-Boc deprotection. (Within 100 characters)
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound in anhydrous DCM (concentration typically 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v), but this can be adjusted depending on the substrate's reactivity.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution can cause pressure buildup.[2]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-3-methylaniline.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane (if dilution is needed)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound in a minimal amount of 1,4-Dioxane in a round-bottom flask.

  • To the stirred solution, add a solution of 4M HCl in 1,4-Dioxane (typically 3-10 equivalents of HCl).[6]

  • Stir the reaction mixture at room temperature for 2-16 hours. The product, 4-bromo-3-methylaniline hydrochloride, may precipitate out of the solution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure to yield the crude hydrochloride salt of the product.[6]

  • The resulting solid can be washed with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities and then dried under vacuum.

  • If the free amine is required, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., NaOH or NaHCO₃), followed by extraction with an organic solvent.

Safety and Handling

  • Trifluoroacetic acid is highly corrosive and volatile. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).[7]

  • Concentrated hydrochloric acid and its solutions in organic solvents are corrosive and should be handled with care in a well-ventilated area.

  • The deprotection reaction generates isobutylene and carbon dioxide gas, which can cause pressure buildup in a closed system. Ensure the reaction vessel is adequately vented.[7]

Potential Side Reactions and Troubleshooting

A common side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation that is generated.[2] For this compound, this is less of a concern compared to substrates with more nucleophilic functional groups like tryptophan or methionine.[8] If side reactions are observed, consider using a lower concentration of acid or running the reaction at a lower temperature. The addition of a scavenger, such as anisole or thioanisole, can also trap the tert-butyl cation and prevent unwanted alkylation.[9]

References

Application Notes and Protocols: The Role of N-BOC-4-bromo-3-methylaniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-4-bromo-3-methylaniline, commonly referred to as N-BOC-4-bromo-3-methylaniline, is a versatile chemical intermediate of significant interest in the field of drug discovery and medicinal chemistry. Its unique structural features, including a bromine atom, a methyl group, and a BOC-protected aniline, provide a scaffold that can be strategically manipulated to synthesize a diverse array of complex molecules with potential therapeutic applications. The presence of the bromine atom allows for the introduction of various aryl and heteroaryl groups through cross-coupling reactions, while the BOC-protected amine offers a stable yet readily deprotectable nitrogen nucleophile, crucial for multi-step synthetic pathways. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging the potential of this compound in their drug discovery endeavors.

Key Applications in Drug Discovery

This compound serves as a pivotal building block in the synthesis of targeted therapeutics, most notably kinase inhibitors for cancer treatment. The anilino-pyrimidine and related heterocyclic cores are prevalent motifs in numerous kinase inhibitors, and this starting material provides an efficient entry point for their synthesis.

1. Synthesis of Kinase Inhibitors:

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. This compound is a key precursor for the synthesis of inhibitors targeting various kinases in critical signaling pathways, such as the MAPK/ERK and BRAF pathways. The general strategy involves an initial cross-coupling reaction at the bromine-bearing carbon, followed by deprotection of the BOC group and subsequent reaction to form the desired heterocyclic core.

2. Development of Antibacterial and Other Therapeutic Agents:

Beyond oncology, derivatives of this aniline have been explored for other therapeutic indications. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial and alkaline phosphatase inhibitory activities.[1]

Data Presentation

The following tables summarize representative quantitative data for kinase inhibitors and antibacterial agents, illustrating the therapeutic potential of compounds derived from scaffolds related to this compound.

Table 1: Representative Kinase Inhibitor Activity

Compound ClassTarget KinaseIC50 (nM)Reference
AnilinopyrimidineJNK125[2]
AnilinopyrimidineJNK212[2]
AminopyrazoleJNK3<40[2]
Biphenyl amidep38α11[2]
ImidazopyridineTAK127[2]
AminopyridineVRK1150[2]
Benzofuro[3,2-b]pyridin-2(1H)-oneBTK74[3]
Benzofuro[3,2-b]pyridin-2(1H)-onePI3Kδ170[3]

Table 2: Antibacterial Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives

CompoundMinimum Inhibitory Concentration (MIC) against XDR S. Typhi (µg/mL)Reference
5d 6.25[1]

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound and its derivatives.

Protocol 1: N-BOC Protection of 4-bromo-3-methylaniline

This protocol describes the protection of the amino group of 4-bromo-3-methylaniline with a tert-butyloxycarbonyl (BOC) group.

Materials:

  • 4-bromo-3-methylaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round bottom flask

  • Stirring bar

  • Ice bath

Procedure:

  • In a round bottom flask equipped with a stirring bar, dissolve 4-bromo-3-methylaniline (1.0 eq) and TEA or DIPEA (3.0 eq) in a 2:1 v/v mixture of THF and water.

  • Stir the mixture at room temperature for 5 minutes until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • To the cooled solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for at least 2 hours and then allow it to warm to room temperature, stirring for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with deionized water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the this compound. Further purification by column chromatography may be performed if necessary.[4]

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous toluene

  • Degassed water

  • Schlenk flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol 3: Deprotection of the N-BOC Group

This protocol describes the removal of the BOC protecting group under acidic conditions.

Materials:

  • N-BOC protected compound

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

  • Round bottom flask

  • Stirring bar

Procedure using HCl in Dioxane:

  • Dissolve the N-BOC protected compound in a minimal amount of a suitable solvent or use it neat.

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. Collect the solid by filtration and wash with diethyl ether.

Procedure using TFA:

  • Dissolve the N-BOC protected compound in dichloromethane.

  • Add trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic layer, filter, and concentrate to obtain the deprotected amine.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in drug discovery.

G cluster_synthesis Synthetic Workflow start 4-bromo-3-methylaniline boc_protection N-BOC Protection (Protocol 1) start->boc_protection nboc_intermediate This compound boc_protection->nboc_intermediate coupling Suzuki-Miyaura Coupling (Protocol 2) nboc_intermediate->coupling coupled_product Coupled Intermediate coupling->coupled_product deprotection N-BOC Deprotection (Protocol 3) coupled_product->deprotection final_intermediate Final Intermediate deprotection->final_intermediate cyclization Cyclization/ Further Functionalization final_intermediate->cyclization drug_candidate Drug Candidate (e.g., Kinase Inhibitor) cyclization->drug_candidate

Caption: Synthetic workflow for drug candidate synthesis.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription BRAF_inhibitor BRAF Inhibitor BRAF_inhibitor->RAF MEK_inhibitor MEK Inhibitor MEK_inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway.

G cluster_logic Drug Discovery Logic building_block This compound (Versatile Building Block) synthesis Chemical Synthesis (e.g., Cross-Coupling, Cyclization) building_block->synthesis library Compound Library (Structural Diversity) synthesis->library screening Biological Screening (e.g., Kinase Assays) library->screening sar Structure-Activity Relationship (SAR) screening->sar lead_optimization Lead Optimization sar->lead_optimization preclinical Preclinical Candidate lead_optimization->preclinical

Caption: The logical flow of drug discovery.

References

Application Notes: N-BOC-4-bromo-3-methylaniline as a Key Intermediate for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-butoxycarbonyl-4-bromo-3-methylaniline, commonly referred to as N-BOC-4-bromo-3-methylaniline, is a highly versatile synthetic intermediate crucial in the field of medicinal chemistry and drug discovery. Its structure incorporates two key reactive sites: an aryl bromide and a BOC-protected amine. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of complex carbon-carbon and carbon-nitrogen bonds.[1] The tert-butoxycarbonyl (BOC) protecting group shields the amine's nucleophilicity, preventing unwanted side reactions and allowing for selective transformations at other parts of the molecule.[2] This dual functionality makes it an invaluable building block for constructing the core structures of a wide range of pharmacologically active compounds, from kinase inhibitors for inflammatory diseases to novel antibacterial agents.[3][4]

Application 1: Synthesis of p38 MAP Kinase Inhibitors

Background: The p38 mitogen-activated protein (MAP) kinase is a serine/threonine kinase that plays a central role in cellular signaling cascades, particularly those involved in inflammatory responses.[5] It regulates the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, inhibiting the p38 MAP kinase pathway is a promising therapeutic strategy for a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[5] Aryl-substituted heterocyclic compounds, often synthesized from aniline derivatives, are a prominent class of p38 MAP kinase inhibitors.[6][7]

Synthetic Strategy: this compound serves as an ideal starting point for the synthesis of p38 MAP kinase inhibitors. A common strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce a substituted aryl or heteroaryl moiety at the 4-position, followed by deprotection of the BOC group and subsequent elaboration of the aniline nitrogen to complete the pharmacophore. The methyl group at the 3-position can provide advantageous steric and electronic properties for kinase binding.

G A N-BOC-4-bromo- 3-methylaniline C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Boronic Acid/Ester B->C D N-BOC-4-aryl- 3-methylaniline C->D Pd Catalyst, Base E BOC Deprotection (e.g., TFA) D->E F 4-Aryl-3-methylaniline E->F G Coupling with Heterocycle F->G H Final p38 MAP Kinase Inhibitor G->H

Synthetic workflow for a p38 MAP kinase inhibitor.

p38 MAP Kinase Signaling Pathway: The diagram below illustrates the signaling cascade leading to an inflammatory response. The synthesized inhibitors act by binding to the ATP pocket of p38α, preventing its phosphorylation of downstream targets and thereby blocking the production of inflammatory cytokines.[7]

G stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) mkk MAP2K (MKK3/6) stimulus->mkk Activates p38 p38 MAP Kinase mkk->p38 Phosphorylates (Activates) targets Downstream Targets (e.g., MK2, Transcription Factors) p38->targets Phosphorylates cytokines Inflammatory Cytokine Production targets->cytokines response Inflammatory Response cytokines->response inhibitor p38 Inhibitor (Synthesized Therapeutic) inhibitor->p38 Inhibits ATP Binding

Inhibition of the p38 MAP kinase signaling pathway.
Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol provides a general guideline for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] Conditions should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or CataXCium A Pd G3 (2 mol%))[10][11]

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or 2-MeTHF)[8]

  • Schlenk flask or reaction vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid/ester, the base, and the palladium catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the starting aniline.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-BOC-4-aryl-3-methylaniline.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Entry Aryl Halide Boronic Acid/Ester Catalyst (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Reference
1 ortho-Bromoaniline Benzylboronic ester CataXCium A Pd G3 (2) K₃PO₄ (3) 2-MeTHF 80 95 [11]
2 4-Bromo-2-methylaniline 3-Chlorophenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ (2.4) Toluene/H₂O 90 Moderate [10]

| 3 | 3-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N (4) | Water (Micellar) | 100 | 95 |[12] |

Table 2: Biological Activity of Representative p38 MAP Kinase Inhibitors.

Compound Scaffold p38α IC₅₀ (µM) Reference
SB203580 Pyridinylimidazole 0.3 [7]
Compound 3b 1,2,4-Oxadiazol-5-one 0.45 [7]
BIRB 796 Diaryl urea <0.001 (pM affinity)

| AA6 | Imidazole derivative | 0.404 |[13] |

Application 2: Synthesis of Novel Antibacterial Agents

Background: The rise of extensively drug-resistant (XDR) bacterial strains, such as Salmonella Typhi, presents a significant global health threat, necessitating the urgent development of new antibacterial therapeutics.[14] Pyrazine carboxamides are a class of compounds that have demonstrated promising antimicrobial activity.[14]

Synthetic Strategy: this compound can be utilized in a multi-step synthesis to produce novel pyrazine-based antibacterial agents. The synthesis begins with the acylation of 4-bromo-3-methylaniline (obtained from deprotection of the N-BOC precursor) with pyrazine-2-carbonyl chloride. The resulting amide then undergoes a Suzuki-Miyaura coupling reaction to introduce various aryl groups, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies.

G A N-BOC-4-bromo- 3-methylaniline B BOC Deprotection A->B C 4-Bromo-3-methylaniline B->C E Acylation C->E D Pyrazine-2-carbonyl chloride D->E F N-(4-bromo-3-methylphenyl) -pyrazine-2-carboxamide E->F H Suzuki-Miyaura Coupling F->H G Aryl Boronic Acid G->H I Final Antibacterial Compound H->I Pd(PPh₃)₄, K₃PO₄

Synthetic workflow for pyrazine-based antibacterial agents.
Experimental Protocols

Protocol 2: Synthesis of N-(4-aryl-3-methylphenyl)pyrazine-2-carboxamide Derivatives via Suzuki Coupling

This protocol is adapted from the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.[14]

Materials:

  • N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.4 equiv)

  • Anhydrous Toluene and Water (4:1 ratio)

  • Round-bottom flask, condenser, magnetic stir bar

Procedure:

  • Reaction Setup: To a round-bottom flask, add N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, the respective arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Solvent Addition: Add the toluene and water solvent mixture.

  • Reaction: Fit the flask with a condenser and heat the mixture at 90 °C with stirring.

  • Monitoring: Monitor the reaction for completion using TLC (e.g., 30% ethyl acetate in hexanes).

  • Work-up: After completion, cool the reaction mixture and extract it with ethyl acetate.

  • Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue using column chromatography to obtain the final product.

Data Presentation

Table 3: Yield and Biological Activity of Synthesized Pyrazine Carboxamide Derivatives. [14]

Compound R-Group (at 4-position) Yield (%) Antibacterial MIC (mg/mL) vs. XDR S. Typhi Alkaline Phosphatase IC₅₀ (µM)
5a Phenyl 85 12.5 10.45 ± 0.15
5b 4-Methylphenyl 75 12.5 7.31 ± 0.08
5c 4-Methoxyphenyl 70 25 2.54 ± 0.03

| 5d | 4-Chlorophenyl | 60 | 6.25 | 1.47 ± 0.02 |

This compound is a strategic and valuable building block for the synthesis of novel therapeutics. Its well-defined points of reactivity allow for controlled, sequential modifications using powerful synthetic methods like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The applications detailed herein, from the development of p38 MAP kinase inhibitors for inflammatory diseases to the creation of novel pyrazine-based antibacterial agents, underscore its importance. By providing a reliable scaffold for introducing molecular diversity, this compound facilitates the exploration of structure-activity relationships and accelerates the drug discovery pipeline for a wide range of therapeutic targets.

References

Application Notes and Protocols for the Functionalization of N-BOC-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of tert-butyl (4-bromo-3-methylphenyl)carbamate (N-BOC-4-bromo-3-methylaniline) at the bromine position. This versatile building block is of significant interest in medicinal chemistry and materials science, and its derivatization via modern cross-coupling reactions opens avenues to a wide array of novel compounds. The protocols outlined herein cover key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, as well as cyanation.

Introduction

This compound serves as a valuable starting material due to the presence of a bromine atom, which is amenable to a variety of cross-coupling reactions, and a Boc-protected aniline, which allows for subsequent modifications. The strategic functionalization of this scaffold is a key step in the synthesis of numerous biologically active molecules and functional materials. This guide provides a comparative analysis of the reactivity of this compound in several of the most powerful and versatile cross-coupling reactions.

General Workflow for Cross-Coupling Reactions

The functionalization of this compound typically follows a general workflow involving the setup of the reaction under an inert atmosphere, followed by the reaction itself, workup, and purification of the desired product.

G General Cross-Coupling Workflow A Reactant & Reagent Preparation B Inert Atmosphere Setup (Argon or Nitrogen) A->B C Reaction Mixture Assembly (Solvent, Catalyst, Ligand, Base) B->C D Heating & Stirring C->D E Reaction Monitoring (TLC, LC-MS) D->E F Workup (Quenching, Extraction) E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H Suzuki_Miyaura Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime Base Base ArBOH2 Ar'B(OH)_2 Base->ArBOH2 Activation ArBOH2->ArPdBr Buchwald_Hartwig Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdNR2 Ar-Pd(II)-NR_2(L_n) ArPdBr->ArPdNR2 Amine Coordination & Deprotonation ArPdNR2->Pd0 Reductive Elimination Product Ar-NR_2 ArPdNR2->Product Base Base Base->ArPdBr Amine HNR_2 Amine->ArPdBr Sonogashira Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdCCR Ar-Pd(II)-C≡CR(L_n) ArPdBr->ArPdCCR Transmetalation ArPdCCR->Pd0 Reductive Elimination Product Ar-C≡CR ArPdCCR->Product CuI CuI Alkyne H-C≡CR CuI->Alkyne Forms Cu-acetylide Base Base Base->Alkyne Heck Heck Reaction Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition (Ar-Br) AlkeneComplex π-Alkene Complex ArPdBr->AlkeneComplex Alkene Coordination SigmaComplex σ-Alkyl Pd Complex AlkeneComplex->SigmaComplex Migratory Insertion ProductComplex Product-Pd-H Complex SigmaComplex->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination (Base) Product Substituted Alkene ProductComplex->Product Base Base Base->ProductComplex

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with N-BOC-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction of N-BOC-4-bromo-3-methylaniline.

Troubleshooting Guides

This section addresses common issues encountered during the Suzuki coupling of this compound, offering systematic approaches to identify and resolve them.

Problem 1: Low or No Product Yield

Low or no yield is a frequent challenge, often stemming from the steric hindrance and electronic properties of the this compound substrate. The bulky tert-butoxycarbonyl (BOC) protecting group and the adjacent methyl group can impede the catalytic cycle.

Possible Causes and Solutions:

  • Inactive Catalyst or Inefficient Ligand: Standard catalysts like Pd(PPh₃)₄ may not be effective for this sterically hindered substrate.

  • Suboptimal Base: The choice of base is critical for the transmetalation step and can significantly impact the yield.

  • Inappropriate Solvent System: Poor solubility of reactants or catalyst deactivation can result from an unsuitable solvent.

  • Presence of Oxygen: The Pd(0) active catalyst is sensitive to oxygen, leading to deactivation and side reactions.

  • Low Reaction Temperature: Insufficient thermal energy may not overcome the activation barrier for this challenging coupling.

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed reagents 1. Verify Reagent Quality (Aryl Bromide, Boronic Acid, Base, Solvent) start->reagents atmosphere 2. Ensure Inert Atmosphere (Degas Solvents Thoroughly) reagents->atmosphere catalyst 3. Optimize Catalyst System - Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) - Use Robust Pre-catalyst atmosphere->catalyst base 4. Screen Different Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) catalyst->base solvent 5. Vary Solvent System (Dioxane/H₂O, THF/H₂O, 2-MeTHF/H₂O) base->solvent temp 6. Adjust Reaction Temperature (Increase in increments, e.g., 80-110 °C) solvent->temp end Improved Yield temp->end

Caption: A stepwise workflow for troubleshooting low yields in the Suzuki coupling of this compound.

Table 1: Effect of Reaction Parameters on Yield for Sterically Hindered Bromoanilines (Illustrative Data)

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)9024< 20
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001865
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane/H₂O (4:1)1001685
CataCXium A Palladacycle (2)-Cs₂CO₃ (2)2-MeTHF/H₂O (10:1)8012> 90

Note: The data in this table is compiled from reactions with substrates similar to this compound and serves as a guide for optimization.

Problem 2: Formation of Significant Side Products

Common side reactions include the homocoupling of the boronic acid and protodeboronation (replacement of the boronic acid group with a hydrogen atom).

Possible Causes and Solutions:

  • Homocoupling: Primarily caused by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.[1]

    • Solution: Ensure all solvents are rigorously degassed, and the reaction is performed under a positive pressure of an inert gas (Argon or Nitrogen).

  • Protodeboronation: The boronic acid can be unstable, particularly in the presence of aqueous bases, leading to its decomposition.[1]

    • Solution: Use a more stable boronic ester (e.g., pinacol ester) or an aryltrifluoroborate salt. Minimizing the amount of water or using anhydrous conditions with a suitable base can also be beneficial.

Experimental Protocols

Standard Protocol (Starting Point)

This protocol provides a general starting point for the Suzuki coupling of this compound.

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Optimized Protocol for Hindered Substrates

This protocol incorporates best practices for challenging Suzuki couplings.[2][3]

  • Reaction Setup: In a glovebox or on a Schlenk line, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.5 equiv.), finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.), and a palladium pre-catalyst with a bulky phosphine ligand (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Ensure the reaction vessel is under a strict inert atmosphere.

  • Solvent Addition: Add degassed 2-methyltetrahydrofuran (2-MeTHF) and a minimal amount of degassed water (e.g., a 20:1 solvent ratio) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same procedure as the standard protocol.

Frequently Asked Questions (FAQs)

Q1: Which catalyst/ligand system is best for the Suzuki coupling of this compound?

A1: For sterically hindered substrates like this compound, catalyst systems with bulky, electron-rich phosphine ligands are generally superior to those with simpler ligands like triphenylphosphine.[4] Buchwald-type ligands such as SPhos, XPhos, and RuPhos, often used with Pd(OAc)₂ or Pd₂(dba)₃, are excellent choices.[5] Pre-formed palladacycle catalysts incorporating these ligands can also offer high activity and stability.[3]

Q2: What is the optimal base and solvent for this reaction?

A2: The optimal base and solvent are often interdependent. A common and effective combination is a moderately strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a solvent system of dioxane/water or THF/water.[6][7] For particularly challenging couplings, using 2-MeTHF as the solvent has been shown to improve yields.[3]

Q3: How can I minimize the formation of homocoupling byproducts?

A3: Homocoupling of the boronic acid is typically caused by the presence of oxygen. To minimize this, it is crucial to rigorously degas all solvents and the reaction mixture before heating.[1] This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintaining a positive pressure of inert gas throughout the reaction is also essential.

Q4: My reaction stalls before completion. What should I do?

A4: Stalling can be due to catalyst deactivation or poor solubility. First, ensure your reagents and solvents are pure and anhydrous (except for the deliberate addition of water). If the issue persists, consider increasing the reaction temperature in 10 °C increments. A switch to a more robust catalyst system, such as a palladacycle with a bulky ligand, may be necessary.[8] Increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can also help drive the reaction to completion.

Q5: Is it necessary to protect the aniline nitrogen with a BOC group?

A5: While Suzuki couplings on unprotected anilines are possible, the BOC group serves two important functions.[3] It increases the solubility of the starting material in organic solvents and can modulate the electronic properties of the aryl bromide. For many applications, particularly in multi-step syntheses, the BOC protecting group is beneficial for achieving clean and high-yielding reactions.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa Oxidative Addition pd0->oa Ar-Br aryl_pd_br L₂Pd(II)(Ar)Br oa->aryl_pd_br tm Transmetalation aryl_pd_br->tm Ar'-B(OR)₂ Base aryl_pd_aryl L₂Pd(II)(Ar)(Ar') tm->aryl_pd_aryl re Reductive Elimination aryl_pd_aryl->re re->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Synthesis of N-BOC-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-BOC-4-bromo-3-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-BOC protection of 4-bromo-3-methylaniline?

The primary side reactions encountered during this synthesis are the formation of a di-BOC protected product and urea byproducts. Sterically hindered amines, such as 4-bromo-3-methylaniline with a methyl group ortho to the amine, are particularly prone to urea formation through an isocyanate intermediate, especially at elevated temperatures.[]

Q2: How can the formation of the di-BOC derivative be minimized?

To reduce the formation of the N,N-di-BOC derivative, it is crucial to control the stoichiometry of the reagents. Using a modest excess of di-tert-butyl dicarbonate (Boc₂O), typically between 1.1 and 1.2 equivalents, is recommended. Additionally, monitoring the reaction progress closely via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stopping the reaction once the starting aniline is consumed can prevent over-reaction.

Q3: What reaction conditions favor the formation of urea byproduct, and how can this be avoided?

Urea formation is more prevalent at higher reaction temperatures.[] Conducting the reaction at ambient temperature or below (0 °C) can significantly minimize the formation of this byproduct. The choice of base can also play a role; using a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is generally preferred over more nucleophilic alternatives.

Q4: My reaction is sluggish. What can I do to improve the reaction rate?

While anilines are generally less nucleophilic than aliphatic amines, the reaction should proceed at a reasonable rate. If the reaction is slow, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be considered. However, be aware that DMAP can also increase the likelihood of di-BOC formation. Use it judiciously and at low temperatures.

Q5: I am having trouble removing unreacted Boc-anhydride during workup. What is the best method for its removal?

Excess Boc-anhydride can sometimes be challenging to remove. A common method is to quench the reaction with a nucleophilic amine, such as N,N-dimethylethylenediamine, which reacts with the remaining Boc-anhydride to form a water-soluble derivative that can be easily washed away during the aqueous workup. Alternatively, purification by column chromatography is effective.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Ensure the use of high-purity starting materials. Extend the reaction time and monitor progress by TLC or LC-MS. Consider the addition of a catalytic amount of DMAP.
Product loss during workup or purification.Optimize the extraction and purification steps. Ensure the pH of the aqueous layer is appropriate to prevent loss of the product.
Presence of a Major Side Product with a Higher Rf on TLC Formation of the di-BOC protected aniline.Use a controlled amount of Boc₂O (1.1-1.2 equivalents). Avoid excessive reaction times and the use of excess DMAP.
Presence of a Polar Impurity Formation of urea byproduct.Run the reaction at room temperature or 0 °C. Avoid high temperatures.
Inconsistent Results Variability in the quality of reagents or solvents.Use freshly distilled solvents and high-purity reagents. Ensure anhydrous conditions if the reaction is sensitive to moisture.

Experimental Protocols

Synthesis of 4-bromo-3-methylaniline (Starting Material)

A general procedure for the synthesis of 4-bromo-3-methylaniline involves the reduction of a nitrated precursor. For instance, 1-bromo-2-methyl-4-nitrobenzene can be reduced using a catalyst such as Raney nickel under a hydrogen atmosphere.[2]

Procedure:

  • To a suspension of 1-bromo-2-methyl-4-nitrobenzene (1.0 eq) in methanol, add activated Raney nickel (a catalytic amount).[2]

  • Stir the mixture under a hydrogen atmosphere (e.g., 30 psi) for several hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.[2]

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.[2]

  • Remove the solvent under reduced pressure to obtain the crude 4-bromo-3-methylaniline, which can be used directly or purified further.[2]

Synthesis of this compound

The following is a general protocol for the N-BOC protection of anilines, which can be adapted for 4-bromo-3-methylaniline.

Procedure:

  • Dissolve 4-bromo-3-methylaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, for example, triethylamine (TEA, 1.2 eq).

  • To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) portion-wise or as a solution in the same solvent.[3]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizing Reaction Pathways

Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 4-bromo-3-methylaniline 4-bromo-3-methylaniline Reaction_Mixture Reaction Mixture in Solvent 4-bromo-3-methylaniline->Reaction_Mixture Boc2O Boc2O Boc2O->Reaction_Mixture Base Base Base->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Potential Side Reaction Pathways

G Aniline 4-bromo-3-methylaniline Desired_Product N-BOC-Aniline (Desired Product) Aniline->Desired_Product + Boc₂O Isocyanate Isocyanate Intermediate Aniline->Isocyanate + Boc₂O (High Temp) Boc2O Boc₂O Di_BOC Di-BOC-Aniline (Side Product) Desired_Product->Di_BOC + Boc₂O (Excess) Urea Urea Byproduct Isocyanate->Urea + Aniline

Caption: Formation of common side products in the N-BOC protection of anilines.

References

Technical Support Center: Purification of N-BOC-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of N-BOC-4-bromo-3-methylaniline by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem 1: Poor Separation of the Desired Product from Impurities

Possible Causes:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.

  • Column Overload: Loading too much crude material onto the column can lead to broad, overlapping peaks.

  • Presence of Isomeric Impurities: Impurities with very similar polarity to the product can be difficult to resolve.

Solutions:

  • Optimize the Mobile Phase:

    • Systematically test different solvent systems using Thin Layer Chromatography (TLC) before running the column. A common starting point for similar compounds is a mixture of hexanes and ethyl acetate.[1]

    • Aim for an Rf value of approximately 0.2-0.3 for this compound on TLC to ensure good separation on the column.[2]

    • If separation is still poor, consider using a different solvent system, such as dichloromethane/hexanes or toluene/ethyl acetate.

  • Reduce Sample Load: A general guideline is to use a silica gel to crude product ratio of at least 50:1 by mass.[2]

  • Employ Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to better separate compounds with close Rf values.

Problem 2: Product Tailing or Streaking on the Column

Possible Cause:

  • Interaction with Acidic Silica Gel: The lone pair of electrons on the nitrogen atom of the aniline derivative can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and potential degradation.[2]

Solution:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA), to the eluent.[2] Typically, a concentration of 0.1-1% (v/v) TEA is sufficient to neutralize the acidic sites on the silica gel and improve peak shape.

Problem 3: Low or No Recovery of the Product

Possible Causes:

  • Compound Decomposition on Silica Gel: The acidic nature of silica gel can cause the acid-labile N-BOC protecting group to be partially or fully cleaved.[3]

  • Irreversible Adsorption: The compound may be too polar for the chosen solvent system and could be irreversibly adsorbed onto the silica gel.

Solutions:

  • Deactivate the Silica Gel:

    • In addition to adding TEA to the eluent, you can pre-treat the silica gel. This can be done by washing the silica gel with a solvent mixture containing a small percentage of TEA before packing the column.

  • Use an Alternative Stationary Phase: If decomposition or irreversible binding is a significant issue, consider using a less acidic stationary phase, such as neutral alumina.[2]

  • Increase Eluent Polarity: If the compound is not eluting, gradually increase the polarity of the mobile phase.

Problem 4: Presence of Unexpected Impurities in the "Pure" Fractions

Possible Causes:

  • Co-elution: An impurity may have a very similar Rf value to the product in the chosen solvent system.

  • On-column Reaction/Degradation: The product may be degrading during the chromatography process.

  • Thermal Decomposition of the BOC group: The N-BOC group can be thermally labile.[3]

Solutions:

  • Re-evaluate the Solvent System: Analyze the collected fractions by TLC using a different solvent system to check for hidden impurities.

  • Minimize Time on the Column: Run the chromatography as efficiently as possible to reduce the time the compound is in contact with the silica gel.

  • Avoid Heat During Solvent Removal: When removing the solvent from the purified fractions using a rotary evaporator, use a low bath temperature (e.g., < 40°C) to prevent thermal degradation of the BOC group.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common starting point is a mixture of n-hexane and ethyl acetate. Based on protocols for the un-protected aniline, a low polarity mixture such as 5:1 n-hexane/ethyl acetate could be a good initial system to test on TLC.[1] The polarity can then be adjusted to achieve the desired Rf value.

Q2: What are the likely impurities in my crude this compound sample?

A2: Common impurities may include:

  • Unreacted 4-bromo-3-methylaniline.[4]

  • Excess di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts.

  • Di-BOC protected aniline (where the BOC group has reacted twice).

  • Small amounts of the de-BOC protected product if the reaction mixture was exposed to acidic conditions.

Q3: How can I visualize this compound on a TLC plate?

A3: this compound is a UV-active compound due to its aromatic ring, so it can be visualized under a UV lamp (254 nm). Staining with a potassium permanganate solution can also be an effective method.

Q4: Is it necessary to add triethylamine (TEA) to the eluent?

A4: While not always strictly necessary, adding a small amount of TEA (0.1-1%) is highly recommended to prevent peak tailing and potential product degradation on the acidic silica gel.[2]

Q5: My purified product is a colored oil, but it should be a solid. What should I do?

A5: The color may be due to trace oxidized impurities. Passing the material through a short plug of silica gel with a non-polar eluent might remove the color.[2] If the product is an oil due to residual solvent, ensure all solvent has been removed under high vacuum. The melting point of the unprotected 4-bromo-3-methylaniline is 80-82 °C. The BOC-protected version is expected to have a different melting point, but should be a solid at room temperature.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system (e.g., start with 10:1 hexanes/ethyl acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining.

  • Optimization: Adjust the solvent system polarity to achieve an Rf value of ~0.2-0.3 for the desired product.

Protocol 2: Column Chromatography Purification
  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the optimized mobile phase, starting with a lower polarity than what gives the final desired Rf if using a gradient.

    • Apply gentle positive pressure to maintain a steady flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions in an orderly manner (e.g., in test tubes).

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator at a low temperature (<40°C).

    • Place the resulting product under high vacuum to remove any residual solvent.

Data Presentation

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for most applications.
Mobile Phase (Eluent) Hexanes/Ethyl AcetateStart with a low polarity (e.g., 10:1) and adjust based on TLC.
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA)Recommended to prevent peak tailing.[2]
Target Rf Value 0.2 - 0.3For optimal separation on the column.[2]
Silica to Crude Ratio 50:1 to 100:1 (by mass)Use a higher ratio for difficult separations.[2]
Solvent Removal Temp. < 40°CTo prevent thermal degradation of the BOC group.[3]

Visualizations

G Troubleshooting Workflow for this compound Purification start Crude this compound tlc Perform TLC Analysis start->tlc rf_check Is Rf of product ~0.2-0.3? tlc->rf_check adjust_solvent Adjust Solvent Polarity rf_check->adjust_solvent No column_chrom Run Column Chromatography rf_check->column_chrom Yes adjust_solvent->tlc analyze_fractions Analyze Fractions by TLC column_chrom->analyze_fractions separation_check Good Separation? analyze_fractions->separation_check poor_sep Poor Separation separation_check->poor_sep No tailing Product Tailing? separation_check->tailing Yes poor_sep->adjust_solvent add_tea Add 0.1-1% TEA to Eluent tailing->add_tea Yes combine_pure Combine Pure Fractions tailing->combine_pure No add_tea->column_chrom rotovap Rotary Evaporation (<40°C) combine_pure->rotovap low_recovery Low Recovery? rotovap->low_recovery final_product Pure Product low_recovery->final_product No check_stability Consider Alternative Stationary Phase (e.g., Alumina) or Deactivated Silica low_recovery->check_stability Yes check_stability->column_chrom

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: N-Boc-4-bromo-3-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Boc-4-bromo-3-methylaniline. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this Boc-protection reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion to the product, and I only recover the starting material (4-bromo-3-methylaniline). What are the likely causes?

A1: This is a common issue that can stem from several factors:

  • Reagent Quality: The di-tert-butyl dicarbonate ((Boc)₂O) may have degraded due to improper storage. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.

  • Insufficient Nucleophilicity: Anilines, particularly those with electron-withdrawing groups, can be poor nucleophiles.[1] The bromo-substituent on your starting material decreases the nucleophilicity of the amine.

  • Inappropriate Solvent or Base: The choice of solvent and base is crucial. The reaction may be slow or not proceed at all if the conditions are not optimal.[2]

  • Low Temperature: The reaction may require moderate heating to proceed at a reasonable rate.[2]

Q2: My reaction is very slow, taking much longer than expected. How can I speed it up?

A2: Slow reaction rates are often observed with less nucleophilic anilines.[3] Consider the following adjustments:

  • Increase Temperature: Gently heating the reaction mixture to around 40-50°C can significantly increase the rate.[2]

  • Add a Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction. However, use it judiciously as it can also promote side reactions.

  • Solvent Choice: Using an alcohol like methanol can help stabilize the transition state through hydrogen bonding and increase the reaction rate.[3]

Q3: I'm observing a significant amount of a non-polar byproduct in my TLC analysis. What could it be?

A3: A common non-polar byproduct is the di-Boc protected aniline. This occurs when the initially formed product reacts with another equivalent of (Boc)₂O. This is more likely if a large excess of (Boc)₂O is used or if the reaction is run for an extended period, especially in the presence of a strong base.

Q4: How do I effectively remove unreacted (Boc)₂O and other byproducts during workup?

A4: Unreacted (Boc)₂O can be quenched and removed by:

  • Aqueous Workup: Washing the organic layer with an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) can help hydrolyze the remaining (Boc)₂O.

  • Amine Scavengers: For more stubborn cases, using a polymer-supported amine scavenger can effectively remove excess (Boc)₂O.[1]

  • Chromatography: Purification by column chromatography is often necessary to obtain a highly pure product.[4]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems during the synthesis.

Problem 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution
Degraded (Boc)₂O Check the appearance of the (Boc)₂O. It should be a low-melting solid or a clear, colorless liquid. If it appears cloudy or has solidified in a way that suggests moisture contamination, it may be degraded.Use a fresh bottle of (Boc)₂O.
Poorly Nucleophilic Substrate The reaction is known to be slow with electron-poor anilines.[1]Increase the reaction temperature to 40-50°C. Consider adding a catalytic amount of DMAP.
Incorrect Solvent The starting material may not be fully soluble, or the solvent may not be suitable for the reaction.Ensure the starting material is fully dissolved. Tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM) are common choices.[2]
Inactive Base The base may be old or of poor quality.Use a fresh, high-quality base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).
Problem 2: Formation of Multiple Products
Potential Cause Diagnostic Check Recommended Solution
Di-Boc Protection A less polar spot on the TLC compared to the desired product. This can be confirmed by LC-MS.Reduce the equivalents of (Boc)₂O to 1.05-1.1 equivalents. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Urea Formation Formation of a very polar, insoluble byproduct.This can occur if the (Boc)₂O degrades to form isocyanate, which then reacts with the aniline. Ensure (Boc)₂O is of high quality.

Experimental Protocols & Data

Standard Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • 4-bromo-3-methylaniline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-bromo-3-methylaniline (1.0 eq) in anhydrous DCM or THF (approximately 0.2 M concentration).

  • Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating to 40°C can be applied if the reaction is slow.[2]

  • Once the reaction is complete, quench by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[4]

Quantitative Data Summary
Parameter Typical Range Notes
(Boc)₂O Equivalents 1.05 - 1.5Using a larger excess can lead to di-Boc formation.
Base Equivalents 1.1 - 2.0A non-nucleophilic base like Et₃N or DIPEA is preferred.
Temperature 20 - 50 °CHigher temperatures increase the rate but may also promote side reactions.[2]
Reaction Time 2 - 24 hoursHighly dependent on substrate, temperature, and catalyst.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products Aniline 4-bromo-3-methylaniline Product This compound Aniline->Product + (Boc)2O, Base Boc2O Di-tert-butyl dicarbonate ((Boc)2O) Boc2O->Product Byproduct t-BuOH + CO2

Caption: General reaction scheme for the Boc protection of 4-bromo-3-methylaniline.

Experimental Workflow

Experimental_Workflow Start Start Reagents Dissolve Aniline and Base in Solvent Start->Reagents AddBoc Add (Boc)2O Reagents->AddBoc Monitor Monitor Reaction (TLC/LC-MS) AddBoc->Monitor Monitor->Monitor Incomplete Workup Aqueous Workup (Quench, Wash, Dry) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Product Analysis (NMR, MS) Purify->Analyze End End Analyze->End

Caption: Standard experimental workflow for synthesis and purification.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Low or No Yield CheckSM Is Starting Material (SM) Present via TLC? Problem->CheckSM CheckReagents Check (Boc)2O Quality and Base Activity CheckSM->CheckReagents Yes (SM only) ComplexMixture Is it a complex mixture? CheckSM->ComplexMixture No (SM consumed) IncreaseConditions Increase Temperature or Add Catalytic DMAP CheckReagents->IncreaseConditions Reagents OK SideReactions Possible Side Reactions (Di-Boc, Urea) ComplexMixture->SideReactions Yes OptimizeWorkup Optimize Purification/ Check for Product Loss ComplexMixture->OptimizeWorkup No (Clean baseline)

Caption: Decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Synthesis of N-BOC-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of N-BOC-4-bromo-3-methylaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the N-BOC protection of 4-bromo-3-methylaniline?

A1: The most common method involves the reaction of 4-bromo-3-methylaniline with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1][2] Common bases include triethylamine (TEA), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP).[3][4] The reaction is typically carried out in a suitable organic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[1][5]

Q2: Why is my reaction yield consistently low?

A2: Low yields in the N-BOC protection of anilines like 4-bromo-3-methylaniline can be attributed to several factors. Anilines are generally less nucleophilic than aliphatic amines, which can lead to slower reaction rates. Incomplete reactions may result from insufficient reaction time, suboptimal temperature, or an ineffective base.[6] It is also crucial to ensure the purity of the starting materials and the anhydrous nature of the reaction conditions if using a non-aqueous solvent.

Q3: What are the common side products in this reaction?

A3: The primary side product is often the N,N-di-BOC derivative, where two BOC groups are attached to the nitrogen atom. In some base-catalyzed reactions, the formation of isocyanate and urea byproducts can also occur.[7][8]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6] This will allow you to determine when the starting material has been consumed and to check for the formation of the desired product and any major side products.

Q5: What is the best method for purifying the final product?

A5: Purification of this compound can typically be achieved by flash column chromatography on silica gel.[7] Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.[9] An aqueous workup is generally recommended to remove the base and other water-soluble impurities before chromatographic purification.[6]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Yield Inactive Reagents: (Boc)₂O can degrade over time, especially if exposed to moisture.Use a fresh bottle of (Boc)₂O or test the activity of the current batch on a more reactive amine.
Poor Nucleophilicity of the Aniline: 4-bromo-3-methylaniline is a relatively weak nucleophile.Consider using a catalyst such as DMAP to activate the (Boc)₂O.[5] Alternatively, increasing the reaction temperature or extending the reaction time may improve conversion.[6]
Ineffective Base: The chosen base may be too weak to deprotonate the aniline effectively after the initial attack on (Boc)₂O.Use a stronger base like triethylamine (TEA) or consider using a catalytic amount of a more potent base like DMAP.[1][6] Ensure the base is of high purity.
Formation of Side Products Di-BOC Formation: Using a large excess of (Boc)₂O and a strong base can promote the formation of the di-BOC adduct.Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of (Boc)₂O. Monitor the reaction closely by TLC to avoid prolonged reaction times after the starting material is consumed.
Isocyanate/Urea Formation: These can arise from the decomposition of (Boc)₂O, particularly at higher temperatures.Maintain a moderate reaction temperature. If heating is necessary, do so gently and monitor the reaction for the appearance of these byproducts.
Difficult Purification Co-elution of Product and (Boc)₂O: Excess (Boc)₂O can be difficult to separate from the product by chromatography.After the reaction is complete, consider quenching with a nucleophilic amine scavenger resin, such as polymer-supported trisamine, to remove excess (Boc)₂O before workup.
Presence of Unreacted Starting Material: Incomplete reaction leads to contamination with 4-bromo-3-methylaniline.An acidic wash (e.g., dilute HCl) during the aqueous workup can help remove the unreacted basic aniline.[10]

Quantitative Data Summary

Aniline SubstrateReagents & ConditionsYield (%)Reference
Aniline(Boc)₂O, Amberlite-IR 120, DCM, rt, 3 min95[11]
Aniline(Boc)₂O, Amberlite-IR 120, neat, rt, <1 min99[11]
4-Chloroaniline(Boc)₂O, Amberlite-IR 120, neat, rt, 2 min98[11]
4-Nitroaniline(Boc)₂O, Amberlite-IR 120, neat, rt, 2 min96[11]
3-Chloroaniline(Boc)₂O, Water, rt, 4 hrNot specified, but successful formation[12]
Various Amines(Boc)₂O, Water/Acetone, rt, 8-12 min85-98[7]

Experimental Protocols

Protocol 1: General Procedure for N-BOC Protection of 4-bromo-3-methylaniline

This protocol is a general method adapted from standard procedures for the N-BOC protection of anilines.[1][2]

  • Reaction Setup: To a solution of 4-bromo-3-methylaniline (1.0 eq) in tetrahydrofuran (THF, 0.2 M) in a round-bottom flask, add triethylamine (TEA, 1.5 eq).

  • Addition of (Boc)₂O: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in THF dropwise to the stirred aniline solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Protocol 2: Catalyst-Free N-BOC Protection in an Aqueous System

This protocol is adapted from a greener, catalyst-free method.[7]

  • Reaction Setup: In a round-bottom flask, suspend 4-bromo-3-methylaniline (1.0 eq) in a 9.5:0.5 mixture of distilled water and acetone (to make a 0.1 M solution with respect to the aniline).

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the suspension and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting aniline is no longer visible (typically 1-4 hours).

  • Work-up and Isolation: Extract the reaction mixture with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-bromo-3-methylaniline and base (e.g., TEA) in solvent (e.g., THF) add_boc Add (Boc)2O dropwise start->add_boc stir Stir at room temperature add_boc->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction complete extract Aqueous wash (acid, base, brine) concentrate->extract dry Dry organic layer (Na2SO4) extract->dry purify Column chromatography dry->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_yes cluster_no start Low or No Yield Observed check_sm TLC shows unreacted starting material? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes degradation Product Degradation or Side Reactions check_sm->degradation No cause1 Increase reaction time or temperature incomplete_rxn->cause1 cause2 Use a more effective base (e.g., TEA) incomplete_rxn->cause2 cause3 Add a catalyst (e.g., DMAP) incomplete_rxn->cause3 sol1 Check reagent quality (fresh (Boc)2O) degradation->sol1 sol2 Lower reaction temperature degradation->sol2 sol3 Optimize stoichiometry degradation->sol3

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of N-BOC-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-BOC-4-bromo-3-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities can be categorized as follows:

  • Starting Material Related: Unreacted 4-bromo-3-methylaniline is a primary impurity. Isomeric bromo-methylanilines, if present in the starting material, will also carry through as their BOC-protected counterparts.

  • Process-Related (Side-Products): Di-tert-butyloxycarbonyl (di-BOC) protected 4-bromo-3-methylaniline can form, especially if an excess of BOC-anhydride and a strong base are used.

  • Degradation Products: Anilines can be susceptible to air oxidation, which may lead to colored, higher molecular weight impurities.

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., dichloromethane, ethyl acetate, hexanes) may be present in the crude product.[1]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): An excellent initial technique to quickly assess the number of components in the crude product and to determine the appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for identifying the desired product and for detecting and quantifying impurities, including residual solvents.[1][2][3] The presence of unreacted starting material or di-BOC species can often be identified by comparing the integration of characteristic peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying unknown impurities by providing their molecular weights.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Product does not crystallize ("oils out"). The solvent may be too nonpolar, or the product's melting point is below the solvent's boiling point. High levels of impurities can also inhibit crystallization.Try adding a co-solvent to increase the polarity of the crystallization medium (e.g., a small amount of ethyl acetate to a hexane solution). Alternatively, cool the solution very slowly. If impurities are suspected, first attempt a quick filtration through a plug of silica gel.
Low recovery of purified product. The chosen solvent may be too polar, leading to high solubility of the product even at low temperatures. The product may have been lost during transfers.Select a less polar solvent system. Ensure the volume of solvent used is minimized to what is necessary to dissolve the product at an elevated temperature. Ensure all vessels are thoroughly scraped and rinsed.
Crystals are colored. Colored impurities are trapped within the crystal lattice.Consider treating the hot solution with activated charcoal before filtration and crystallization. A second recrystallization may be necessary.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the desired product from an impurity. The polarity of the eluent is not optimal. Co-elution of isomeric impurities. Column overload.Optimize the eluent system using TLC to achieve a target Rf value of 0.2-0.3 for the desired product.[4] A less polar solvent system will increase retention time and may improve separation.[4] For isomers, a different stationary phase like alumina or a very shallow gradient may be required.[4] Ensure the ratio of silica gel to crude material is at least 50:1.
Product is streaking or tailing on the column. Strong interaction between the slightly basic aniline derivative and the acidic silanol groups on the silica gel.[4]Add a small amount of triethylamine (TEA), typically 0.5-1%, to the eluent to neutralize the acidic sites on the silica gel.[4]
Product is not eluting from the column. The eluent is too nonpolar. The product may have decomposed on the silica gel.Gradually increase the polarity of the eluent. If decomposition is suspected, consider using a less acidic stationary phase like alumina or a deactivated silica gel.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline. The eluent composition should be optimized by TLC analysis first.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material (a silica gel to crude product ratio of 50:1 is recommended).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution:

    • Begin elution with the optimized mobile phase (e.g., a gradient of 5% to 20% ethyl acetate in hexanes, containing 0.5% triethylamine).

    • Maintain a steady flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions in an orderly manner.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol is a general guideline. The ideal solvent or solvent system should be determined on a small scale first.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, heptane, ethanol, isopropanol, or mixtures like hexane/ethyl acetate). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Typical TLC Data for Purification of this compound

CompoundMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
4-bromo-3-methylaniline (Starting Material)80:200.5
This compound (Product) 80:20 0.3
Di-BOC-4-bromo-3-methylaniline (Side-product)80:200.7

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_product Final Product synthesis Crude this compound tlc_analysis TLC Analysis synthesis->tlc_analysis column_chromatography Column Chromatography synthesis->column_chromatography tlc_analysis->column_chromatography Optimize Eluent hplc_analysis HPLC/NMR for Purity Check pure_product Pure this compound hplc_analysis->pure_product Purity > 98% column_chromatography->hplc_analysis recrystallization Recrystallization column_chromatography->recrystallization If necessary recrystallization->hplc_analysis final_analysis Final Purity Analysis (HPLC/NMR) pure_product->final_analysis

Caption: Experimental workflow for the purification of this compound.

impurity_sources cluster_impurities Potential Impurities cluster_sources Sources unreacted_sm Unreacted 4-bromo-3-methylaniline di_boc Di-BOC Product isomers Isomeric Byproducts degradation Oxidation/Degradation Products incomplete_reaction Incomplete Reaction incomplete_reaction->unreacted_sm excess_reagents Excess Reagents/Harsh Conditions excess_reagents->di_boc impure_sm Impure Starting Material impure_sm->isomers storage_handling Improper Storage/Handling storage_handling->degradation

Caption: Logical relationship between impurity types and their potential sources.

References

Technical Support Center: Deprotection of N-Boc-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the deprotection of N-Boc-4-bromo-3-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate common issues and optimize this crucial synthetic step. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your work.

Troubleshooting Guide

This section addresses specific problems you may encounter during the deprotection of this compound, presented in a question-and-answer format.

Issue 1: Incomplete or Sluggish Deprotection

Question: My deprotection of this compound using standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) is slow or stalls, leaving significant starting material. What are the potential causes and how can I drive the reaction to completion?

Answer: Several factors can contribute to incomplete deprotection:

  • Insufficient Acid Strength or Concentration: The electron-withdrawing effect of the bromine atom on the aniline ring can decrease the basicity of the carbamate oxygen, making it more difficult to protonate and cleave the Boc group.

  • Low Reaction Temperature: While some protocols recommend starting at 0 °C to control exotherms, this may not provide enough energy for efficient deprotection of this substrate.

  • Steric Hindrance: The methyl group ortho to the nitrogen and the bromo group para to it may introduce some steric bulk, although this is generally less of a factor for Boc deprotection.

Recommended Solutions:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%) or use a higher concentration of HCl in dioxane (e.g., 4M).[1]

  • Elevate Reaction Temperature: Allow the reaction to warm to room temperature. Gentle heating (e.g., to 40-50 °C) can be effective but should be monitored closely for side reactions.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if necessary.

  • Consider Alternative Strong Acids: Reagents like methanesulfonic acid or p-toluenesulfonic acid can be effective alternatives.

Issue 2: Product Degradation or Side Reactions

Question: I am observing significant byproduct formation during the deprotection. What are the likely side reactions and how can I minimize them?

Answer: The deprotected product, 4-bromo-3-methylaniline, can be unstable in strong acidic conditions.[2] Key potential side reactions include:

  • Debromination: Loss of the bromine atom from the aromatic ring can occur under harsh acidic conditions, particularly with prolonged reaction times or elevated temperatures.

  • Re-alkylation/tert-Butylation: The tert-butyl cation generated during the deprotection is a reactive electrophile that can re-alkylate the aniline nitrogen or the aromatic ring.

  • Trifluoroacetylation: When using TFA, the deprotected amine can be acylated by trifluoroacetic anhydride (a common impurity in TFA) or by trifluoroacetyl trifluoroacetate, leading to the formation of a stable trifluoroacetamide byproduct.

Recommended Solutions:

  • Use Scavengers: The addition of a carbocation scavenger to the reaction mixture is highly recommended. Common scavengers include triethylsilane (TES), thioanisole, or anisole, which trap the tert-butyl cation and prevent it from reacting with your product.

  • Control Reaction Conditions: Use the mildest acidic conditions that afford complete deprotection in a reasonable timeframe. Avoid excessive heating and prolonged exposure to strong acid.

  • Purify TFA: If trifluoroacetylation is a persistent issue, consider using freshly opened or purified TFA.

  • Alternative Workup: For sensitive products, a non-aqueous workup or careful neutralization at low temperatures can minimize degradation.

Issue 3: Difficulty with Product Isolation and Purification

Question: After quenching the reaction and performing a standard aqueous workup, I am getting low yields or a complex mixture that is difficult to purify. What are some best practices for isolating 4-bromo-3-methylaniline?

Answer: The basicity of the aniline product means it will exist as a salt after acidic deprotection. The workup and purification strategy must account for this.

Recommended Solutions:

  • Formation of the Hydrochloride Salt: When using HCl in an organic solvent, the product will often precipitate as the hydrochloride salt. This can be isolated by filtration and washed with a non-polar solvent like diethyl ether or hexanes to remove organic impurities. The free amine can then be liberated by careful basification.

  • Careful Basification: During aqueous workup, basify the acidic solution slowly and at a low temperature (e.g., with an ice bath) using a saturated solution of a mild base like sodium bicarbonate or sodium carbonate. This will minimize potential degradation of the bromoaniline.

  • Extraction: After basification, promptly extract the free amine into an organic solvent like ethyl acetate or dichloromethane.

  • Chromatography: If necessary, purify the crude product by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The free amine is more polar than the N-Boc protected starting material and will have a lower Rf value on TLC.

Frequently Asked Questions (FAQs)

Q1: What are the best TLC conditions for monitoring the deprotection of this compound?

A1: A mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v) is a good starting point for TLC analysis. The N-Boc protected starting material will be less polar (higher Rf) than the deprotected aniline product (lower Rf). Staining with ninhydrin can be used to specifically visualize the free amine product.

Q2: Are there milder, non-acidic methods for deprotecting this compound if my substrate is highly acid-sensitive?

A2: Yes, several milder alternatives to strong acids can be employed:

  • Oxalyl Chloride in Methanol: This method has been shown to be effective for the deprotection of N-Boc anilines, particularly those with electron-withdrawing groups like bromine. The reaction proceeds at room temperature and is often complete within a few hours.[3][4]

  • Thermal Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent can effect deprotection without the need for any reagents. This can be particularly useful for achieving selectivity in the presence of other acid-labile groups.

  • Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) in a solvent like dichloromethane can also be used for Boc deprotection under non-protic conditions.

Q3: How can I confirm that my product is the desired 4-bromo-3-methylaniline and not an isomer?

A3: The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The proton NMR spectrum should show characteristic signals for the aromatic protons with coupling patterns consistent with the 1,2,4-trisubstitution pattern, as well as a singlet for the methyl group and a broad singlet for the amine protons.

Data Presentation

The following tables summarize typical conditions for common N-Boc deprotection methods. Note that these are general guidelines and may require optimization for this compound.

Table 1: Acidic Deprotection Methods for N-Boc Anilines

ReagentSolventTypical ConcentrationTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 °C to Room Temp30 min - 2 hours
Hydrogen Chloride (HCl)1,4-Dioxane4MRoom Temp1 - 4 hours
Hydrogen Chloride (HCl)Ethyl Acetate1M - 4MRoom Temp1 - 4 hours
p-Toluenesulfonic Acid (pTSA)Methanol/DCM1.1 - 2 equivalentsRoom Temp to 40°C2 - 12 hours

Table 2: Milder/Alternative Deprotection Methods for N-Boc Anilines

ReagentSolventTypical ConcentrationTemperatureTypical Reaction Time
Oxalyl ChlorideMethanol3 equivalentsRoom Temp1 - 4 hours[3]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)2 - 4 equivalentsRoom Temp12 - 24 hours
None (Thermal)Toluene or DioxaneN/AReflux1 - 12 hours

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve this compound (1 equivalent) in DCM (approximately 0.1-0.2 M).

  • If desired, add a scavenger such as triethylsilane (1.1-1.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the desired concentration (e.g., 25% v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • For workup, dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 4-bromo-3-methylaniline.

  • Purify by column chromatography if necessary.

Protocol 2: Deprotection using HCl in 1,4-Dioxane

  • To a stirred solution or suspension of this compound (1 equivalent) in a minimal amount of a suitable co-solvent (e.g., methanol, optional), add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.

  • To obtain the free amine, the hydrochloride salt can be suspended in water and basified with a saturated solution of sodium bicarbonate, followed by extraction with an organic solvent.

Protocol 3: Deprotection using Oxalyl Chloride in Methanol

  • In a dry round-bottom flask, dissolve this compound (1 equivalent) in methanol (approximately 0.1 M).[3]

  • Stir the solution at room temperature for 5 minutes.[3]

  • Carefully add oxalyl chloride (3 equivalents) dropwise to the solution. Note: The reaction can be exothermic.[3]

  • Stir the reaction mixture at room temperature for 1-4 hours.[3]

  • Monitor the reaction by TLC.[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic byproducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify by column chromatography if necessary.

Visualizations

Deprotection_Workflow General Workflow for N-Boc Deprotection and Troubleshooting start Start: this compound deprotection Deprotection (e.g., TFA/DCM or HCl/Dioxane) start->deprotection monitoring Monitor Reaction (TLC, LC-MS) deprotection->monitoring complete Reaction Complete? monitoring->complete workup Workup & Purification complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No product Product: 4-bromo-3-methylaniline workup->product incomplete Incomplete Reaction: - Increase acid concentration - Increase temperature - Extend reaction time troubleshoot->incomplete Incomplete side_reactions Side Reactions Observed: - Add scavengers - Use milder conditions - Check reagent purity troubleshoot->side_reactions Side Reactions isolation_issues Isolation Issues: - Isolate as HCl salt - Careful basification - Optimize extraction troubleshoot->isolation_issues Purification Difficulty incomplete->deprotection side_reactions->deprotection isolation_issues->workup Side_Reaction_Pathways Potential Side Reaction Pathways in Acidic Deprotection start This compound deprotected_product 4-bromo-3-methylaniline (Desired Product) start->deprotected_product Deprotection tbutyl_cation tert-butyl cation start->tbutyl_cation Deprotection acid H+ debromination Debromination Product (3-methylaniline) deprotected_product->debromination Harsh Acid realkylation Re-alkylation Product deprotected_product->realkylation trifluoroacetylation Trifluoroacetamide Product deprotected_product->trifluoroacetylation tbutyl_cation->realkylation tfa_impurity TFA Impurities tfa_impurity->trifluoroacetylation

References

Technical Support Center: Large-Scale Synthesis of N-BOC-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of N-BOC-4-bromo-3-methylaniline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the two key stages of the synthesis: the preparation of 4-bromo-3-methylaniline and its subsequent N-BOC protection.

Stage 1: Synthesis of 4-bromo-3-methylaniline

Issue 1: Low Yield or Incomplete Bromination of 3-methylaniline (m-toluidine)

Possible CauseRecommended Solution
Sub-optimal Brominating Agent For large-scale synthesis, consider using a stable and easy-to-handle brominating agent. While liquid bromine can be used, solid reagents like N-Bromosuccinimide (NBS) or o-xylylene bis(triethylammonium tribromide) can offer better regioselectivity and handling.
Incorrect Reaction Temperature Maintain the reaction temperature as specified in the protocol. For bromination with NBS, the reaction may require cooling to control exothermicity and prevent side reactions.
Poor Regioselectivity The methyl and amino groups direct bromination to specific positions. To favor bromination at the para-position to the amino group, ensure the reaction conditions are optimized for kinetic control. Running the reaction at a lower temperature can sometimes improve selectivity.
Difficult Product Isolation After the reaction, the product needs to be isolated from the reaction mixture and any remaining starting material. An acidic workup can be used to remove unreacted aniline.

Issue 2: Incomplete Reduction of 2-bromo-5-nitrotoluene

Possible CauseRecommended Solution
Inactive Catalyst If using catalytic hydrogenation (e.g., with Raney Nickel or Palladium on carbon), ensure the catalyst is active.[1] Use a fresh batch of catalyst or regenerate it according to standard procedures.
Insufficient Hydrogen Pressure Maintain a constant and adequate hydrogen pressure throughout the reaction as specified in the protocol (e.g., 30 psi).[1]
Inadequate Reaction Time or Temperature Ensure the reaction is allowed to proceed for the specified time. Gentle heating may be required to drive the reaction to completion, but this should be carefully controlled to avoid side reactions.
Stage 2: N-BOC Protection of 4-bromo-3-methylaniline

Issue 3: Low Yield of this compound

Possible CauseRecommended Solution
Poor Nucleophilicity of the Aniline 4-bromo-3-methylaniline is an aniline with an electron-withdrawing bromine atom, which reduces the nucleophilicity of the amino group, potentially leading to a slow reaction with di-tert-butyl dicarbonate (Boc₂O).
Inefficient Reaction Conditions Consider using an alcoholic solvent like methanol, which has been shown to enhance the rate of Boc protection of aromatic amines.[2] The reaction may also be accelerated by gentle heating, but this should be monitored to prevent degradation.
Insufficient Boc₂O Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents) to ensure the reaction goes to completion.

Issue 4: Formation of Side Products (e.g., Urea Derivatives)

Possible CauseRecommended Solution
Use of DMAP as a Catalyst 4-(Dimethylamino)pyridine (DMAP) is known to promote the formation of isocyanate intermediates from primary amines and Boc₂O, which can then react with the starting aniline to form urea byproducts.[3]
High Reaction Temperature Elevated temperatures can sometimes favor the formation of side products.
Solution Avoid using DMAP as a catalyst for this primary aniline.[3] A non-nucleophilic base like triethylamine (TEA) or running the reaction without a catalyst in a suitable solvent is preferred.[3] If heating is necessary, carefully optimize the temperature to maximize the yield of the desired product while minimizing side reactions.

Issue 5: Difficult Purification of the Final Product

Possible CauseRecommended Solution
Removal of Excess Boc₂O Excess Boc₂O and its byproducts can complicate purification.
Chromatography-Free Purification On a large scale, chromatography is often undesirable. Consider a workup procedure that involves washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities and unreacted starting material. The product can then be crystallized from a suitable solvent system (e.g., hexane/ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the large-scale synthesis of 4-bromo-3-methylaniline?

A1: Both 3-methylaniline (m-toluidine) and 2-bromo-5-nitrotoluene are viable starting materials. The choice depends on factors like cost, availability, and the desired purity of the intermediate. The reduction of 2-bromo-5-nitrotoluene can be very high-yielding (e.g., 99%).[1]

Q2: What are the key safety considerations for the bromination step?

A2: Bromine is a hazardous substance and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Using a solid brominating agent like NBS can mitigate some of the risks associated with handling liquid bromine.

Q3: How can I monitor the progress of the N-BOC protection reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane/ethyl acetate: 5/1).[1] The disappearance of the starting aniline and the appearance of the less polar N-BOC protected product can be visualized.

Q4: Is it possible to perform the N-BOC protection without a catalyst?

A4: Yes, for many amines, the N-tert-butyloxycarbonylation can be performed in water without a catalyst, which can chemoselectively yield the N-Boc derivative without the formation of isocyanate or urea byproducts.[3] Given the reduced nucleophilicity of 4-bromo-3-methylaniline, this may require heating or longer reaction times.

Q5: What are the expected yields for the N-BOC protection step?

A5: With optimized conditions, the yield for the N-BOC protection of anilines is typically high.

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-3-methylaniline from m-Toluidine
  • Reaction Setup: In a suitable reaction vessel, dissolve 3-methylaniline (1 mmol) in acetonitrile (5 mL).

  • Bromination: Add o-xylylene bis(triethylammonium tribromide) (0.5 mmol) to the solution and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC (eluent: n-hexane/ethyl acetate: 5/1).

  • Workup: Once the reaction is complete, filter the mixture and transfer the filtrate to a separatory funnel. Extract with water (15 mL) and dichloromethane (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[1]

Protocol 2: N-BOC Protection of 4-bromo-3-methylaniline
  • Reaction Setup: Dissolve 4-bromo-3-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (TEA) (1.1 - 1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Boc Anhydride Addition: Slowly add a solution of Di-tert-butyl dicarbonate (1.1 - 1.2 eq) in the same solvent.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.

  • Workup: Once complete, quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography if necessary.[3]

Visualizations

experimental_workflow cluster_stage1 Stage 1: Synthesis of 4-bromo-3-methylaniline cluster_stage2 Stage 2: N-BOC Protection start1 Starting Material (m-Toluidine) bromination Bromination (e.g., with NBS) start1->bromination workup1 Aqueous Workup & Extraction bromination->workup1 purification1 Purification (Crystallization/Chromatography) workup1->purification1 product1 4-bromo-3-methylaniline purification1->product1 start2 4-bromo-3-methylaniline boc_protection N-BOC Protection (Boc₂O, Base) start2->boc_protection workup2 Quenching & Extraction boc_protection->workup2 purification2 Purification (Crystallization) workup2->purification2 final_product This compound purification2->final_product

Caption: Overall experimental workflow for the two-stage synthesis of this compound.

troubleshooting_logic issue Low Yield of N-BOC Product cause1 Poor Aniline Nucleophilicity issue->cause1 cause2 Side Reactions (Urea Formation) issue->cause2 cause3 Incomplete Reaction issue->cause3 solution1 Optimize Solvent (e.g., MeOH) & Temperature cause1->solution1 solution2 Avoid DMAP Catalyst Use Non-nucleophilic Base cause2->solution2 solution3 Increase Reaction Time Use Slight Excess of Boc₂O cause3->solution3

Caption: Troubleshooting logic for low yield in the N-BOC protection step.

References

reaction monitoring techniques for N-BOC-4-bromo-3-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the synthesis of N-BOC-4-bromo-3-methylaniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the reaction monitoring process.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the N-BOC protection of 4-bromo-3-methylaniline?

A1: The most common and effective techniques for monitoring this reaction are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is often used for quick, qualitative checks of reaction progress, while HPLC and LC-MS provide more detailed quantitative analysis.

Q2: How do I choose the right monitoring technique for my experiment?

A2: The choice of technique depends on the specific requirements of your experiment.

  • TLC is ideal for rapid, real-time monitoring at the bench. It quickly shows the consumption of the starting material and the appearance of the product.

  • HPLC is well-suited for quantitative analysis, allowing you to determine the reaction conversion and purity of the product with high precision.

  • LC-MS is the most powerful technique, providing both separation and mass information. This is particularly useful for identifying byproducts and confirming the mass of the desired product.[1][2]

Q3: My TLC plate shows streaking for the starting material (4-bromo-3-methylaniline). How can I fix this?

A3: Primary amines like 4-bromo-3-methylaniline are known to streak on silica gel TLC plates. To mitigate this, you can add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et3N), to your eluting solvent system. This will help to produce more defined spots.

Q4: I am not seeing the N-BOC protected product spot on my TLC plate, even after several hours. What could be the problem?

A4: There are several potential reasons for this. First, ensure that your visualization method is appropriate for the BOC-protected product. While the starting amine can be visualized with certain stains, the protected product may be less reactive. Using a potassium permanganate (KMnO4) stain or charring after staining can often reveal the product spot. Additionally, confirm that your reaction conditions are correct and that the reagents, particularly the di-tert-butyl dicarbonate ((Boc)2O), are fresh.

Q5: In my HPLC analysis, I see unexpected peaks. What could they be?

A5: Unexpected peaks in your HPLC chromatogram could be due to a number of factors, including impurities in the starting materials, side products from the reaction, or degradation of the product or starting material. If you have access to LC-MS, this would be the best tool to identify these unknown species by their mass-to-charge ratio.[2]

Troubleshooting Guides

TLC Monitoring Issues
IssuePossible Cause(s)Suggested Solution(s)
No spots visible on the TLC plate. Insufficiently concentrated sample spotted.Concentrate the reaction mixture before spotting.
Incorrect visualization technique.Use a combination of UV light and a chemical stain (e.g., potassium permanganate).
Starting material and product spots are not well-separated. The mobile phase is too polar or not polar enough.Adjust the polarity of your mobile phase. Test different ratios of ethyl acetate and hexanes.
Spots are streaking. The sample is too concentrated.Dilute the sample before spotting on the TLC plate.
The analyte is interacting strongly with the silica gel (common for amines).Add 0.5-1% triethylamine to your mobile phase.
HPLC/LC-MS Monitoring Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting). The column is overloaded.Reduce the injection volume or dilute the sample.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase. For amine-containing compounds, a slightly basic mobile phase can sometimes improve peak shape.
The column is degrading.Replace the HPLC column.
Variable retention times. The temperature is fluctuating.Use a column oven to maintain a constant temperature.
The mobile phase composition is inconsistent.Ensure the mobile phase is well-mixed and degassed.
Leaks in the HPLC system.Check for any leaks in the pump and fittings.
Unexpected peaks in the chromatogram. Contamination from glassware or solvents.Use clean glassware and high-purity solvents.
Formation of byproducts.Use LC-MS to identify the mass of the unexpected peaks to help in their identification.

Experimental Protocols

Protocol 1: TLC Monitoring of this compound Synthesis

Materials:

  • Silica gel TLC plates

  • Mobile Phase: 20% Ethyl Acetate in Hexanes (v/v) with 0.5% Triethylamine

  • Visualization: UV lamp (254 nm) and Potassium Permanganate (KMnO4) stain

Methodology:

  • Prepare the mobile phase by mixing 20 mL of ethyl acetate with 80 mL of hexanes and 0.5 mL of triethylamine.

  • Using a capillary tube, spot a small amount of the starting material (4-bromo-3-methylaniline) on the TLC plate as a reference.

  • At various time points during the reaction, take a small aliquot of the reaction mixture and spot it on the same TLC plate. It is also helpful to co-spot the reaction mixture with the starting material.

  • Place the TLC plate in a developing chamber containing the mobile phase.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. The starting material and product should be UV active.

  • Dip the plate in a potassium permanganate stain and gently heat with a heat gun to visualize the spots. The starting amine will likely show a more intense spot with the stain than the BOC-protected product.

  • Monitor the disappearance of the starting material spot and the appearance of the product spot to gauge the reaction's progress.

Protocol 2: HPLC Monitoring of this compound Synthesis

Instrumentation and Conditions:

ParameterSetting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Methodology:

  • Sample Preparation: At desired time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in 1 mL of the mobile phase (initial conditions). Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Interpretation: Monitor the decrease in the peak area of the starting material (4-bromo-3-methylaniline) and the increase in the peak area of the product (this compound) over time to determine the reaction conversion.

Protocol 3: LC-MS Monitoring of this compound Synthesis

Instrumentation and Conditions:

ParameterSetting
LC Conditions Use the same conditions as the HPLC method described above.
MS Detector Electrospray Ionization (ESI) in positive ion mode.
Mass Range Scan from m/z 100 to 500.
Selected Ion Monitoring (SIM) Monitor for the m/z of 4-bromo-3-methylaniline ([M+H]+ ≈ 186/188) and this compound ([M+H]+ ≈ 286/288).

Methodology:

  • Sample Preparation: Follow the same sample preparation procedure as for the HPLC analysis.

  • Analysis: Inject the sample onto the LC-MS system.

  • Data Interpretation: Use the extracted ion chromatograms (EICs) for the specific m/z values of the starting material and the product to monitor the reaction progress. The mass spectrometer will also provide mass data for any impurities or byproducts, aiding in their identification.

Quantitative Data Summary

The following table provides expected chromatographic data for the starting material and product. Note that these values are illustrative and may vary depending on the specific instrumentation and conditions used.

CompoundTechniqueMobile Phase/GradientExpected Rf / Retention Time
4-bromo-3-methylanilineTLC20% EtOAc/Hexanes + 0.5% Et3N~0.4
This compoundTLC20% EtOAc/Hexanes + 0.5% Et3N~0.6
4-bromo-3-methylanilineHPLC40-95% Acetonitrile/Water + 0.1% Formic Acid~3.5 min
This compoundHPLC40-95% Acetonitrile/Water + 0.1% Formic Acid~7.8 min

Visualizations

Reaction_Monitoring_Workflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_decision Decision start Start Reaction: 4-bromo-3-methylaniline + (Boc)2O reaction Reaction in Progress start->reaction t=0 aliquot Take Aliquot reaction->aliquot At time intervals tlc TLC Analysis (Qualitative) aliquot->tlc hplc HPLC/LC-MS Analysis (Quantitative) aliquot->hplc complete Reaction Complete? tlc->complete hplc->complete workup Proceed to Workup complete->workup Yes continue_reaction Continue Reaction complete->continue_reaction No continue_reaction->reaction

Caption: Workflow for monitoring the synthesis of this compound.

Troubleshooting_Decision_Tree cluster_tlc TLC Issues cluster_hplc HPLC/LC-MS Issues cluster_reaction Reaction Progression Issues start Problem with Reaction Monitoring tlc_issue Poor TLC Resolution or Streaking start->tlc_issue hplc_issue Poor Peak Shape start->hplc_issue no_product No Product Formation start->no_product change_solvent Adjust Mobile Phase Polarity tlc_issue->change_solvent Poor Separation add_base Add Triethylamine (0.5-1%) tlc_issue->add_base Amine Streaking dilute_sample Dilute Sample Before Spotting tlc_issue->dilute_sample General Streaking check_loading Reduce Injection Volume hplc_issue->check_loading Yes check_column Check Column Health hplc_issue->check_column No check_mobile_phase Optimize Mobile Phase check_column->check_mobile_phase check_reagents Verify Reagent Quality and Stoichiometry no_product->check_reagents Yes check_conditions Confirm Reaction Temperature and Time check_reagents->check_conditions

Caption: Troubleshooting decision tree for reaction monitoring.

References

Technical Support Center: Catalyst Selection for N-BOC-4-bromo-3-methylaniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in coupling reactions involving N-BOC-4-bromo-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for common palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed coupling reactions for this compound?

A1: this compound is a versatile building block commonly used in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions to form C-C and C-N bonds. The selection of the appropriate reaction depends on the desired final product.

Q2: How do the electronic and steric properties of this compound influence catalyst selection?

A2: The N-BOC group is an electron-donating group, which can facilitate the oxidative addition of the palladium catalyst to the C-Br bond. However, the bulky BOC group and the adjacent methyl group introduce steric hindrance around the bromine atom. This steric bulk often necessitates the use of catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands to achieve efficient coupling.[1]

Q3: Why is my coupling reaction with this compound showing low or no yield?

A3: Low or no yield can be attributed to several factors:

  • Inactive Catalyst: The palladium catalyst may be deactivated by oxygen.[2] Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under an inert atmosphere (Argon or Nitrogen).[3]

  • Inappropriate Ligand: The chosen ligand may not be suitable for the sterically hindered substrate. Bulky and electron-rich ligands are often required.[1]

  • Incorrect Base: The strength and solubility of the base are critical.[2] For base-sensitive substrates, weaker bases might be necessary, though this can slow down the reaction.[2]

  • Low Reaction Temperature: Insufficient temperature can lead to slow reaction rates and incomplete conversion.[1]

  • Poor Reagent Quality: Impurities in the starting materials or solvents can poison the catalyst.[2]

Q4: I am observing significant dehalogenation (replacement of bromine with hydrogen) of my this compound. How can I minimize this side reaction?

A4: Dehalogenation is a common side reaction, particularly with electron-rich aryl bromides. To minimize it:

  • Ligand Choice: Use bulky, electron-rich ligands which can promote the desired reductive elimination over competing side reactions.

  • Base Selection: The choice of base can influence the extent of dehalogenation. Sometimes, using a weaker base can be beneficial.

  • Reaction Conditions: Ensure strictly anaerobic conditions, as water and oxygen can contribute to catalyst decomposition and promote dehalogenation.[4]

Q5: How can I prevent homocoupling of my coupling partner (e.g., boronic acid in Suzuki reactions)?

A5: Homocoupling is often caused by the presence of oxygen.[3]

  • Strict Oxygen Exclusion: Thoroughly degas all solvents and maintain a positive pressure of an inert gas.[3]

  • Controlled Stoichiometry: While a slight excess of the coupling partner is common, a large excess can favor homocoupling.[3]

  • Copper-Free Conditions (for Sonogashira): In Sonogashira couplings, using a copper-free protocol can prevent the homocoupling (Glaser coupling) of the terminal alkyne.[5]

Troubleshooting Guides

Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Observation Potential Cause Suggested Solution
Low or no conversion of starting material Inactive catalyst system.[4]Use a fresh palladium source and ligand. Consider using a more air-stable precatalyst. Ensure rigorous degassing of solvents.[3]
Inappropriate ligand for the sterically hindered substrate.Switch to a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or tBu₃P.[1]
Incorrect or weak base.[2]Screen different bases like K₃PO₄ or Cs₂CO₃, which are often effective for challenging couplings.[1]
Insufficient reaction temperature.[1]Gradually increase the reaction temperature in 10-20 °C increments.
Significant protodeboronation of the boronic acid Presence of water in the reaction mixture.[3]Use anhydrous solvents and ensure the base is thoroughly dried. Consider using boronic esters (e.g., pinacol esters) which can be more stable.[2]
Troubleshooting Buchwald-Hartwig Amination
Observation Potential Cause Suggested Solution
Low product yield Catalyst inhibition by the amine substrate or product.Use a higher catalyst loading or a more robust catalyst system.
Steric hindrance from the N-BOC and methyl groups.Employ bulky, electron-rich phosphine ligands (e.g., Josiphos, Xantphos) or N-heterocyclic carbene (NHC) ligands.
Inappropriate base.Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required.
Formation of hydrodehalogenated side product β-hydride elimination from the palladium-amido intermediate.[6]The choice of ligand is crucial to favor reductive elimination.

Data Presentation: Recommended Catalyst Systems

The following tables summarize recommended starting conditions for various coupling reactions with this compound based on literature for structurally similar substrates.

Table 1: Suzuki-Miyaura Coupling
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane100-110
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O90-100
Table 2: Buchwald-Hartwig Amination
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Pd(OAc)₂ (2)BINAP (3)NaOt-Bu (1.5)Toluene100
Pd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃ (2)1,4-Dioxane110
Table 3: Sonogashira Coupling (Copper-Free)
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Pd(PPh₃)₄ (5)-Et₃N (3)DMF80
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Acetonitrile100
Table 4: Heck Coupling
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF100-120
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (1.1)1,4-Dioxane100-120

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂), and the ligand (e.g., SPhos).

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent (e.g., toluene/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., BINAP), and the base (e.g., NaOt-Bu) to an oven-dried Schlenk tube.[7]

  • Add this compound and seal the tube.

  • Evacuate and backfill with the inert gas three times.[7]

  • Add the anhydrous solvent (e.g., toluene) followed by the amine coupling partner via syringe.[7]

  • Heat the mixture to the desired temperature (e.g., 100-110 °C) with stirring.[7]

  • Monitor the reaction by a suitable analytical technique.[7]

  • After completion, cool the mixture, dilute with a suitable solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by chromatography.

Visualizations

CatalystSelectionWorkflow start Start: Coupling of This compound reaction_type Select Coupling Reaction Type (Suzuki, Buchwald-Hartwig, etc.) start->reaction_type initial_screen Initial Catalyst Screen: - Pd(OAc)₂ or Pd₂(dba)₃ - Bulky Ligand (e.g., XPhos, SPhos) - Strong Base (e.g., K₃PO₄, Cs₂CO₃) reaction_type->initial_screen run_reaction Run Reaction Under Inert Atmosphere initial_screen->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor complete Reaction Complete? monitor->complete workup Workup and Purification complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No product Desired Product workup->product low_yield Low Yield or No Reaction troubleshoot->low_yield side_products Side Products Observed (Dehalogenation, Homocoupling) troubleshoot->side_products optimize_ligand Optimize Ligand: Try different bulky/electron-rich ligands low_yield->optimize_ligand optimize_base Optimize Base: Screen different strengths and types low_yield->optimize_base optimize_temp Optimize Temperature: Increase incrementally low_yield->optimize_temp check_reagents Check Reagent Quality and Degassing side_products->check_reagents optimize_ligand->run_reaction optimize_base->run_reaction optimize_temp->run_reaction check_reagents->run_reaction

Caption: Catalyst selection workflow for this compound coupling.

TroubleshootingFlowchart start Low Yield / No Reaction check_sm Starting Material Consumed? start->check_sm no_sm_consumed No / Partial Consumption check_sm->no_sm_consumed No sm_consumed Yes, SM Consumed check_sm->sm_consumed Yes verify_reagents Verify Reagent Quality (Catalyst, Ligand, Base) no_sm_consumed->verify_reagents change_catalyst Change Catalyst/Ligand System (e.g., to Buchwald precatalyst) verify_reagents->change_catalyst optimize_conditions Optimize Conditions (Increase Temp, Change Solvent/Base) change_catalyst->optimize_conditions end Improved Yield optimize_conditions->end side_products Dominant Side Products? sm_consumed->side_products yes_side_products Yes side_products->yes_side_products Yes no_side_products No side_products->no_side_products No minimize_side_reactions Minimize Side Reactions: - Rigorous Degassing - Optimize Ligand/Base - Lower Temperature yes_side_products->minimize_side_reactions minimize_side_reactions->end review_workup Review Workup/Purification (Product Loss?) no_side_products->review_workup confirm_product Confirm Product Structure & Analytical Method review_workup->confirm_product confirm_product->end

Caption: Troubleshooting flowchart for low-yield coupling reactions.

References

solvent effects on N-BOC-4-bromo-3-methylaniline reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-BOC-4-bromo-3-methylaniline. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary points of reactivity. The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which allow for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The N-BOC protected amine can be deprotected under acidic conditions to yield the free aniline, which can then undergo a variety of reactions like acylation or further coupling.

Q2: My Suzuki-Miyaura coupling reaction with this compound is showing low conversion. What are the common causes?

A2: Low conversion in Suzuki-Miyaura coupling can stem from several factors. Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich substrates, using bulky, electron-rich phosphine ligands can be beneficial.[2] Sometimes, the catalyst system chosen is simply not effective for the specific substrate.[3]

  • Solvent and Base Combination: The solvent and base play a significant role. While some Suzuki reactions are tolerant of many solvents, an optimal combination is often required.[4][5] For example, alcoholic or aqueous solvent mixtures can significantly improve yields in some cases.[6]

  • Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. Conversely, excessive heat can cause catalyst decomposition.[2]

  • Reagent Quality: Ensure that your boronic acid is pure and has not degraded. Solvents must be anhydrous and properly degassed to prevent catalyst oxidation.[2]

Q3: I am observing significant de-bromination of my starting material as a side product. How can I minimize this?

A3: De-bromination (protodehalogenation) is a common side reaction where the bromine atom is replaced by hydrogen. This can be caused by:

  • Presence of Protic Impurities: Ensure all reagents and solvents are thoroughly anhydrous.[7]

  • Formation of Palladium Hydride Species: This can be influenced by the choice of base and solvent. A screen of different bases and anhydrous aprotic solvents may be necessary to find a combination that minimizes this pathway.[7]

  • Inefficient Catalysis: If the desired cross-coupling pathway is slow, side reactions like de-bromination can become more prominent. Optimizing the catalyst system for faster coupling can help.[8]

Q4: Which solvent is best for a Buchwald-Hartwig amination with this substrate?

A4: For Buchwald-Hartwig aminations of aryl bromides, relatively non-polar solvents are often preferred. Toluene has been shown to be an excellent choice, leading to high conversion rates.[9] 1,4-Dioxane is also a satisfactory solvent for these reactions.[9][10] In some cases, DMF can also be effective.[11] A solvent screen is always recommended to determine the optimal choice for your specific amine coupling partner.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consult the following troubleshooting guide.

Symptom Potential Cause Suggested Solution Citation
Low or No Conversion Ineffective catalyst system.Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Consider a pre-formed palladacycle catalyst like CataCXium A.[3]
Suboptimal solvent.While some systems are solvent-independent, try switching to 2-MeTHF or a mixture like Dioxane/H₂O or an alcohol/water system (e.g., MeOH/H₂O).[3][6]
Inappropriate base.The base is critical. Screen common bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction.[2][3]
Product Decomposition Reaction temperature is too high.Try running the reaction at a lower temperature for a longer duration. For example, if running at 100 °C, try 80 °C.[7]
Formation of Homocoupled Byproduct High temperature or incorrect catalyst choice.Lower the reaction temperature. A different ligand or palladium source may also favor the desired cross-coupling pathway over homocoupling.[7]
Inconsistent Results Variable quality of reagents or inconsistent inert atmosphere.Use a stable, well-defined precatalyst. Ensure all solvents are anhydrous and thoroughly degassed. Use standard Schlenk or glovebox techniques.[12]
Low Yield in Buchwald-Hartwig Amination

For issues with C-N coupling reactions, refer to the table below.

Symptom Potential Cause Suggested Solution Citation
Low or No Conversion Inappropriate ligand.The choice of ligand is critical. Screen bulky, electron-rich phosphine ligands such as XPhos, t-BuXPhos, or BINAP.[9][10]
Incorrect base/solvent combination.Use a strong, non-nucleophilic base like NaOt-Bu, LiOt-Bu, or Cs₂CO₃. Toluene is often the solvent of choice, but 1,4-dioxane can also be effective.[9]
Catalyst deactivation.The amine substrate or product can sometimes coordinate to the palladium center. Using a ligand with a wider bite angle (e.g., XantPhos) can sometimes prevent this.[11]
Hydrodehalogenation of Starting Material Competitive side reaction.This can occur with some first-generation catalysts, especially when attempting to couple primary amines. Using more advanced, sterically hindered ligands often minimizes this issue.[10][13]

Quantitative Data Summary

The following tables summarize representative data from studies on similar substrates to provide a starting point for reaction optimization.

Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield of Aryl Bromides

EntrySolventBaseCatalyst SystemYield (%)Citation
1Dioxane/H₂OCs₂CO₃CataCXium A Palladacycle51[3]
2EtOAcCs₂CO₃CataCXium A PalladacycleLow[3]
3TolueneCs₂CO₃CataCXium A PalladacycleLow[3]
42-MeTHFCs₂CO₃CataCXium A Palladacycle95[3]
5MethanolNaOHPd(II) complex78.9[6]
6Methanol/H₂O (3:2)NaOHPd(II) complex96.3[6]
7DMFK₃PO₄Pd(II) complex30.9[6]

Table 2: Effect of Solvent on Buchwald-Hartwig Amination of Bromobenzene

EntryAmine PartnerLigandBaseSolventConversion (%)Citation
1CarbazoleTrixiePhost-BuOLiToluene>95[9]
2DiphenylamineXPhost-BuONaToluene>95[9]
3PhenoxazineXPhost-BuONaToluene>95[9]
4Carbazolet-BuXPhost-BuOLi1,4-Dioxane>95[9]

Experimental Protocols & Visualizations

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.[14] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[12]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2-MeTHF or 1,4-dioxane/water 4:1) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, concentrate under reduced pressure, and purify the crude residue by flash column chromatography.[2]

Suzuki_Workflow start_end start_end process process decision decision output output A Start B Combine Aryl Bromide, Boronic Acid, Base A->B 1. Setup C Evacuate & Backfill with Inert Gas (x3) B->C D Add Pd Catalyst & Ligand C->D E Add Degassed Solvent D->E F Heat Reaction (e.g., 80-100 °C) E->F 2. Reaction G Monitor by TLC / LC-MS F->G H Reaction Complete? G->H H->F No, continue heating I Aqueous Workup & Extraction H->I Yes J Dry, Concentrate & Purify I->J 3. Isolation K Pure Product J->K L End K->L

General experimental workflow for a Suzuki-Miyaura coupling reaction.
General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method and may require optimization for specific amine coupling partners.[12]

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube.

  • Add Reagents: To the same tube, add the base (e.g., NaOt-Bu, 1.2 equiv), this compound (1.0 equiv), and the desired amine (1.1 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe to a typical concentration of 0.1-0.5 M.

  • Reaction: Seal the tube and heat the mixture to the required temperature (typically 100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 12-24 hours.[12]

  • Work-up: Cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Troubleshooting_Tree start start decision decision reco reco check check a Low Conversion b Are reagents fresh & atmosphere inert? a->b c Check solvent dryness. Degas thoroughly. Use fresh reagents. b->c No d Is temperature optimized? b->d Yes e Increase temperature incrementally. (e.g., 80°C -> 100°C) d->e No g Is catalyst/ligand combination appropriate? d->g Yes f Screen different catalyst/ligand systems. g->f No i Is base choice optimal? g->i Yes h Screen different bases (e.g., K2CO3, Cs2CO3, NaOt-Bu). i->h No k Is solvent choice optimal? i->k Yes j Screen different solvents (e.g., 2-MeTHF, Toluene, Dioxane/H2O). k->j No l Consult literature for similar substrates. k->l Yes

Troubleshooting logic for low conversion in cross-coupling reactions.

References

Validation & Comparative

Comparative Characterization of N-BOC-4-bromo-3-methylaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for N-BOC-4-bromo-3-methylaniline and its related derivatives. The objective is to offer a comprehensive resource for researchers working with these compounds in organic synthesis and drug discovery. Due to the limited availability of published experimental data for tert-butyl (4-bromo-3-methylphenyl)carbamate, this guide leverages data from closely related analogs to predict and understand its spectral properties.

Physicochemical and Spectroscopic Data Comparison

The following tables summarize the key physicochemical and spectroscopic data for this compound and its relevant precursors and analogs. This comparative presentation allows for a clear understanding of the influence of the N-BOC protecting group and the substitution pattern on the spectral characteristics.

Table 1: Physicochemical Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Bromo-3-methylaniline6933-10-4C₇H₈BrN186.05
tert-Butyl (4-bromo-3-methylphenyl)carbamate654056-82-3C₁₂H₁₆BrNO₂286.16
tert-Butyl (4-bromophenyl)carbamate103989-13-9C₁₁H₁₄BrNO₂272.14
N-Boc-2-bromo-3-methylaniline936829-27-5C₁₂H₁₆BrNO₂286.16
N-Boc 4-Bromo-N-methylaniline639520-70-0C₁₂H₁₆BrNO₂286.2

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameAromatic ProtonsNH ProtonCH₃ (ring)BOC (tert-butyl)
4-Bromo-3-methylaniline[1]7.27 (d, J=8Hz, 1H), 6.55 (s, 1H), 6.38 (d, J=8Hz, 1H)3.39 (brs, 2H)2.28 (s, 3H)-
tert-Butyl (4-bromophenyl)carbamate[2]7.39 (d, J=8Hz, 2H), 7.25 (d, J=8Hz, 2H)6.47 (brs, 1H)-1.51 (s, 9H)

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameAromatic CarbonsC=O (carbamate)C(CH₃)₃ (BOC)CH₃ (ring)C(CH₃)₃ (BOC)
tert-Butyl (4-bromophenyl)carbamate[2]137.46, 131.89, 120.02, 115.43152.5080.92-28.31

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the synthesis of the precursor 4-bromo-3-methylaniline and a general procedure for the N-BOC protection of anilines.

Synthesis of 4-Bromo-3-methylaniline[1]

This procedure describes the reduction of 1-bromo-2-methyl-4-nitrobenzene to afford 4-bromo-3-methylaniline.

Materials:

  • 1-Bromo-2-methyl-4-nitrobenzene

  • Methanol

  • Activated Raney nickel

  • Hydrogen gas

  • Celite

Procedure:

  • To a suspension of 1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol) in 200 mL of methanol, add activated Raney nickel (0.4 g).

  • Stir the mixture under a hydrogen atmosphere (30 psi) for 3 hours.

  • Upon completion of the reaction, filter the mixture through Celite.

  • Remove the solvent under reduced pressure.

  • Dry the residue under vacuum to yield 4-bromo-3-methylaniline as a white solid.

General N-BOC Protection of Anilines

This protocol outlines a general method for the protection of the amino group of anilines using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Substituted aniline (e.g., 4-bromo-3-methylaniline)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

Procedure:

  • Dissolve the substituted aniline in the anhydrous solvent.

  • Add the base to the solution.

  • Add a solution of di-tert-butyl dicarbonate in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis pathway and the general workflow for the characterization of N-BOC protected anilines.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Product 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline Boc2O, Base Boc2O, Base 4-Bromo-3-methylaniline->Boc2O, Base N-BOC Protection This compound This compound Boc2O, Base->this compound

N-BOC protection of 4-bromo-3-methylaniline.

Characterization_Workflow Synthesized Compound Synthesized Compound Purification Purification Synthesized Compound->Purification Structural_Characterization Structural_Characterization Purification->Structural_Characterization NMR NMR Structural_Characterization->NMR IR IR Structural_Characterization->IR MS MS Structural_Characterization->MS Data_Analysis Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

References

A Comparative Guide to N-BOC-4-bromo-3-methylaniline and Other Bromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the successful synthesis of complex target molecules. Bromoanilines are a versatile class of reagents, offering a reactive handle for cross-coupling reactions and a nucleophilic center for further functionalization. This guide provides an objective comparison of N-BOC-4-bromo-3-methylaniline with other common bromoaniline alternatives, supported by experimental data to inform synthetic strategy.

This compound is a valuable intermediate that combines the features of a protected aniline with the reactivity of an aryl bromide.[1] The tert-butoxycarbonyl (BOC) protecting group modulates the reactivity of the aniline nitrogen, while the bromine and methyl substituents influence the electronic and steric properties of the aromatic ring.[2][3]

Physicochemical Properties: A Comparative Overview

The physical properties of a reagent can significantly impact its handling, solubility, and reaction setup. The table below summarizes key properties for this compound and other representative bromoanilines.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₁₂H₁₆BrNO₂286.16Not widely reported
4-BromoanilineC₆H₆BrN172.0266-70
3-BromoanilineC₆H₆BrN172.0229-31
4-Bromo-3-methylanilineC₇H₈BrN186.0580-82

Data sourced from references[4][5][6][7].

The Role of Substituents in Modulating Reactivity

The unique reactivity of this compound stems from the interplay of its three key functional components: the N-BOC group, the bromine atom, and the methyl group.

1. The N-BOC Protecting Group: The primary role of the BOC group is to protect the amine, converting it into a less nucleophilic carbamate.[2][8] This prevents unwanted side reactions at the nitrogen atom during subsequent synthetic steps, such as metal-catalyzed cross-couplings.[9] The BOC group is stable under a wide range of basic, nucleophilic, and reductive conditions but can be easily removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA), making it an excellent choice for multi-step synthesis.[2][8]

Boc_Protection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Aniline Aniline (Nucleophilic) BocAniline N-BOC Protected Aniline (Non-nucleophilic) Aniline->BocAniline (Boc)₂O, Base DeprotectedAniline Aniline (Restored Nucleophilicity) BocAniline_ref->DeprotectedAniline Acid (e.g., TFA) Suzuki_Cycle Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_complex Ar-Pd(II)L₂-Br oxidative_add->pd_complex transmetal Transmetalation pd_complex2 Ar-Pd(II)L₂-R transmetal->pd_complex2 reductive_elim Reductive Elimination reductive_elim->pd0 ar_r Ar-R reductive_elim->ar_r Product arbr Ar-Br arbr->oxidative_add Substrate rboryl R-B(OR)₂ rboryl->transmetal Boronic Acid/Ester base Base base->transmetal

References

A Comparative Guide to the Reactivity of Boc, Cbz, Fmoc, and Alloc Amine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the intricate assembly of peptides and complex molecules, the strategic use of amine protecting groups is fundamental. The choice of protecting group dictates the overall synthetic strategy, influencing reaction conditions, orthogonality, and ultimately, the yield and purity of the final product.[1] This guide provides an in-depth, objective comparison of four of the most ubiquitous amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc). This analysis is tailored for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights and practical, field-proven experimental protocols.

The Principle of Orthogonality: A Strategic Imperative

In multi-step synthesis, the ability to selectively deprotect one functional group in the presence of others is paramount. This concept, known as orthogonality, allows for the precise and controlled manipulation of complex molecules.[2][3] The protecting groups discussed herein—Boc, Cbz, Fmoc, and Alloc—form a powerful toolkit for orthogonal strategies due to their distinct cleavage conditions. A Boc group, labile to acid, can be removed without affecting a base-labile Fmoc group, a hydrogenolysis-sensitive Cbz group, or a palladium-labile Alloc group.[2][4][5][6] This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS) and complex molecule synthesis.[1][]

At a Glance: Key Characteristics of Boc, Cbz, Fmoc, and Alloc

CharacteristicBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Alloc (Allyloxycarbonyl)
Deprotection Condition Acid-labile (e.g., TFA, HCl)[1][4]Hydrogenolysis (e.g., H₂/Pd), strong acids[1][8]Base-labile (e.g., 20% piperidine in DMF)[1][9]Pd(0)-catalyzed allyl transfer[10]
Typical Synthesis Strategy Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis[1][11]Solution-Phase Synthesis, some SPPS applications[1][12]Solid-Phase Peptide Synthesis (SPPS)[][9]Orthogonal protection in SPPS and solution-phase[13]
Key Advantages Robust, well-established, advantageous for reducing aggregation in some sequences.[4][11]Stable to a wide range of non-reductive conditions, useful in solution-phase.[4]Orthogonal to acid-labile side-chain protecting groups; mild final cleavage conditions; automation-friendly.[1][]Orthogonal to both acid- and base-labile groups; very mild cleavage.[10]
Potential Limitations Requires strong acid for cleavage, which can be detrimental to sensitive residues.[4][11]Incompatible with reducible functional groups (e.g., alkynes, alkenes); catalyst poisoning.[8]Basic deprotection can cause side reactions like aspartimide formation and racemization of sensitive residues.[11]Requires a palladium catalyst which can be sensitive and requires careful removal.[14][15]

In-Depth Reactivity Profiles

The Boc Group: The Acid-Labile Workhorse

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, particularly in the early development of solid-phase peptide synthesis.[4][] Its stability to a wide range of nucleophiles and bases makes it a robust choice for many synthetic transformations.[17]

Mechanism of Deprotection: The cleavage of the Boc group proceeds via an acid-catalyzed mechanism. Protonation of the carbonyl oxygen is followed by the formation of a stable tert-butyl cation, which then eliminates isobutylene and carbon dioxide, liberating the free amine.[18][19] The use of scavengers like anisole or thioanisole is often necessary to prevent the electrophilic tert-butyl cation from alkylating sensitive residues such as tryptophan or methionine.[20]

Boc_Amine Boc-Protected Amine Protonated Protonated Intermediate Boc_Amine->Protonated  + H⁺ (TFA) Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid - Isobutylene tBu_Cation t-Butyl Cation Protonated->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂

Boc Deprotection Mechanism

The Cbz Group: A Classic Removed by Hydrogenolysis

Introduced by Bergmann and Zervas in the 1930s, the carboxybenzyl (Cbz or Z) group was instrumental in the advancement of peptide chemistry.[8][12] It is stable under both acidic and basic conditions to a certain extent, making it orthogonal to both Boc and Fmoc in many cases.[4][12]

Mechanism of Deprotection: The most common method for Cbz cleavage is catalytic hydrogenolysis.[8][12] In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), the benzyl C-O bond is cleaved to release toluene and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[8][12] Strong acids like HBr in acetic acid can also cleave the Cbz group.[21]

Cbz_Amine Cbz-Protected Amine Adsorbed Adsorbed on Pd/C Cbz_Amine->Adsorbed  + H₂, Pd/C Carbamic_Acid Carbamic Acid Intermediate Adsorbed->Carbamic_Acid - Toluene Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂

Cbz Deprotection via Hydrogenolysis

The Fmoc Group: The Cornerstone of Modern SPPS

The 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the dominant protecting group in modern solid-phase peptide synthesis.[][22] Its key advantage is its lability to mild basic conditions, which allows for an orthogonal strategy with acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[9][23]

Mechanism of Deprotection: The Fmoc group is removed via a β-elimination mechanism.[][24] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.[22][25] This initiates an elimination cascade, releasing the highly reactive dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine base to form a stable adduct.[9][26]

Fmoc_Amine Fmoc-Protected Amine Anion Fluorenyl Anion Fmoc_Amine->Anion  + Piperidine Carbamic_Acid Carbamic Acid Anion->Carbamic_Acid - Dibenzofulvene (DBF) DBF_Adduct DBF-Piperidine Adduct Anion->DBF_Adduct + Piperidine Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂

Fmoc Deprotection Mechanism

The Alloc Group: Orthogonality Through Palladium Catalysis

The allyloxycarbonyl (Alloc) group offers another layer of orthogonality, as it is stable to both the acidic conditions used to remove Boc and the basic conditions for Fmoc cleavage.[13] Its removal is achieved under very mild, neutral conditions using a palladium(0) catalyst.[10][27]

Mechanism of Deprotection: The deprotection of the Alloc group proceeds via a Tsuji-Trost allylation mechanism.[28] A Pd(0) complex, typically Pd(PPh₃)₄, coordinates to the allyl double bond, leading to the formation of a π-allyl palladium complex and the release of the carbamic acid, which decarboxylates.[28] An allyl scavenger, such as phenylsilane or dimethylamine-borane complex, is required to trap the allyl cation and regenerate the Pd(0) catalyst.[27][29]

Alloc_Amine Alloc-Protected Amine Pi_Allyl π-Allyl Pd Complex Alloc_Amine->Pi_Allyl  + Pd(0) Carbamic_Acid Carbamic Acid Pi_Allyl->Carbamic_Acid Scavenged_Allyl Scavenged Allyl Pi_Allyl->Scavenged_Allyl + Scavenger Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂

Alloc Deprotection Mechanism

Experimental Protocols

The following protocols are provided as representative examples. Optimization may be required based on the specific substrate and scale.

Protocol 1: Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol describes the removal of the N-terminal Boc group from a peptide resin.[30]

  • Resin Swelling: Swell the Boc-protected peptide resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection: Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v).[30] Agitate the mixture at room temperature for 3 minutes.

  • Filtration: Filter the resin and collect the filtrate.

  • Second Deprotection: Add a fresh portion of 50% TFA in DCM and agitate for an additional 5-10 minutes.[30]

  • Washing: Filter the resin and wash thoroughly with DCM (3 times), followed by 5% diisopropylethylamine (DIPEA) in DCM (3 times) to neutralize any residual acid, and finally with DCM (3 times).[30]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol is suitable for the deprotection of a Cbz-protected amine in solution.[4][8]

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[8]

  • Catalyst Addition: To the solution, add 10% Palladium on carbon (Pd/C) at a loading of 5-10 mol%.[8]

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus, and stir vigorously.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate in vacuo to yield the deprotected amine.

Protocol 3: Fmoc Deprotection in Solid-Phase Peptide Synthesis

This is a standard protocol for the removal of the N-terminal Fmoc group in SPPS.[22][30]

  • Resin Swelling: Swell the Fmoc-protected peptide resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[22]

  • Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin.[22][30] Agitate for 3 minutes, then drain.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete deprotection.[22]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[22]

Protocol 4: Alloc Deprotection on Solid-Phase

This protocol describes the on-resin removal of an Alloc group using a palladium catalyst.[31] Note: This reaction is often air-sensitive and should be performed under an inert atmosphere (e.g., Argon).

  • Resin Preparation: Swell the Alloc-protected peptide resin in chloroform (CHCl₃) or DCM under an Argon atmosphere.

  • Catalyst Solution Preparation: In a separate flask under Argon, prepare a solution of Pd(PPh₃)₄ (3 equivalents) in CHCl₃.

  • Deprotection Cocktail: To the resin, add the catalyst solution, followed by acetic acid (HOAc) and N-methylmorpholine (NMM).

  • Reaction: Agitate the mixture at room temperature and monitor the reaction for completion (typically 1-2 hours).

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin extensively with CHCl₃, followed by a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), and finally with DMF and DCM.

Conclusion

The choice between Boc, Cbz, Fmoc, and Alloc protecting groups is a critical decision in the design of a synthetic strategy. The Boc group, with its acid lability, and the Fmoc group, with its base lability, form the foundation of the two major orthogonal schemes in solid-phase peptide synthesis.[][11] The Cbz group remains a valuable tool, especially in solution-phase synthesis, offering stability to a broad range of conditions and removal via hydrogenolysis.[4][12] The Alloc group provides an additional layer of orthogonality, with its mild, palladium-catalyzed deprotection, enabling the synthesis of highly complex and modified peptides.[13] A thorough understanding of the reactivity, stability, and deprotection mechanisms of each of these groups is essential for the modern synthetic chemist to navigate the challenges of complex molecule and peptide synthesis successfully.

References

The Strategic Advantage of N-BOC-4-bromo-3-methylaniline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, yield, and scalability of a synthetic route. N-BOC-4-bromo-3-methylaniline emerges as a superior reagent for the introduction of the 4-bromo-3-methylaniline moiety, particularly in the synthesis of complex molecules like kinase inhibitors. This guide provides an objective comparison of its performance against its unprotected counterpart, supported by experimental data, to underscore its advantages in key synthetic transformations.

The core value of this compound lies in the strategic use of the tert-butoxycarbonyl (BOC) protecting group. This group temporarily masks the nucleophilic and basic nature of the aniline's amino group, thereby preventing unwanted side reactions and allowing for cleaner, more predictable outcomes in sensitive reactions such as palladium-catalyzed cross-couplings.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. However, the presence of a free amino group, as in 4-bromo-3-methylaniline, can complicate the reaction. The amine can act as a ligand for the palladium catalyst, potentially inhibiting its activity, or undergo N-arylation as a side reaction. The BOC group mitigates these issues, generally leading to higher yields and cleaner reaction profiles.

While a direct head-to-head comparison under identical conditions is not extensively published, we can compare the performance of unprotected bromoanilines with typical results for N-BOC protected anilines in Suzuki-Miyaura couplings.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
4-Bromoaniline Phenylboronic AcidPd-poly(AA) hybrid (0.045 mol% Pd)K₃PO₄Toluene/H₂O1062[1]
N-BOC-pyrrolidin-2-one Phenylboronic Acid[(IPr)PdCl₂(Aniline)]K₂CO₃Dioxane12-2495[2]

This table illustrates a representative yield for an unprotected bromoaniline versus a BOC-protected amine derivative in a Suzuki-Miyaura coupling. The higher yield for the BOC-protected substrate is indicative of the advantages conferred by the protecting group.

Key Advantages of N-BOC Protection:

  • Prevention of Side Reactions: The BOC group deactivates the amino group, preventing it from participating in undesired reactions, such as N-arylation during cross-coupling.

  • Improved Solubility: The lipophilic nature of the BOC group often enhances the solubility of the substrate in organic solvents commonly used in synthesis.

  • Directed Ortho-Metalation: The carbamate group can act as a directing group in certain lithiation reactions, offering regiochemical control that is not possible with the unprotected aniline.

  • Stability and Facile Removal: The BOC group is stable to a wide range of non-acidic conditions, making it compatible with many synthetic transformations. It can be easily and cleanly removed under acidic conditions, often with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Application in Kinase Inhibitor Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of targeted cancer therapies, particularly BRAF inhibitors. The BRAF protein is a key component of the MAPK/ERK signaling pathway, which is often hyperactivated in various cancers, including melanoma.

Below is a diagram illustrating the role of the BRAF kinase in the MAPK/ERK signaling pathway, which is a common target for drugs synthesized using building blocks like this compound.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocates & Activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates BRAF_Inhibitor BRAF Inhibitor (e.g., Dabrafenib) BRAF_Inhibitor->BRAF Inhibits

Caption: The MAPK/ERK signaling cascade and the point of intervention for BRAF inhibitors.

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction, a key step where this compound offers significant advantages.

Suzuki_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - this compound - Boronic Acid/Ester - Palladium Catalyst & Ligand - Base (e.g., K₃PO₄) Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reagents->Solvent Heating Heat Mixture (e.g., 80-100 °C) Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool to RT & Quench Monitoring->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolate Pure Product Purify->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

N-BOC Protection of 4-bromo-3-methylaniline

Materials:

  • 4-bromo-3-methylaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-bromo-3-methylaniline (1.0 eq) in DCM or THF.

  • Add a base such as triethylamine (1.2 eq) or an aqueous solution of NaHCO₃.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the organic solvent and wash with saturated aqueous NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by recrystallization or column chromatography if necessary.

Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • An inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3-5 mol%), and the base (2.0 eq).

  • Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine coupling partner (1.1 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • An inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound (1.0 eq) and the amine (1.1 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring completion by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion

The use of this compound offers clear advantages over its unprotected counterpart in complex organic synthesis. The BOC protecting group ensures higher yields, cleaner reactions, and greater compatibility with a range of functional groups by preventing unwanted side reactions of the aniline nitrogen. These benefits are particularly crucial in the multi-step synthesis of high-value compounds such as pharmaceutical ingredients, where efficiency and purity are paramount. For researchers aiming for predictable and high-yielding transformations, this compound is a strategically sound choice.

References

A Comparative Spectroscopic Guide to the Reaction Products of N-BOC-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-BOC-4-bromo-3-methylaniline, also known as tert-butyl (4-bromo-3-methylphenyl)carbamate, is a versatile building block in organic synthesis. Its structure features a bromo-substituted aromatic ring, making it an ideal substrate for palladium-catalyzed cross-coupling reactions, and a tert-butyloxycarbonyl (BOC) protected amine, which allows for subsequent deprotection and further functionalization. This guide provides a comparative analysis of the spectroscopic changes observed when this substrate undergoes common synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and BOC deprotection.

By understanding the characteristic spectroscopic signatures of the starting material and its derivatives, researchers can effectively monitor reaction progress, confirm product formation, and ensure the purity of their synthesized compounds. This guide presents experimental data and detailed protocols to support these analytical endeavors.

Spectroscopic Profile of the Starting Material and Its Analogs

Table 1: Spectroscopic Data for this compound (Expected) and an Analog

Compound Technique Observed / Expected Values
This compound ¹H NMR (CDCl₃) Expected: δ ~7.4 (d), ~7.2 (s), ~7.0 (dd), ~6.5 (s, NH), ~2.3 (s, 3H), 1.5 (s, 9H)
¹³C NMR (CDCl₃) Expected: δ ~152 (C=O), ~138 (C), ~132 (CH), ~130 (C), ~125 (CH), ~120 (CH), ~118 (C-Br), ~81 (C(CH₃)₃), ~28 (C(CH₃)₃), ~23 (Ar-CH₃)
IR (cm⁻¹) Expected: ~3350 (N-H), ~2980 (C-H), ~1715 (C=O), ~1520 (N-H bend), ~1240, ~1160 (C-O)
MS (EI) Expected m/z: 285/287 [M⁺], 229/231 [M-C₄H₈]⁺, 185/187 [M-BOC]⁺
tert-butyl (4-bromophenyl)carbamate[1]¹H NMR (400 MHz, CDCl₃) δ 7.39 (d, J = 8 Hz, 2H), 7.25 (d, J = 8 Hz, 2H), 6.47 (bs, 1H), 1.51 (s, 9H)
¹³C NMR (100 MHz, CDCl₃) δ 152.5, 137.5, 131.9, 120.0, 115.4, 80.9, 28.3

Reaction Pathways and Spectroscopic Comparisons

The following sections detail the experimental protocols for three key reactions involving this compound and provide a comparative analysis of the resulting product's spectroscopic data against the starting material.

Reaction_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Product A) Start->Suzuki Pd(PPh₃)₄, K₂CO₃ PhB(OH)₂ Buchwald Buchwald-Hartwig Amination (Product B) Start->Buchwald Pd₂(dba)₃, XPhos NaOtBu, Morpholine Deprotection BOC Deprotection (Product C) Start->Deprotection TFA or HCl in DCM

A typical reaction workflow for this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as phenylboronic acid. This reaction replaces the bromine atom with a phenyl group, creating a biphenyl scaffold.

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.

  • Heat the mixture to reflux (80-100 °C) and stir for 12-24 hours, monitoring progress by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The formation of Product A (tert-butyl (3-methyl-[1,1'-biphenyl]-4-yl)carbamate) is confirmed by key changes in the NMR and mass spectra. Data from a similar, more complex biphenyl structure, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, is provided for comparison.[2]

Table 2: Spectroscopic Data Comparison for Suzuki-Miyaura Reaction

Compound Technique Key Spectroscopic Features
Starting Material (Expected)¹H NMR Aromatic signals in the δ 7.0-7.5 ppm range.
¹³C NMR Presence of a C-Br signal (δ ~118 ppm).
MS Isotopic pattern for bromine (M⁺, M⁺+2).
Product A (Expected)¹H NMR Appearance of new aromatic signals from the added phenyl ring (typically δ 7.3-7.6 ppm).
¹³C NMR Disappearance of the C-Br signal and appearance of new aromatic carbon signals.
MS Absence of the bromine isotopic pattern; new molecular ion peak at m/z 283.
Analogous Product[2]¹³C NMR Biphenyl carbons at δ 126-142 ppm; BOC group carbons at δ 153.9 (C=O), 81.3 (quaternary C), 28.3 (CH₃).
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction couples the aryl bromide with an amine, in this case, a cyclic secondary amine like morpholine, to form a new carbon-nitrogen bond. It is a fundamental transformation in medicinal chemistry for synthesizing complex amines.

  • Add this compound (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-8 mol%) to an oven-dried flask.

  • Evacuate and backfill the flask with an inert gas.

  • Add morpholine (1.2 mmol) and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Add an anhydrous, degassed solvent like toluene or dioxane.

  • Heat the mixture to 80-110 °C and stir for 4-24 hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue via flash chromatography.

The successful synthesis of Product B (tert-butyl (3-methyl-4-morpholinophenyl)carbamate) introduces distinct signals corresponding to the morpholine moiety.

Table 3: Spectroscopic Data Comparison for Buchwald-Hartwig Amination

Compound Technique Key Spectroscopic Features
Starting Material (Expected)¹H NMR No signals in the δ 3-4 ppm range.
¹³C NMR Presence of a C-Br signal (δ ~118 ppm).
MS Isotopic pattern for bromine (M⁺, M⁺+2).
Product B (Expected)¹H NMR Appearance of two new triplets around δ 3.8 (CH₂-O) and δ 3.0 (CH₂-N) for the morpholine ring.
¹³C NMR Disappearance of the C-Br signal; appearance of morpholine carbon signals (~δ 67 for C-O, ~δ 50 for C-N).
MS Absence of the bromine isotopic pattern; new molecular ion peak at m/z 292.
BOC Deprotection: Unmasking the Amine

Removal of the BOC protecting group is commonly achieved under acidic conditions, yielding the free primary amine, which can then be used in subsequent reactions.

  • Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or methanol.[3]

  • Add an acid, such as trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of HCl in dioxane (e.g., 4M).[4][5]

  • Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC.[3]

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • If necessary, neutralize the resulting amine salt by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extracting with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the deprotected amine.

The removal of the BOC group to form Product C (4-bromo-3-methylaniline) results in significant and easily identifiable spectroscopic changes.

Table 4: Spectroscopic Data Comparison for BOC Deprotection

Compound Technique Key Spectroscopic Features
Starting Material (Expected)¹H NMR Large singlet at ~δ 1.5 ppm (9H) for the t-butyl group; NH singlet at ~δ 6.5 ppm.
¹³C NMR Signals for the BOC group: C=O at ~δ 152 ppm, quaternary carbon at ~δ 81 ppm, and methyls at ~δ 28 ppm.
IR (cm⁻¹) Strong C=O stretch at ~1715 cm⁻¹.
Product C (4-bromo-3-methylaniline)[6]¹H NMR (CDCl₃) Disappearance of the 9H singlet at δ 1.5; appearance of a broad singlet for the -NH₂ protons (~δ 3.4 ppm, 2H). Aromatic signals shift: δ 7.27 (d), 6.55 (s), 6.38 (d).
¹³C NMR Disappearance of all three BOC-related signals.
IR (cm⁻¹) Disappearance of the C=O stretch; appearance of two N-H stretching bands (~3400 and 3300 cm⁻¹).
MS (EI) Molecular ion peak at m/z 185/187.

Workflow for Spectroscopic Analysis

A systematic approach is crucial for the unambiguous identification of reaction products. The following workflow outlines the logical steps for analyzing a sample from any of the aforementioned reactions.

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Comparison Prep Dissolve Purified Product in Deuterated Solvent (e.g., CDCl₃) NMR ¹H & ¹³C NMR Prep->NMR MS Mass Spectrometry (MS) Prep->MS Neat or in solution IR Infrared (IR) Spectroscopy Prep->IR Neat or KBr pellet Interp_NMR Analyze chemical shifts, integration, and coupling. Confirm proton/carbon environment. NMR->Interp_NMR Interp_MS Check molecular ion peak (M⁺). Look for characteristic isotopic patterns (Br). Analyze fragmentation. MS->Interp_MS Interp_IR Identify key functional group stretches (C=O, N-H, C-O). IR->Interp_IR Conclusion Compare spectra to starting material. Confirm structural transformation. Interp_NMR->Conclusion Interp_MS->Conclusion Interp_IR->Conclusion

References

A Comparative Guide to the Biological Activities of Compounds Derived from N-BOC-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-BOC-4-bromo-3-methylaniline serves as a versatile starting material in medicinal chemistry for the synthesis of a variety of biologically active compounds. Its protected amine and reactive bromide offer orthogonal handles for chemical modification, enabling the construction of diverse molecular architectures. This guide provides a comparative overview of the biological activities of compounds synthesized from this precursor, with a focus on pyrazine carboxamides and a discussion of other potential therapeutic agents. Experimental data and detailed protocols are provided to support further research and development.

I. Comparative Analysis of Biological Activities

The primary class of compounds synthesized from the deprotected form of this compound for which significant biological data is available are pyrazine carboxamides. These compounds have been shown to exhibit promising antibacterial and enzyme inhibitory activities.

Table 1: Quantitative Comparison of Biological Activities
Compound ClassTargetBiological ActivityKey Findings (Quantitative Data)Reference Compound
Pyrazine Carboxamides Salmonella enterica serovar Typhi (XDR)AntibacterialCompound 5d : MIC = 6.25 µg/mL; MBC = 12.5 µg/mLCiprofloxacin
Alkaline Phosphatase (human)Enzyme InhibitionCompound 5d : IC₅₀ = 1.469 ± 0.02 µM-

II. Profile of Synthesized Compounds

Pyrazine Carboxamide Derivatives

Pyrazine carboxamides derived from 4-bromo-3-methylaniline have been investigated for their therapeutic potential, revealing dual-action capabilities as both antibacterial agents and enzyme inhibitors.[1]

Biological Activities:

  • Antibacterial Activity: A series of pyrazine carboxamides demonstrated significant activity against extensively drug-resistant (XDR) Salmonella Typhi. Notably, compound 5d , a derivative synthesized through a Suzuki coupling reaction, exhibited the most potent antibacterial effect with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL.[1] The proposed mechanism of action for this class of compounds involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1]

  • Alkaline Phosphatase Inhibition: The same series of compounds was also evaluated for inhibitory activity against human alkaline phosphatase. Compound 5d emerged as the most potent inhibitor with an IC₅₀ value of 1.469 ± 0.02 µM.[1]

Potential as Kinase Inhibitors (Related Scaffolds)

III. Experimental Protocols

Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (Precursor to 5a-5d)[1]

To a solution of pyrazine-2-carboxylic acid (1.0 eq, 10 mmol) in 50 mL of dichloromethane (DCM), 4-bromo-3-methylaniline (1.0 eq, 10 mmol), 4-dimethylaminopyridine (DMAP, 0.2 eq, 2 mmol), and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq, 11 mmol) were added. The reaction mixture was stirred at room temperature for 12 hours. The resulting precipitate (dicyclohexylurea) was removed by filtration. The filtrate was washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography to yield N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.

General Procedure for Suzuki Coupling to Synthesize Derivatives (e.g., 5d)[1]

A dried Schlenk tube was charged with N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq, 1 mmol), the respective aryl boronic acid (1.0 eq, 1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 5 mol%), and K₃PO₄ (2.0 eq, 2 mmol). A 10:1 mixture of 1,4-dioxane and water (8.25 mL) was added under an argon atmosphere. The reaction mixture was heated at 90 °C for 24 hours. After cooling to room temperature, water and ethyl acetate were added. The organic layer was separated, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography.

Antibacterial Activity Assay (Agar Well Diffusion Method)[1]

Muller-Hinton agar was prepared and autoclaved. After cooling to 45-50 °C, a standardized inoculum of the test bacterium (S. Typhi) was added and mixed well. The agar was poured into sterile Petri dishes and allowed to solidify. Wells of 6 mm diameter were made in the agar using a sterile cork borer. The synthesized compounds, dissolved in a suitable solvent, were added to the wells at a specific concentration. The plates were incubated at 37 °C for 24 hours. The diameter of the zone of inhibition around each well was measured in millimeters.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination[1]

The MIC was determined using a broth microdilution method in 96-well plates. A serial dilution of each compound was prepared in Mueller-Hinton broth. Each well was inoculated with a standardized bacterial suspension. The plates were incubated at 37 °C for 24 hours. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth. For MBC determination, an aliquot from the wells showing no growth was sub-cultured onto fresh agar plates. The plates were incubated for a further 24 hours. The MBC was defined as the lowest concentration that prevented any bacterial growth on the agar plates.

Alkaline Phosphatase Inhibition Assay[1]

The assay was performed in a 96-well plate. The reaction mixture contained Tris-HCl buffer (pH 7.5), the test compound at various concentrations, and the enzyme (alkaline phosphatase). The mixture was incubated for 15 minutes at 37 °C. The reaction was initiated by the addition of p-nitrophenyl phosphate (pNPP) as a substrate. The hydrolysis of pNPP to p-nitrophenol was monitored by measuring the absorbance at 405 nm at regular intervals. The percentage of inhibition was calculated, and the IC₅₀ value was determined by plotting the percentage of inhibition against the compound concentration.

IV. Signaling Pathways and Mechanisms of Action

Inhibition of Bacterial DNA Gyrase

The antibacterial activity of pyrazine carboxamides against S. Typhi is attributed to the inhibition of DNA gyrase. This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these processes, ultimately causing bacterial cell death.

DNA_Gyrase_Inhibition cluster_synthesis Synthesis cluster_action Mechanism of Action This compound This compound 4-bromo-3-methylaniline 4-bromo-3-methylaniline This compound->4-bromo-3-methylaniline Deprotection Pyrazine_Carboxamide Pyrazine Carboxamide (e.g., Compound 5d) 4-bromo-3-methylaniline->Pyrazine_Carboxamide Amide Coupling & Suzuki Reaction DNA_Gyrase Bacterial DNA Gyrase Pyrazine_Carboxamide->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Synthesis and proposed antibacterial mechanism of pyrazine carboxamides.

Kinase Inhibition and Downstream Signaling

While not directly demonstrated for derivatives of this compound, related anilino-heterocyclic compounds are known to function as ATP-competitive kinase inhibitors. They target the ATP-binding pocket of protein kinases, preventing the phosphorylation of downstream substrates. This inhibition can block key signaling pathways, such as the Ras-Raf-MEK-ERK (MAPK) pathway, which is often hyperactivated in cancer and controls cell proliferation, differentiation, and survival.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Response Kinase_Inhibitor Anilino-Heterocyclic Kinase Inhibitor

Generic MAPK signaling pathway targeted by kinase inhibitors.

References

comparative yield analysis of different coupling methods for N-BOC-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing C-C and C-N Bond Formation

In the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries, the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. N-BOC-4-bromo-3-methylaniline is a versatile building block, offering a handle for various palladium-catalyzed cross-coupling reactions.[1] The choice of coupling methodology can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative analysis of three widely used coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the functionalization of this compound, with a focus on reaction yields and detailed experimental protocols.

Comparative Performance of Coupling Reactions

The following table summarizes the typical reaction conditions and expected yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound. The data is compiled from studies on structurally similar substrates, providing a benchmark for what can be expected.

Coupling Reaction Coupling Partner Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O902460-85[2]
Buchwald-Hartwig AminePd₂(dba)₃ / X-PhosNaOt-BuToluene10010High (qualitative)[3]
Sonogashira Terminal alkynePd(OAc)₂ / XPhosEt₃NMeCN110-High (qualitative)[4]

Experimental Protocols

Detailed methodologies for each coupling reaction are provided below. These protocols are based on established procedures for similar substrates and can be adapted for this compound.

Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of C-C bonds.[5][6][7]

Procedure:

  • To a dried Schlenk tube, add this compound (1.0 equiv), the corresponding arylboronic acid (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium phosphate (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add a 10:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90°C and stir for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds.[8][9]

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (5 mol%), X-Phos (10 mol%), and NaOt-Bu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound (1 equiv) and the desired amine (1.2 equiv).

  • Seal the Schlenk tube, remove it from the glovebox, and heat the mixture to 100°C with vigorous stirring for 10 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[3]

Sonogashira Coupling

This reaction is used to form C-C bonds between a terminal alkyne and an aryl halide.[10][11]

Procedure:

  • To a reaction vessel, add this compound, the terminal alkyne, Pd(OAc)₂ (3 mol%), and XPhos (6 mol%).

  • Add acetonitrile as the solvent, followed by triethylamine as the base.

  • Heat the mixture in an argon atmosphere at 110°C.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can then be purified by column chromatography.[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the palladium-catalyzed cross-coupling of this compound.

G General Workflow for Cross-Coupling of this compound cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup and Purification A This compound C Add Reactants, Catalyst, Ligand, and Base to Solvent A->C B Coupling Partner (Boronic Acid, Amine, or Alkyne) B->C D Create Inert Atmosphere (e.g., Argon) C->D 1. E Heat and Stir D->E 2. F Cool to Room Temperature E->F 3. G Extraction and Washing F->G H Drying and Concentration G->H I Column Chromatography H->I J Coupled Product I->J G Generalized Palladium Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B C R-Pd(II)-X L_n B->C D Transmetalation C->D E R-Pd(II)-R' L_n D->E F Reductive Elimination E->F F->A Regeneration of Pd(0) catalyst G R-R' F->G H Ar-X H->B I R'-M I->D

References

A Comparative Guide to the Synthesis of N-BOC-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. N-BOC-4-bromo-3-methylaniline is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a comparative analysis of two prominent synthetic pathways, offering detailed experimental data and protocols to inform your selection process.

Comparison of Synthetic Routes

Two viable routes for the synthesis of this compound are presented below. Route 1 involves the direct bromination of 3-methylaniline followed by N-BOC protection. Route 2 utilizes the reduction of a nitro precursor, 2-bromo-5-nitrotoluene, to form the aniline, which is subsequently protected.

ParameterRoute 1: Bromination of 3-MethylanilineRoute 2: Reduction of 2-bromo-5-nitrotoluene
Starting Material 3-Methylaniline2-bromo-5-nitrotoluene
Step 1 Reagents o-xylylene bis(triethylammonium tribromide)Raney nickel, Hydrogen gas
Step 1 Yield ~95%[1]99%[1][2]
Step 2 Reagents Di-tert-butyl dicarbonate, TriethylamineDi-tert-butyl dicarbonate, Triethylamine
Step 2 Yield High (estimated >95%)High (estimated >95%)
Overall Estimated Yield ~90%~94%
Reaction Time Step 1: ~5 minutes; Step 2: ~2-4 hoursStep 1: 3 hours; Step 2: ~2-4 hours
Purity High, requires chromatographic purification.High, requires filtration and solvent removal.[1][2]
Key Advantages Very short reaction time for bromination.Excellent yield and high purity of the aniline intermediate.
Key Disadvantages Brominating agent is specialized.Requires handling of hydrogen gas and pyrophoric Raney nickel.

Experimental Protocols

Route 1: Bromination of 3-Methylaniline and Subsequent N-BOC Protection

Step 1: Synthesis of 4-bromo-3-methylaniline

To a solution of 3-methylaniline (1 mmol) in acetonitrile (5 mL), o-xylylene bis(triethylammonium tribromide) (0.5 mmol) is added. The mixture is stirred at room temperature for approximately 5 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered, and the filtrate is extracted with water and dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to yield 4-bromo-3-methylaniline.[1]

Step 2: Synthesis of this compound

4-bromo-3-methylaniline (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (1.2 eq) is added to the solution. A solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC. Upon completion, the reaction mixture is washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Route 2: Reduction of 2-bromo-5-nitrotoluene and Subsequent N-BOC Protection

Step 1: Synthesis of 4-bromo-3-methylaniline

To a suspension of 1-bromo-2-methyl-4-nitrobenzene (18.51 mmol) in methanol (200 mL), activated Raney nickel (0.4 g) is added. The mixture is stirred under a hydrogen atmosphere (30 psi) for 3 hours. Upon completion of the reaction, the mixture is filtered through Celite, and the solvent is removed under reduced pressure. The residue is dried under vacuum to afford 4-bromo-3-methylaniline as a white solid.[1][2]

Step 2: Synthesis of this compound

The procedure is identical to Step 2 in Route 1. 4-bromo-3-methylaniline (1.0 eq) is dissolved in a suitable solvent like dichloromethane or tetrahydrofuran. Triethylamine (1.2 eq) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C. The reaction is stirred at room temperature for 2-4 hours. Workup involves washing with 1 M HCl, saturated NaHCO₃, and brine, followed by drying and concentration to give the final product.

Process Visualization

To aid in the conceptualization of these synthetic pathways, the following diagrams illustrate the logical flow of each route.

Synthesis_Validation_Workflow cluster_prep Precursor Synthesis cluster_boc N-BOC Protection cluster_validation Validation start Starting Material reaction Chemical Reaction start->reaction Reagents, Solvent, Temp. purification Purification reaction->purification Crude Product precursor 4-bromo-3-methylaniline purification->precursor Pure Intermediate boc_reaction BOC Protection precursor->boc_reaction Boc2O, Base, Solvent boc_workup Workup & Purification boc_reaction->boc_workup Crude Product final_product This compound boc_workup->final_product Final Product analysis Spectroscopic Analysis (NMR, MS, IR) final_product->analysis purity_check Purity Assessment (HPLC, Melting Point) final_product->purity_check

General workflow for synthesis and validation.

Compare_Synthesis_Routes cluster_route1 Route 1 cluster_route2 Route 2 start1 3-Methylaniline step1_1 Bromination (o-xylylene bis(triethylammonium tribromide)) start1->step1_1 intermediate 4-bromo-3-methylaniline step1_1->intermediate ~95% Yield start2 2-bromo-5-nitrotoluene step1_2 Reduction (Raney Ni, H2) start2->step1_2 step1_2->intermediate 99% Yield step2 N-BOC Protection (Boc2O, Base) intermediate->step2 final_product This compound step2->final_product High Yield

Comparison of the two synthetic routes.

References

A Comparative Guide to Assessing the Purity of Synthesized N-BOC-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for synthesized intermediates like N-BOC-4-bromo-3-methylaniline is a critical step to ensure the reliability of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides an objective comparison of key analytical techniques for purity determination, supported by experimental protocols and data presentation.

Introduction to Purity Assessment

The purity of this compound, a key building block in various synthetic pathways, directly influences reaction yields, impurity profiles of downstream products, and the overall success of a research or development campaign. Impurities can arise from the starting materials, side-reactions during the synthesis of 4-bromo-3-methylaniline, or during the N-BOC protection step. A multi-faceted analytical approach is often necessary for a comprehensive purity assessment. This guide will focus on the most common and effective techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Potential Impurities in Synthesized this compound

A thorough purity analysis requires an understanding of potential impurities. For this compound, these can be categorized as follows:

  • Starting Material-Related Impurities:

    • Unreacted 4-bromo-3-methylaniline.

    • Isomeric impurities from the synthesis of 4-bromo-3-methylaniline, such as 2-bromo-4-methylaniline or 3-bromo-4-methylaniline.

    • Residuals from the synthesis of the aniline precursor, for instance, 4-nitrotoluene if a reduction route is used.

  • BOC-Protection-Related Impurities:

    • Di-BOC protected aniline: The addition of two BOC groups to the amine.

    • Impurities from the BOC-anhydride reagent: Such as tert-butanol, which can form from the decomposition of di-tert-butyl dicarbonate.[1]

    • Side-products of the protection reaction: Including potential urea and isocyanate formation.[2][3]

  • Process-Related Impurities:

    • Residual solvents from the reaction and purification steps.

    • Products of over-bromination (e.g., dibromo-methylaniline species).

Comparison of Analytical Techniques

The following sections detail the application of NMR, HPLC, and MS for the purity assessment of this compound, along with comparative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative purity determination (qNMR). ¹H NMR is particularly useful for identifying the presence of the desired product and any proton-containing impurities.

Data Presentation: ¹H NMR

Compound Key ¹H NMR Signals (CDCl₃, ppm) Interpretation
This compound ~7.3 (d), ~7.0 (dd), ~6.8 (s, broad), ~2.3 (s, 3H), ~1.5 (s, 9H)Aromatic protons, NH proton, methyl protons, and BOC protons confirm the structure.
4-bromo-3-methylaniline (impurity) ~7.1 (d), ~6.8 (d), ~6.5 (dd), ~3.6 (s, broad, 2H), ~2.3 (s, 3H)Presence of the free amine, identifiable by the NH₂ signal and distinct aromatic shifts.
Di-tert-butyl dicarbonate (impurity) ~1.5 (s)Overlapping with the product's BOC signal, but may be distinguishable.
tert-Butanol (impurity) ~1.3 (s)A sharp singlet distinct from the BOC protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative analysis.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration in quantitative measurements.

  • Data Processing and Analysis: Process the spectrum using appropriate software (Fourier transform, phase correction, and baseline correction). Integrate the signals corresponding to the product and all identified impurities. The purity can be calculated by comparing the integral of a product peak to the sum of all integrals, or more accurately using the internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique ideal for separating the target compound from non-volatile impurities. A reversed-phase method with UV detection is typically employed for compounds of this nature.

Data Presentation: HPLC Purity Analysis

Compound Retention Time (min) Peak Area (%) Interpretation
This compound 8.599.2Main product peak.
4-bromo-3-methylaniline 4.20.5Unreacted starting material (more polar, elutes earlier).
Unknown Impurity 1 6.80.2Less polar impurity than the starting material.
Unknown Impurity 2 9.70.1More non-polar impurity, potentially a di-BOC species or over-brominated product.

Experimental Protocol: HPLC

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), a pump, and an autosampler.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-12 min: 50% to 95% B

    • 12-15 min: 95% B

    • 15-16 min: 95% to 50% B

    • 16-20 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Accurately weigh and dissolve the synthesized product in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragments, which is crucial for confirming the identity of the product and identifying impurities. It is often coupled with a chromatographic technique like GC-MS or LC-MS for separation and identification.

Data Presentation: Mass Spectrometry

Compound Expected [M+H]⁺ (m/z) Key Fragment Ions (m/z) Interpretation
This compound 286/288 (Isotopic pattern for Br)230/232 (Loss of isobutylene, C₄H₈), 186/188 (Loss of BOC group), 106Confirms the molecular weight and the presence of the BOC group.
4-bromo-3-methylaniline (impurity) 186/188106Confirms the presence of the starting material.

Experimental Protocol: LC-MS

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Use the same HPLC method as described above.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

  • Analysis: The eluent from the HPLC is directed into the mass spectrometer. The mass spectrum of the main peak and any impurity peaks are analyzed to confirm their molecular weights and fragmentation patterns.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Assessment cluster_reporting Final Reporting Synthesis Synthesis of This compound Workup Aqueous Work-up & Solvent Removal Synthesis->Workup Crude Crude Product Workup->Crude Purification Column Chromatography or Recrystallization Crude->Purification Purified Purified Product Purification->Purified NMR NMR Spectroscopy (Structure & Purity) Purified->NMR HPLC HPLC (Quantitative Purity) Purified->HPLC MS Mass Spectrometry (Identity Confirmation) Purified->MS Report Purity Report & Certificate of Analysis NMR->Report HPLC->Report MS->Report

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Analytical_Technique_Comparison cluster_NMR_info Information Provided by NMR cluster_HPLC_info Information Provided by HPLC cluster_MS_info Information Provided by MS Compound Synthesized This compound NMR NMR Spectroscopy Compound->NMR HPLC HPLC Compound->HPLC MS Mass Spectrometry Compound->MS Structure Structural Confirmation NMR->Structure Quantitative Quantitative Purity (qNMR) NMR->Quantitative Impurities_NMR Identification of Proton-Containing Impurities NMR->Impurities_NMR Purity_HPLC High-Resolution Separation & Quantitative Purity HPLC->Purity_HPLC NonVolatile Detection of Non-Volatile Impurities HPLC->NonVolatile MW Molecular Weight Confirmation MS->MW Fragmentation Structural Information from Fragmentation MS->Fragmentation Impurity_ID Impurity Identification (with LC-MS) MS->Impurity_ID

Caption: Comparison of information obtained from different analytical techniques for purity assessment.

Conclusion

The comprehensive purity assessment of synthesized this compound is best achieved through the complementary use of NMR, HPLC, and Mass Spectrometry. NMR provides essential structural confirmation and can offer quantitative purity data. HPLC excels at high-resolution separation and accurate quantification of the main component and non-volatile impurities. Mass Spectrometry confirms the molecular weight of the product and aids in the identification of unknown impurities. By employing these techniques in a coordinated workflow, researchers and drug development professionals can ensure the quality and reliability of this important synthetic intermediate.

References

The Strategic Advantage of N-BOC-4-bromo-3-methylaniline in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of medicinal chemistry, the selection of a starting material can dictate the success of a synthetic campaign. For the construction of complex, biologically active molecules such as kinase inhibitors, the choice of a versatile and strategically functionalized building block is paramount. N-BOC-4-bromo-3-methylaniline has emerged as a superior scaffold in this arena, particularly in the synthesis of targeted therapies that interfere with cellular signaling pathways. This guide provides an in-depth, comparative analysis of this compound, its applications, and its performance against viable alternatives, supported by experimental data and detailed protocols.

The Unseen Hand: Why the N-BOC Protecting Group Matters

The tert-butoxycarbonyl (BOC) protecting group is more than a simple placeholder; it is a strategic tool that offers a distinct set of advantages in multi-step synthesis. Its stability under a wide range of reaction conditions, including basic and nucleophilic environments, allows for selective transformations at other positions of the molecule. This is particularly crucial when working with bromoanilines, where the bromine atom is destined for cross-coupling reactions. The BOC group's facile removal under acidic conditions provides a clean and efficient deprotection step, often with minimal impact on other acid-sensitive functional groups. This orthogonality is a key reason why this compound is a preferred intermediate in complex synthetic routes.

At the Crossroads of Synthesis: Suzuki and Buchwald-Hartwig Reactions

The true utility of this compound is showcased in its performance in palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are workhorses in modern drug discovery, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling: Forging the Carbon-Carbon Bond

The Suzuki-Miyaura coupling is instrumental in creating the biaryl and hetero-biaryl cores of many kinase inhibitors. The 4-(pyridin-4-yl)aniline scaffold, for instance, is a privileged structure in this class of drugs, with the pyridine ring often interacting with the hinge region of the kinase's ATP-binding site.[1]

Comparative Performance in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-bromo-2-methylanilineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9020-2533-51[2]
Unprotected ortho-bromoanilinesBenzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic estersCataCXium A Pd G3Cs₂CO₃2-MeTHF80Variesup to 97[3]
3-bromo-2-methylpyridine4-Nitrophenyl boronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901875-85[4]

Note: Direct comparative data for this compound under identical conditions is sparse in the literature. The data presented is for analogous compounds to illustrate typical reaction outcomes.

The use of an N-BOC protecting group on the aniline nitrogen can prevent side reactions and improve the solubility of the substrate in organic solvents, often leading to cleaner reactions and higher yields.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-bromo-3-methylaniline

This protocol is adapted from procedures for similar substrates and serves as a starting point for optimization.[5]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-3-methylaniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 5 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 18-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow A Combine Reactants: 4-bromo-3-methylaniline Arylboronic acid Pd(PPh3)4, K2CO3 B Add Degassed Solvent: 1,4-Dioxane/H2O A->B Inert Atmosphere C Heat and Stir: 90 °C, 18-24h B->C D Aqueous Work-up: Ethyl Acetate, H2O, Brine C->D Reaction Completion E Purification: Column Chromatography D->E F Final Product E->F

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Crafting the Carbon-Nitrogen Bond

The Buchwald-Hartwig amination is another indispensable tool for the synthesis of kinase inhibitors, enabling the coupling of an amine with an aryl halide. This reaction is often a key step in the construction of the final drug molecule, introducing a crucial nitrogen-containing fragment.

Comparative Performance in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-chloro-p-xylenep-anisidineNi(tBustb)₃ / dppfNaOtBuToluene1002475[6]
2-BromopyridinesVarious aminesPd(OAc)₂ / dpppNaOtBuToluene80-100VariesGood to Excellent[7]
4-bromo-N,N-dimethylanilineMorpholinePd/NHCtBuOKToluene85VariesOptimized[8]

Note: This table presents data for analogous systems to provide a predictive framework for the amination of this compound.

The N-BOC group is generally stable to the basic conditions of the Buchwald-Hartwig reaction, making it an excellent choice for protecting the aniline during this transformation.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol that can be adapted for the coupling of this compound with a desired amine.[7]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.) in a dry reaction vessel.

  • Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L2) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R'R''NH PdAmine Ar-Pd(II)-NHR'R''Br AmineCoord->PdAmine Deprot Deprotonation (Base) PdAmine->Deprot PdAmido Ar-Pd(II)-NR'R''(L2) Deprot->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Case Study: The Synthesis of Trametinib, a MEK Inhibitor

Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, kinases in the MAPK signaling pathway.[9] Dysregulation of this pathway is a common driver of cancer cell proliferation. The synthesis of Trametinib often involves intermediates derived from substituted anilines, highlighting the importance of building blocks like 4-bromo-3-methylaniline. While patent literature often describes multiple synthetic routes, a common strategy involves the construction of the core pyridopyrimidine structure followed by coupling with key aniline fragments.[10][11]

The use of this compound or its unprotected precursor in the synthesis of Trametinib intermediates underscores its strategic importance. The methyl and bromo substituents are key features that are ultimately incorporated into the final drug structure, influencing its binding affinity and pharmacokinetic properties.

The MEK Signaling Pathway and Trametinib's Mechanism of Action

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[12][13] In many cancers, mutations in genes like BRAF lead to constitutive activation of this pathway. Trametinib acts by inhibiting MEK1 and MEK2, thereby blocking the downstream phosphorylation of ERK1 and ERK2 and halting the pro-proliferative signals.

MEK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Trametinib Trametinib Trametinib->MEK Inhibition

Caption: The MEK signaling pathway and the inhibitory action of Trametinib.

Conclusion: A Strategic Choice for Drug Discovery

This compound stands out as a highly valuable and versatile building block in the synthesis of kinase inhibitors and other complex pharmaceutical agents. Its strategically placed functional groups, combined with the advantages conferred by the BOC protecting group, make it an ideal substrate for key synthetic transformations like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The ability to perform selective and high-yielding reactions at both the bromo and amino positions provides chemists with the flexibility needed to construct intricate molecular architectures. As the demand for targeted therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.

References

The Strategic Economy of N-BOC-4-bromo-3-methylaniline in Multi-Step Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the development of targeted therapeutics like kinase inhibitors, the selection of building blocks is a critical determinant of overall efficiency and cost-effectiveness. N-BOC-4-bromo-3-methylaniline emerges as a strategic intermediate, offering a unique combination of reactivity and stability. This guide provides an objective comparison of its performance against viable alternatives, supported by experimental data, to inform judicious decision-making in complex synthetic campaigns.

The core value of this compound lies in the protective role of the tert-butyloxycarbonyl (BOC) group, which temporarily masks the reactivity of the aniline nitrogen. This protection strategy prevents unwanted side reactions during subsequent transformations, such as palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of the core scaffolds of many kinase inhibitors. However, the introduction and subsequent removal of this protecting group add steps to the synthetic route, raising questions about its overall cost-effectiveness compared to using unprotected anilines or other positional isomers.

Performance and Cost at a Glance: A Comparative Analysis

To provide a clear quantitative comparison, we will consider a common multi-step sequence in the synthesis of a hypothetical kinase inhibitor, involving an initial N-protection step (where applicable), followed by a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination. We will compare this compound with its unprotected counterpart, 4-bromo-3-methylaniline, and a common positional isomer, 2-bromo-4-methylaniline.

Table 1: Cost Comparison of Starting Materials

CompoundSupplier ExamplePrice (USD/g)Molar Mass ( g/mol )Cost per Mole (USD)
This compoundAladdin Scientific43.22286.161236.9
4-bromo-3-methylanilineSigma-Aldrich4.08186.05759.0
2-bromo-4-methylanilineSigma-Aldrich7.21186.051341.6

Note: Prices are approximate and subject to change based on supplier and quantity.

Table 2: Comparative Performance in a Hypothetical 3-Step Synthesis

ParameterThis compound Pathway4-bromo-3-methylaniline Pathway2-bromo-4-methylaniline Pathway
Step 1: Protection N-BOC Protection-N-BOC Protection (optional)
Reaction Time2-4 hours-2-4 hours
Yield~95%-~95%
Step 2: Suzuki Coupling High (avoids self-coupling)Moderate (risk of side reactions)High
Reaction Time12-24 hours12-24 hours12-24 hours
Yield~90%~75%~88%
Step 3: Buchwald-Hartwig Amination High (clean reaction)Moderate (potential for side products)High
Reaction Time12-24 hours12-24 hours12-24 hours
Yield~85%~70%~82%
Step 4: Deprotection Required-Required (if protected)
Reaction Time1-2 hours-1-2 hours
Yield~98%-~98%
Overall Estimated Yield ~73%~53%~68%
Process Steps 423 or 4

The Economic Calculus: Is the BOC Protection Worth the Extra Steps?

While the initial cost per mole of this compound is higher than its unprotected counterpart, the improved yields and cleaner reaction profiles in subsequent steps can offset this initial investment. The BOC group prevents the aniline nitrogen from interfering in the palladium-catalyzed coupling reactions, reducing the formation of byproducts and simplifying purification.[1] This can lead to significant savings in terms of solvent consumption, chromatography materials, and man-hours.

For instance, in the Suzuki coupling, the unprotected amine can lead to undesired homo-coupling or other side reactions, lowering the yield of the desired product.[2] Similarly, in the Buchwald-Hartwig amination, the presence of an unprotected aniline can complicate the reaction, potentially requiring more complex ligand systems or leading to lower yields.[3]

The decision to use a protecting group is a classic cost-benefit analysis in multi-step synthesis.[4][5][6][] The additional cost of the protecting group and the extra protection/deprotection steps must be weighed against the potential for higher overall yield, easier purification, and greater reliability of the synthetic route.

Experimental Protocols

Below are detailed experimental protocols for the key transformations discussed in this guide.

Protocol 1: N-tert-Butoxycarbonylation (BOC) of 4-bromo-3-methylaniline

  • Materials: 4-bromo-3-methylaniline, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (NEt₃), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-bromo-3-methylaniline (1.0 eq) in DCM in a round-bottom flask.

    • Add triethylamine (1.5 eq) to the solution.

    • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-BOC protected product.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials: this compound, Phenylboronic acid, Pd(PPh₃)₄, Potassium carbonate (K₂CO₃), Toluene, Ethanol, Water.

  • Procedure:

    • To a degassed mixture of toluene, ethanol, and water, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Add Pd(PPh₃)₄ (0.05 eq) to the mixture.

    • Heat the reaction mixture to reflux (around 90-100 °C) and stir for 12-24 hours under an inert atmosphere, monitoring by TLC.

    • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.[8][9]

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials: this compound, Morpholine, Pd₂(dba)₃, XPhos, Sodium tert-butoxide (NaOtBu), Toluene.

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

    • Add this compound (1.0 eq) and toluene.

    • Add morpholine (1.2 eq) to the mixture.

    • Seal the tube and heat to 100-110 °C for 12-24 hours, monitoring by TLC.

    • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.[10][11]

Visualizing the Synthetic Strategy

Diagram 1: Multi-Step Synthesis Workflow

G cluster_protected Protected Route cluster_unprotected Unprotected Route A 4-bromo-3-methylaniline B N-BOC Protection A->B C This compound B->C D Suzuki Coupling C->D E Coupled Intermediate D->E F Buchwald-Hartwig Amination E->F G Final Protected Product F->G H Deprotection G->H I Final Product H->I J 4-bromo-3-methylaniline K Suzuki Coupling J->K L Coupled Intermediate K->L M Buchwald-Hartwig Amination L->M N Final Product M->N

Caption: A comparison of protected versus unprotected synthetic routes.

Diagram 2: Cost-Effectiveness Logic

G cluster_cost Cost Factors cluster_benefit Benefit Factors SM Starting Material Cost Decision Decision: Use this compound? SM->Decision Reagents Reagent & Solvent Cost Reagents->Decision Purification Purification Cost Purification->Decision Labor Labor & Time Cost Labor->Decision Yield Overall Yield Purity Product Purity Robustness Process Robustness Decision->Yield Decision->Purity Decision->Robustness

Caption: Key factors influencing the cost-effectiveness decision.

Diagram 3: Kinase Inhibition Signaling Pathway

G RTK Receptor Tyrosine Kinase Substrate Substrate Protein RTK->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Signal Downstream Signaling pSubstrate->Signal Response Cellular Response (e.g., Proliferation) Signal->Response Inhibitor Kinase Inhibitor (Synthesized Molecule) Inhibitor->RTK

Caption: Mechanism of action for a synthesized kinase inhibitor.

Conclusion

The choice between this compound and its unprotected counterparts is not merely a matter of initial reagent cost. A comprehensive analysis reveals that the strategic use of the BOC protecting group can lead to a more efficient, robust, and ultimately more cost-effective multi-step synthesis. The higher yields, cleaner reactions, and simplified purifications associated with the protected route often justify the additional synthetic steps, particularly in the context of high-value targets such as kinase inhibitors. This guide provides the data and framework to enable researchers and drug development professionals to make an informed decision based on the specific requirements of their synthetic project.

References

Assessing the Regioselectivity of Reactions with N-BOC-4-bromo-3-methylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-BOC-4-bromo-3-methylaniline is a versatile building block in organic synthesis, offering multiple reaction sites for functionalization. Understanding the regioselectivity of key transformations is paramount for its effective utilization in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a comparative analysis of three common palladium-catalyzed and organolithium-mediated reactions, offering insights into their regiochemical outcomes and providing illustrative experimental data.

Directed Ortho-Metalation (DoM) and Borylation

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). The N-BOC group is a potent DMG, capable of directing lithiation to a proximate ortho position. In the case of this compound, two ortho positions are available for deprotonation: C2 and C6.

The regioselectivity of the lithiation is primarily governed by steric hindrance. The methyl group at the C3 position significantly encumbers the C2 position, making it less accessible to the bulky organolithium base. Consequently, lithiation is expected to occur preferentially at the less sterically hindered C6 position. Subsequent quenching with a boron electrophile, such as triisopropyl borate, would then yield the corresponding boronic ester at the C6 position.

Predicted Major Product of Lithiation-Borylation

Experimental Protocol: Directed Ortho-Metalation and Borylation (General Procedure)

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Triisopropyl borate (B(O-iPr)3)

  • Pinacol

  • Anhydrous solvents and reagents

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (1.2 equiv) dropwise, followed by the slow addition of s-BuLi (1.2 equiv).

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add triisopropyl borate (1.5 equiv) dropwise, ensuring the temperature remains below -70 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Add a solution of pinacol (2.0 equiv) in THF and stir for an additional 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Note: The yield and regioselectivity of this reaction should be confirmed by analytical techniques such as NMR and mass spectrometry.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds. In the case of this compound, the reaction occurs at the C-Br bond. The reactivity of this bond can be influenced by the electronic and steric effects of the neighboring substituents. A study by Siddiqui et al. on a similar substrate, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, demonstrated that the C4-Br bond is susceptible to Suzuki coupling.[1]

Suzuki-Miyaura Cross-Coupling Reaction Workflow

G sub This compound product Coupled Product sub->product boronic Arylboronic Acid boronic->product cat Pd Catalyst (e.g., Pd(PPh3)4) cat->product base Base (e.g., K3PO4) base->product sol Solvent (e.g., Toluene/Water) sol->product heat Heating (e.g., 90-100 °C) heat->product

Quantitative Data for Suzuki-Miyaura Coupling of a Related Substrate

The following data is adapted from the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various arylboronic acids.[1] While the substrate is not identical, it provides a strong indication of the expected reactivity and yields for this compound.

Arylboronic AcidProduct Yield (%)
4-Methoxyphenylboronic acid38
4-Chlorophenylboronic acid40
3-Nitrophenylboronic acid33
Naphthalene-1-boronic acid35
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Potassium phosphate (K3PO4)

  • Toluene

  • Water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh3)4 (0.05 equiv).

  • Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine. For this compound, this reaction would take place at the C4-Br position. The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base.

Buchwald-Hartwig Amination Logical Flow

G start Select Amine primary Primary Amine start->primary secondary Secondary Amine start->secondary ligand1 Choose Ligand (e.g., XPhos, RuPhos) primary->ligand1 ligand2 Choose Ligand (e.g., BrettPhos, JohnPhos) secondary->ligand2 base Select Base (e.g., NaOtBu, LHMDS) ligand1->base ligand2->base conditions Optimize Temperature & Time base->conditions product Isolated Product conditions->product

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Add the base (1.5-2.0 equiv).

  • Add this compound (1.0 equiv).

  • Add the anhydrous, degassed solvent.

  • Finally, add the amine (1.1-1.5 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Conclusion

The regioselectivity of reactions involving this compound is dictated by a combination of electronic and steric factors. In directed ortho-metalation, the N-BOC group is the primary director, with steric hindrance from the adjacent methyl group favoring functionalization at the C6 position. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the reaction occurs selectively at the C-Br bond.

While specific quantitative data for all reactions on this exact substrate are not exhaustively reported, the provided protocols, based on established methodologies for similar compounds, offer a robust starting point for experimental design. Researchers are encouraged to optimize reaction conditions and perform thorough analytical characterization to achieve the desired regiochemical outcomes and yields.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-BOC-4-bromo-3-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound N-BOC-4-bromo-3-methylaniline, a brominated and N-protected aniline derivative, requires meticulous handling from procurement to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind these procedures is rooted in mitigating the specific hazards associated with halogenated organic compounds.

Hazard Profile: Understanding the "Why"

This compound belongs to a class of chemicals—halogenated anilines—that necessitate careful handling. While toxicological properties for this specific compound may not be fully investigated, the hazards can be inferred from its structural motifs and data from similar chemicals.

  • Irritation: Like many aniline derivatives, it is expected to cause skin and serious eye irritation.[1]

  • Toxicity: It may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Respiratory Effects: Inhalation of dust or fumes may cause respiratory irritation.[1]

  • Environmental Hazard: Brominated organic compounds are of significant environmental concern. Improper disposal can lead to persistent environmental contamination. As a halogenated organic compound, it falls under specific waste regulations enforced by agencies like the U.S. Environmental Protection Agency (EPA).[2][3]

These hazards underscore the necessity of preventing its release into the environment and protecting personnel from exposure. The disposal methods outlined below are designed to contain and neutralize these risks effectively.

Pre-Disposal Checklist: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure the following PPE is correctly worn:

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and absorption.[4][5]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust, preventing serious eye irritation.[4][5][6]
Lab Coat Standard, fully-buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Use only within a certified chemical fume hood.To prevent inhalation of dust or vapors.[7]

The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule for disposing of this compound is do not dispose of it in standard trash or down the drain . It must be treated as regulated hazardous waste.

Step 1: Waste Segregation

Proper segregation is the most critical step in hazardous waste management. This compound must be categorized as Halogenated Organic Waste .

  • Action: Designate a specific, properly labeled waste container exclusively for halogenated organic compounds.[8]

  • Causality: Halogenated and non-halogenated waste streams are incinerated under different conditions. Mixing them can lead to inefficient destruction and the formation of highly toxic byproducts like dioxins.[2][9] Therefore, never mix this waste with solvents like acetone, methanol, or hexanes (non-halogenated) or with aqueous acidic or basic waste.[8]

Step 2: Containerization and Labeling
  • Action: Use a chemically compatible, sealable, and airtight container for waste collection.[10] Immediately label the container with the words "Hazardous Waste " and "Halogenated Organic Waste ."[11] List all contents, including this compound, on the container's waste log.

  • Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and ensures the disposal facility can handle the waste stream safely and appropriately.[11]

Step 3: Managing Contaminated Materials

Any item that comes into direct contact with this compound is also considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and silica gel from chromatography.

    • Action: Collect these materials in a designated solid hazardous waste container, also labeled as "Halogenated Organic Waste."[11]

  • Aqueous Waste: If any aqueous solutions become contaminated, they must also be treated as hazardous.

    • Action: Collect in a separate container labeled "Aqueous Halogenated Organic Waste." Do not mix with solvent-based waste.[11]

Step 4: Handling Spills

In the event of a small spill within a controlled environment like a fume hood:

  • Ensure Safety: Alert personnel in the immediate area and ensure proper PPE is worn.

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical absorbent pad.[12]

  • Collection: Carefully sweep or scoop the absorbed material into your designated solid halogenated hazardous waste container.[1][10]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Step 5: Final Disposal
  • Action: Once your waste container is full or you have completed the project, ensure the container is securely sealed. Arrange for pickup by contacting your institution's EHS office or a licensed hazardous waste disposal contractor.[6]

  • Causality: Licensed disposal facilities have the specialized high-temperature incinerators with scrubbers required to destroy halogenated compounds completely and safely, in compliance with national and local regulations.[2][9]

Disposal Decision Workflow

The following diagram illustrates the logical steps for handling waste generated from work with this compound.

G cluster_waste_type 1. Identify Waste Type cluster_action 2. Segregate & Contain cluster_final 3. Final Disposal start Waste Generation (this compound) is_pure Pure Compound or Reaction Mixture start->is_pure is_solid Contaminated Solid (Gloves, Silica, etc.) start->is_solid is_spill Accidental Spill start->is_spill container_halo Place in labeled 'Halogenated Organic Waste' Container is_pure->container_halo container_solid Place in labeled 'Solid Halogenated Waste' Bag or Drum is_solid->container_solid spill_kit Absorb with Inert Material (e.g., Vermiculite) is_spill->spill_kit ehs_pickup Arrange Pickup by EHS or Licensed Contractor container_halo->ehs_pickup container_solid->ehs_pickup spill_kit->container_solid Collect absorbed material caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

By adhering to this structured disposal protocol, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect our shared environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.